TAS0728

Catalog No.
S544575
CAS No.
2088323-16-2
M.F
C26H32N8O3
M. Wt
504.595
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TAS0728

CAS Number

2088323-16-2

Product Name

TAS0728

IUPAC Name

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide

Molecular Formula

C26H32N8O3

Molecular Weight

504.595

InChI

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1

InChI Key

JCCIICHPRAAMGK-GOSISDBHSA-N

SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C

solubility

Soluble in DMSO

Synonyms

TAS0728; TAS-0728; TAS 0728;

The exact mass of the compound 4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-(1-oxo-2-propen-1-yl)-3-piperidinyl]-1H-pyrazolo[3,4-d]pyrimidine-3-carboxamide is 504.2597 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is a potent, selective, and irreversible covalent-binding inhibitor that targets HER2 (human epidermal growth factor receptor 2) at the C805 residue [1]. Its covalent binding nature results in sustained inhibition that is not affected by high ATP concentrations [2] [1]. While highly selective for HER2, it also inhibits other kinases including BMX, HER4, and EGFR, but with lower potency [2] [3].

The diagram below illustrates the mechanism of this compound and its downstream effects on cancer cell signaling and fate.

G This compound This compound HER2 HER2 (C805) This compound->HER2 Covalent Binding Dimer HER2/HER3 Dimerization HER2->Dimer Inhibits pHER2 pHER2 Dimer->pHER2 Blocks pHER3 pHER3 Dimer->pHER3 Blocks pAKT pAKT pHER2->pAKT Activates pERK pERK pHER3->pERK Activates Survival Cell Survival & Proliferation pAKT->Survival Promotes pERK->Survival Promotes Apoptosis Apoptosis Survival->Apoptosis Leads to

Quantitative Biochemical and Cellular Profiling

The following tables summarize key quantitative data from preclinical studies.

Table 1: Selectivity Profile of this compound (Biochemical IC₅₀) [2] [3]

Target Kinase IC₅₀ (nM)
BMX 4.9
HER4 8.5
HER2 13
HER2 (Human) 36
SLK 25
BLK 31
JAK3 33
EGFR 65
LOK 86

Table 2: In Vitro Antiproliferative Activity (GI₅₀) [2] [3]

Cell Line Tumor Type HER2 Status GI₅₀ (nM)
NCI-N87 Gastric Cancer Amplified 1.6
BT-474 Breast Cancer Amplified 3.6
SK-BR-3 Breast Cancer Amplified 5.0
AU565 Breast Cancer Amplified 5.1
Calu-3 Lung Cancer Amplified 6.9

Table 3: In Vivo Efficacy in NCI-N87 Xenograft Model [2] [3]

Daily Oral Dose (mg/kg) Antitumor Effect (vs. Vehicle)
7.5 mg/kg Significant Tumor Growth Inhibition
15 mg/kg Significant Tumor Growth Inhibition
30 mg/kg Significant Tumor Growth Inhibition
60 mg/kg Tumor Regression

Clinical Trial Summary and Outcome

A first-in-human Phase I/II study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [4] [5] [6].

  • Study Design: The trial was an open-label, dose-escalation and dose-expansion study [5] [6]. Patients received this compound at doses ranging from 50 mg to 200 mg twice daily in 21-day cycles [4].
  • Efficacy Signal: Despite the primary goal of assessing safety, some evidence of clinical benefit was observed, with 2 partial responses among 14 patients evaluable for treatment response [4] [6].
  • Safety and Trial Termination: The trial was terminated during the dose-escalation phase due to unacceptable toxicity [4] [6].
    • Dose-Limiting Toxicities (DLTs): The main DLT was Grade 3 diarrhea that was prolonged and not responsive to aggressive antidiarrheal treatment [4].
    • Fatal Serious Adverse Event: One patient receiving 150 mg BID experienced a fatal cardiac arrest after one cycle of treatment. While the exact cause was unclear, a causal relationship to this compound could not be excluded [4].
  • Conclusion: The sponsor determined that the overall risk-benefit profile was unfavorable, and the maximum tolerated dose (MTD) was never formally established [4].

Detailed Experimental Protocols

For researchers, the key methodologies from the foundational studies are outlined below.

1. Kinase Assay [2]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and other kinases.
  • Method: HER2 kinase activity is measured via a peptide substrate phosphorylation assay.
  • Key Parameters:
    • IC₅₀ Determination: Conducted based on in vitro phosphorylation activity.
    • Experiments: Performed in triplicate for HER2 IC₅₀.
    • Selectivity Profiling: Tested against 374-386 kinases at this compound concentrations of 0.1, 1, and 10 μmol/L in the presence of 10 μmol/L ATP. Assays were conducted in duplicate.

2. Cell-Based Western Blot Analysis [2] [1]

  • Purpose: To assess the cellular pharmacodynamics of this compound, specifically its inhibition of HER2/HER3 phosphorylation and downstream signaling pathways.
  • Cell Lines: Commonly used HER2-amplified cancer cell lines (e.g., SK-BR-3, NCI-N87).
  • Procedure:
    • Seed cells in multi-well plates and culture overnight.
    • Add this compound at indicated concentrations (e.g., 10-1000 nM) to the culture medium.
    • Incubate for a specified duration (e.g., 3 hours for acute signaling inhibition, or 48-72 hours for sustained effect).
    • Harvest cells and perform Western blot analysis.
  • Key Analytes: Phosphorylated and total levels of HER2, HER3, AKT, and ERK.

3. In Vivo Antitumor Efficacy Study [2] [1]

  • Purpose: To evaluate the antitumor activity and tolerability of this compound in mouse xenograft models.
  • Animal Models: Typically 6-week-old male nude mice (BALB/cAJcl-nu/nu) implanted with HER2-driven human cancer cells (e.g., NCI-N87 gastric cancer cells).
  • Dosing:
    • Route: Oral gavage.
    • Doses: Varied (e.g., 7.5, 15, 30, 60 mg/kg).
    • Schedule: Once daily, often for 14 days, though longer durations (e.g., 120 days) were used in survival benefit models.
  • Endpoint Measurements:
    • Efficacy: Tumor volume measurement and calculation of tumor growth inhibition or regression.
    • Pharmacodynamics: Analysis of phosphorylated HER2, HER3, AKT, and ERK in excised tumor tissues.
    • Tolerability: Monitoring of body weight, diarrhea, and other signs of toxicity.

Research Implications and Context

The story of this compound highlights both the promise and perils of targeted therapy development. Its potent and selective irreversible mechanism represented a significant advancement in HER2 inhibition philosophy, showing compelling preclinical efficacy [1]. However, the severe clinical toxicities, particularly the fatal cardiac event, proved insurmountable in the trial setting [4].

For the field, this compound serves as a crucial case study. It underscores that potent preclinical efficacy does not guarantee clinical success, and safety remains a paramount concern. Research into covalent HER2 inhibitors continues, with later candidates hopefully learning from the toxicological profile of this compound to achieve a safer therapeutic window.

References

TAS0728 phase I study results

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Trial Summary

The table below summarizes the key design and outcome elements of the first-in-human Phase I study of TAS0728 (ClinicalTrials.gov Identifier: NCT03410927) [1] [2].

Trial Aspect Details
Study Identifier NCT03410927 [1] [2]
Primary Objectives Investigate safety, dose-limiting toxicities (DLTs), and determine Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) [1].
Patient Population 19 patients with advanced solid tumors harboring HER2 or HER3 overexpression, amplification, or mutation [1] [3].
Study Design Open-label, dose-escalation [1].
Dosing Administered orally in 21-day cycles at doses from 50 mg to 200 mg, twice daily (BID) [1].
Key Efficacy Finding Partial responses observed in 2 out of 14 patients evaluable for treatment response [1] [3].
Key Safety Findings & Outcome Study terminated due to unacceptable toxicity. The Maximum Tolerated Dose was not determined as the risk-benefit ratio was no longer favorable [1] [4].

Detailed Safety and Efficacy Data

The tables below provide a detailed breakdown of the safety events and efficacy observations from the study.

Table 1: Dose-Limiting Toxicities (DLTs) and Serious Adverse Events (SAEs) [1]

Event Dose Level Grade Details
Diarrhea 200 mg BID Grade 3 Two DLTs observed; lasted >48 hours and was not responsive to aggressive antidiarrheal treatment [1].
Diarrhea 150 mg BID Grade 3 One additional DLT observed [1].
Cardiac Arrest 150 mg BID Fatal One patient died after 1 cycle (21 days). The causal relationship to this compound could not be excluded due to the temporal association [1].

Table 2: Antitumor Activity (Evaluable Population: n=14) [1]

Response Category Number of Patients
Partial Response (PR) 2
Stable Disease (SD) Not Specified
Progressive Disease (PD) Not Specified
Objective tumor assessments were made according to RECIST 1.1 criteria [1].

This compound Mechanism and Experimental Protocols

This compound is an orally available, potent, and selective covalent-binding inhibitor of HER2. It covalently binds to HER2 at residue C805, leading to irreversible inhibition that is not affected by high ATP concentrations [5]. A key differentiator from other irreversible HER2 inhibitors is its high specificity for HER2 over wild-type EGFR, which was designed to avoid dose-limiting skin and gastrointestinal toxicities commonly associated with EGFR inhibition [1] [5].

Key Preclinical Findings:

  • This compound potently inhibits phosphorylation of both mutated and wild-type HER2, as well as HER3 and downstream effectors (e.g., AKT and MAPK) [5].
  • This inhibition induces apoptosis (cell death) in HER2-amplified breast cancer cells and has shown antitumor activity in xenograft models, including those with acquired resistance to trastuzumab/pertuzumab or T-DM1 [1] [5].

Diagram of this compound's mechanism of action and Phase I trial workflow:

G cluster_mechanism Mechanism of Action (Preclinical) cluster_trial Phase I Clinical Trial Workflow TAS This compound Oral Covalent Inhibitor HER2 HER2 Receptor (Overexpressed/Amplified/Mutated) TAS->HER2 Binding Covalent Binding at C805 residue HER2->Binding Downstream Inhibition of Downstream Signaling (AKT, MAPK) Binding->Downstream Effect Induces Apoptosis (Antitumor Activity) Downstream->Effect Start Patient Population (n=19) Advanced Solid Tumors with HER2/HER3 aberrations Design Open-label, Dose-Escalation Doses: 50, 100, 200 mg BID Start->Design DLT Dose-Limiting Toxicities (DLTs) - Grade 3 Diarrhea (200 mg & 150 mg BID) - Fatal Cardiac Arrest (150 mg BID) Design->DLT Outcome Study Outcome - MTD Not Determined - 2 Partial Responses in 14 Evaluable Patients - Trial Terminated: Unfavorable Risk-Benefit DLT->Outcome

Experimental Protocol from the Phase I Study [1]:

  • Study Treatment: this compound was administered orally twice daily (BID) in continuous 21-day cycles.
  • Dose Escalation: Followed a standard 3 + 3 design. The planned doses were 50, 100, 200, 400, 600, and 800 mg BID.
  • DLT Evaluation Period: DLTs were assessed during the first cycle (21 days) of treatment.
  • DLT Definition: Treatment-related adverse events (TRAEs) per CTCAE v5.0, with specific criteria. For example, Grade ≥3 diarrhea was considered a DLT only if it lasted >48 hours and was unresponsive to intensive antidiarrheal medication.
  • Tumor Response Assessment: Tumor imaging (MRI/CT) was performed at baseline and then every two cycles for the first six months, and every three cycles thereafter. Responses were evaluated per RECIST 1.1 guidelines.

Interpretation for Professionals

The development of this compound highlights a critical challenge in targeted oncology drug development. While its HER2-selective profile and preclinical promise were significant, the clinical outcome underscores that target specificity alone does not guarantee a viable therapeutic window. The severe toxicities encountered, particularly the unpredictable cardiac event, proved to be a major barrier to further development.

For researchers, this case emphasizes the importance of robust predictive safety models and careful patient monitoring in early-phase trials of covalent inhibitors. The partial responses observed do suggest that the HER2-targeting mechanism was biologically active, which may inform the future design of molecules within this class.

References

TAS0728 Phase I Clinical Trial Overview

Author: Smolecule Technical Support Team. Date: February 2026

The first-in-human Phase I study (NCT03410927) was an open-label, dose-escalation trial designed to evaluate the safety, tolerability, and pharmacokinetics of TAS0728 in adults with advanced solid tumors harboring HER2 or HER3 aberrations (overexpression, amplification, or mutation) who had progressed on standard therapy [1] [2] [3].

The primary objectives were to investigate safety, identify dose-limiting toxicities (DLTs), and determine the maximum tolerated dose (MTD) and/or recommended Phase II dose (RP2D) [1]. The study employed a standard 3 + 3 dose-escalation scheme, with planned dose levels of 50, 100, 200, 400, 600, and 800 mg, administered twice daily (BID) in 21-day cycles [3].

The trial was terminated early during the dose-escalation phase due to unacceptable toxicity. The maximum tolerated dose (MTD) was not determined as the overall risk-benefit ratio no longer favored the doses being tested [1].

Key Quantitative Data from the Phase I Study

The table below summarizes the core quantitative findings from the clinical trial, including dosing, patient enrollment, and outcomes.

Parameter Summary Data
ClinicalTrials.gov ID NCT03410927 [1]
Patient Enrollment 19 patients [1]
Dose Levels Tested 50 mg, 100 mg, 200 mg, 150 mg (de-escalated) BID [1]
Dose-Limiting Toxicities (DLTs) Grade 3 diarrhea at 200 mg BID (2 patients) and 150 mg BID (1 patient) [1]
Serious Adverse Event One fatal cardiac arrest at 150 mg BID (causality to this compound could not be excluded) [1]
Antitumor Activity (Evaluable Patients) Partial responses in 2 out of 14 patients [1]
Study Outcome Terminated; MTD not determined [1]

Detailed Safety and Tolerability Findings

The safety profile of this compound was the primary factor leading to the study's termination. Key toxicities were meticulously defined and monitored.

  • Dose-Limiting Toxicity (DLT) Definition: A DLT was defined as a treatment-related adverse event (TRAE) per CTCAE v5.0. For diarrhea, a DLT was specifically defined as Grade ≥3, lasting >48 hours, and unresponsive to intensive antidiarrheal medication [3].
  • Observed DLTs: Two DLTs of Grade 3 diarrhea occurred at the 200 mg BID dose level. After de-escalation to 150 mg BID, one additional DLT of Grade 3 diarrhea was observed [1].
  • Serious Adverse Event: One patient at the 150 mg BID dose level experienced a fatal cardiac arrest after one cycle (21 days) of treatment. While the etiology was unclear, a causal relationship with this compound could not be ruled out due to the temporal association [1].

Efficacy and Preclinical Mechanistic Data

Despite the safety issues, evidence of biological activity was observed.

  • Clinical Efficacy: Among 14 patients evaluable for treatment response, two achieved partial responses, indicating that this compound has antitumor activity in a subset of patients with HER2 or HER3 aberrant tumors [1].
  • Preclinical Mechanism: this compound is an oral, covalent-binding, irreversible inhibitor that selectively targets HER2. It covalently binds to HER2 at residue C805, leading to sustained inhibition. A key characteristic is its high selectivity for HER2 over wild-type EGFR, which was designed to avoid the dose-limiting skin and gastrointestinal toxicities commonly associated with pan-ErbB inhibitors [4] [3].

The table below details the inhibitory concentration (IC50) values of this compound against various kinases from preclinical assays.

Kinase Target IC50 (nM)
BMX 4.9 nM [4]
HER4 8.5 nM [4]
HER2 (human) 13-36 nM [4]
BLK 31 nM [4]
JAK3 33 nM [4]
SLK 25 nM [4]
EGFR 65 nM [4]
LOK 86 nM [4]

This compound Mechanism of Action and Study Design Visualization

Based on the preclinical and clinical data, the following diagram illustrates the mechanism of action of this compound and the logical workflow of the Phase I study.

G This compound MoA and Phase I Trial Logic cluster_moa Mechanism of Action (Preclinical) cluster_trial Phase I Clinical Trial Flow HER2 HER2 PhosphorylationInhibition Inhibition of Autophosphorylation HER2->PhosphorylationInhibition HER3 HER3 HER3->PhosphorylationInhibition This compound This compound CovalentBinding Covalent Binding (at C805) This compound->CovalentBinding CovalentBinding->PhosphorylationInhibition DownstreamBlockade Blockade of Downstream Signaling (e.g., AKT, MAPK) PhosphorylationInhibition->DownstreamBlockade Apoptosis Induction of Apoptosis DownstreamBlockade->Apoptosis PatientPopulation Patient Population: Advanced Solid Tumors with HER2/HER3 Aberrations DoseEscalation Dose Escalation (50 mg to 200 mg BID) PatientPopulation->DoseEscalation DLTs Observed DLTs: Grade 3 Diarrhea DoseEscalation->DLTs CardiacEvent Serious AE: Fatal Cardiac Arrest DoseEscalation->CardiacEvent EfficacySignal Efficacy Signal: Partial Responses in 2/14 pts DoseEscalation->EfficacySignal StudyTermination Study Terminated (MTD Not Determined) DLTs->StudyTermination CardiacEvent->StudyTermination

This diagram outlines the preclinical mechanism of this compound, which involves covalent binding to HER2, leading to inhibition of downstream signaling and apoptosis [4] [3]. The clinical pathway shows the dose-escalation design and the key safety and efficacy events that led to the study's termination [1].

Interpretation for Drug Development Professionals

The this compound program highlights a common challenge in oncology drug development: translating a mechanistically sound and selective preclinical agent into a clinically viable therapy. The selective HER2 inhibition that was a key design feature did not fully prevent significant on-target or off-target toxicities, particularly severe diarrhea and a potential cardiac signal, which proved to be dose-limiting [1] [3]. The early termination of the trial means that the therapeutic window of this compound, at least in an unselected population with HER2/HER3 aberrations, appears narrow.

References

Preclinical and Mechanistic Profile of TAS0728

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is an orally available, covalent-binding inhibitor that selectively targets HER2 [1] [2]. Its key mechanistic and preclinical pharmacokinetic and pharmacodynamic properties are summarized below.

Property Description
Mechanism of Action Irreversible, covalent-binding inhibitor of HER2 [3] [1] [2].
Molecular Target Site Binds to HER2 at cysteine 805 (C805) [1] [2].
Specificity High specificity for HER2 over wild-type EGFR [3] [1] [2].
IC50 (HER2) 13 nM (cell-free assay) [4].
Primary Preclinical PK/PD Finding Exhibits robust and sustained inhibition of phosphorylation of HER2, HER3, and downstream effectors in xenograft models [1] [2].

Clinical Pharmacokinetic Protocol from Phase I Study

The first-in-human phase I study (NCT03410927) included a detailed pharmacokinetic assessment plan. The study was terminated early due to unacceptable toxicity (including a fatal cardiac arrest and dose-limiting diarrhea), so the maximum tolerated dose and a full profile were not determined [3] [5]. The methodology that was employed is outlined below.

start Phase I Clinical Trial (NCT03410927) pk_aim Primary PK Aim: Characterize plasma PK after single and multiple doses start->pk_aim sample_blood Blood Sample Collection pk_aim->sample_blood sample_urine Urine Sample Collection pk_aim->sample_urine timepoints1 Day 1 of Cycles 1 & 2: Pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12 hours post-dose sample_blood->timepoints1 timepoints2 Cycle 1, Day 1: 0-3h pre-dose & 0-12h post-dose sample_urine->timepoints2

Clinical PK sampling workflow for this compound

The planned analysis aimed to calculate standard PK parameters, which typically include:

  • C~max~: Maximum plasma concentration [6]
  • T~max~: Time to reach C~max~ [6]
  • AUC: Area under the plasma concentration-time curve [6]
  • t~1/2~: Elimination half-life [6]
  • Clearance (CL): Total plasma clearance [6]
  • Volume of Distribution (V~d~) [6]

Important Considerations on Data Availability

  • No Comprehensive PK Data: The published results from the terminated trial do not report the calculated numerical PK parameters (e.g., C~max~, AUC, half-life) [3].
  • Unconfirmed Dosing: While doses from 50 mg to 200 mg BID were tested, the toxicity profile prevented the establishment of a recommended phase II dose [3]. The pharmacokinetic relationship across these doses remains uncharacterized in the public domain.

How to Proceed for Further Research

For a complete and in-depth technical guide, you would need access to the full clinical study report, which is not publicly available. The following pathways may yield more detailed information:

  • Clinical Trial Registries: Monitor ClinicalTrials.gov (NCT03410927) for any future publications or results posted by the sponsor (Taiho Oncology, Inc.) [3] [5].
  • Scientific Contact: Reaching out to the corresponding authors of the primary preclinical [1] [2] or clinical [3] publications may provide guidance on data availability.
  • Internal Data: If you are collaborating with the sponsoring company, formal data sharing agreements would be the source for the complete pharmacokinetic dataset.

References

Quantitative Target Profiling

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728's potency against various kinases was characterized by IC50 values, which indicate the concentration needed to inhibit half of the kinase activity. The following table presents key data from biochemical assays.

Kinase Target Reported IC50 (nM) Source / Assay Context
BMX 4.9 nM [1]
HER4 8.5 nM [1]
HER2 13 nM (Cell-free assay) [1]
HER2 (human) 36 nM [2]
SLK 25 nM [1]
BLK 31 nM [1]
JAK3 33 nM [1]
EGFR 65 nM [1]
LOK 86 nM [1]

Mechanism of Action and Signaling Pathway

This compound covalently binds to HER2, leading to sustained inhibition of its kinase activity and subsequent shutdown of the downstream oncogenic signaling cascade.

G This compound This compound HER2 HER2 This compound->HER2 Covalent binding    at C805 HER3 HER3 This compound->HER3 Inhibits AKT AKT This compound->AKT Inhibits MAPK MAPK This compound->MAPK Inhibits Cell_Proliferation Cell_Proliferation This compound->Cell_Proliferation Inhibits Cell_Survival Cell_Survival This compound->Cell_Survival Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces HER2->HER3 Dimerization &    Trans-phosphorylation HER3->AKT Activates    PI3K/AKT pathway HER3->MAPK Activates    RAS/MAPK pathway AKT->Cell_Survival MAPK->Cell_Proliferation

This compound covalently inhibits HER2, blocking downstream survival and proliferation signals and inducing apoptosis.

In Vivo Efficacy in Preclinical Models

In mouse xenograft models, this compound showed potent, dose-dependent antitumor activity.

Cancer Model Dosing Regimen Key Efficacy Findings
NCI-N87 gastric cancer xenograft [3] 7.5, 15, 30, 60 mg/kg, oral, daily Dose-dependent tumor growth inhibition; tumor regression at 60 mg/kg.
HER2-driven peritoneal dissemination model [3] 60 mg/kg, oral, daily Significant survival benefit without evident toxicity.
NCI-N87 models resistant to Trastuzumab/Pertuzumab or T-DM1 [4] 60 mg/kg, oral, daily Significant anti-tumor effect upon switching to this compound, associated with inhibition of pHER2-HER3.
Patient-derived xenograft (PDX) from refractory breast cancer [4] Not Specified Potent anti-tumor effect in a model refractory to trastuzumab/pertuzumab and T-DM1.

Detailed Experimental Protocols

To help you evaluate or replicate key findings, here are the methodologies from major preclinical studies.

Kinase Activity Assay [1]
  • Purpose: Measure the inhibitory activity of this compound against HER2 kinase.
  • Procedure: Conduct kinase profiling using a peptide substrate phosphorylation assay. The 50% inhibitory concentration (IC50) is determined from the concentration-response curve.
  • Key Parameters: Assays are performed in the presence of 10 μmol/L ATP. Testing against large kinase panels (374-386 kinases) is conducted in duplicate at this compound concentrations of 0.1, 1, and 10 μmol/L.
Cellular Pharmacodynamics Assay [3] [1]
  • Purpose: Assess the inhibition of HER2 and downstream signaling in cells.
  • Cell Lines: SK-BR-3, BT-474, NCI-N87, and MCF10A engineered to express mutant HER2.
  • Procedure:
    • Seed cells in 6-well or 12-well plates and culture overnight.
    • Add this compound to the culture medium at specified concentrations (e.g., 10-1000 nM) and incubate for 3 hours.
    • Harvest cells and lyse for Western blot analysis.
    • Probe with antibodies against pHER2 (Tyr1196), pHER3 (Tyr1289), pAKT (Ser473), and pMAPK (Thr202/Tyr204).
In Vivo Efficacy Study [3] [4]
  • Purpose: Evaluate the antitumor activity of this compound in mouse models.
  • Animal Models: 6-week-old male nude mice with subcutaneously implanted HER2-amplified cancer cell lines (e.g., NCI-N87) or patient-derived xenografts.
  • Dosing: this compound is administered daily by oral gavage, often at 60 mg/kg, dissolved in a vehicle of 0.1 N HCl or 0.1 N HCl with 0.5% hydroxypropyl methylcellulose.
  • Endpoint Measurements: Tumor volume is measured regularly. For signal inhibition analysis, tumors are harvested at various time points post-dosing for Western blotting.

Clinical Translation and Development Status

Despite promising preclinical results, the clinical development of this compound was halted.

  • Phase I Study (NCT03410927): A first-in-human study in patients with advanced solid tumors and HER2/HER3 abnormalities was terminated early [5] [6] [7].
  • Efficacy Signal: Partial responses were observed in 2 out of 14 evaluable patients, indicating clinical activity [5] [6].
  • Termination Reason: The study was stopped due to unacceptable toxicity, including dose-limiting Grade 3 diarrhea and one fatal cardiac arrest where a relationship to this compound could not be excluded [5] [6] [7]. The maximum tolerated dose was not determined.

References

Molecular Mechanism & Target Profile

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is an orally active, covalent-binding, and highly selective inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2). Its core mechanism involves the irreversible binding to a specific cysteine residue (C805) within the HER2 kinase domain [1] [2]. This covalent binding results in sustained target inhibition, which is not outcompeted by high intracellular ATP concentrations [1].

A key differentiator of this compound from other irreversible HER2 inhibitors is its high specificity for HER2 over wild-type EGFR, a profile designed to mitigate the dose-limiting skin and gastrointestinal toxicities often associated with pan-ErbB inhibitors [3]. The table below summarizes its primary biochemical targets and inhibitory concentrations (IC50) from cell-free assays [2].

Target IC50 (nM)
BMX 4.9 nM
HER4 8.5 nM
HER2 13 nM
SLK 25 nM
BLK 31 nM
JAK3 33 nM
Human HER2 36 nM
EGFR 65 nM
LOK 86 nM

This target profile underpins its potent cellular and in vivo activity.

Efficacy in Preclinical Models

This compound demonstrated robust antitumor activity across various HER2-driven preclinical models. The following table summarizes key in vivo efficacy findings [1].

Cancer Model Type Reported Efficacy
HER2-amplified breast cancer xenograft Robust and sustained inhibition of pHER2, pHER3, and downstream effectors; induction of apoptosis.
Mouse xenograft with HER2 signal-dependent tumors Tumor regression.
Peritoneal dissemination mouse model with HER2-driven cancer cells Survival benefit without evident toxicity.
Xenograft models of tumors with acquired resistance to Trastuzumab/Pertuzumab or T-DM1 Significant anti-tumor effects.

The pharmacodynamic effects were also profound. In cellular assays using HER2-amplified breast cancer cells (e.g., SK-BR-3), this compound potently inhibited the phosphorylation of HER2, HER3, and key downstream effectors like AKT and ERK, ultimately inducing apoptosis [1] [2].

Detailed Experimental Protocols

To help you contextualize the data, here are the methodologies for key experiments cited in the preclinical studies.

Kinase Assay (Biochemical IC50 Determination) [2]
  • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 and other kinases.
  • Methodology:
    • Kinase Profiling: Conducted by specialized contractors (Carna Biosciences, Reaction Biology Corporation).
    • Measurement: The inhibitory activity was measured based on the in vitro peptide substrate phosphorylation activity of HER2.
    • Assay Conditions: For broad kinome-wide profiling, assays were conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L of this compound, in the presence of 10 μmol/L ATP.
    • Analysis: The IC50 value was calculated from three independent experiments.
Cell Research (Cellular Pharmacodynamics) [2]
  • Purpose: To evaluate the effect of this compound on downstream signaling (phosphorylation) and cell viability.
  • Cell Lines: Used a panel of HER2-amplified cancer cells (e.g., SK-BR-3, AU565, BT-474, NCI-N87) and MCF10A cells engineered to express wild-type or mutated HER2 genes.
  • Procedure:
    • Cells were seeded in multi-well plates (6-well or 12-well) and cultured overnight.
    • This compound was added to the culture medium at specified concentrations (e.g., 10-1000 nM) and for various incubation times.
    • For time-course studies, cells were harvested after 3 or 48 hours of exposure.
    • Western Blot Analysis: Harvested cells were lysed and analyzed via Western blot to detect changes in the phosphorylation levels of HER2, HER3, AKT, and ERK.
Animal Research (In Vivo Efficacy) [2]
  • Purpose: To assess the antitumor efficacy and pharmacokinetics of this compound in vivo.
  • Animal Models: 6-week-old male nude mice (BALB/cAJcl-nu/nu) implanted with HER2 signal-dependent human tumor xenografts.
  • Dosing:
    • Compound Administration: this compound was administered via oral gavage.
    • Dosages: Tested at various doses, including 7.5, 15, 30, and 60 mg/kg.
  • Endpoint Analysis: Tumor volume was monitored to assess regression. For pharmacodynamic analysis, tumor tissues were harvested to examine the inhibition of target phosphorylation and induction of apoptosis.

Clinical Translation and Current Status

The promising preclinical data led to a first-in-human Phase I clinical trial (NCT03410927) in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3]. However, the clinical outcome highlighted a challenge not fully predicted by preclinical models.

The study was terminated during the dose-escalation phase due to unacceptable toxicity. Dose-limiting toxicities (DLTs) were primarily Grade 3 diarrhea at doses of 150 mg and 200 mg BID. Furthermore, one patient receiving 150 mg BID experienced a fatal cardiac arrest, for which a relationship to this compound could not be excluded [3]. While partial responses were observed in 2 of 14 evaluable patients, the overall risk-benefit ratio was deemed unfavorable [3]. According to more recent data, this compound has since moved into Phase II development for specific tumor types like biliary tract cancer [4].

Mechanism of Action Pathway

The diagram below illustrates the logical flow of this compound's mechanism of action and its downstream consequences on cancer cell signaling and survival, as established in the preclinical studies.

G cluster_path HER2 Signaling Pathway cluster_outcome Antitumor Effects This compound This compound HER2_Active HER2 (Active) This compound->HER2_Active Covalent Binding (at C805) HER2_Inactive HER2 (Inactive) HER2_Inactive->HER2_Active HER2_Active->HER2_Inactive Irreversible Inhibition Dimerization Dimerization HER2_Active->Dimerization HER3 HER3/Other Partners Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) HER3->Downstream Dimerization->HER3 CellEvents Cellular Events Downstream->CellEvents Sustained Inhibition Apoptosis Induction of Apoptosis CellEvents->Apoptosis Proliferation Inhibition of Proliferation CellEvents->Proliferation TumorRegression Tumor Regression

This overview should provide a solid foundation for your research needs. The preclinical data strongly supports this compound as a potent and selective HER2 inhibitor, while the clinical trial results serve as a critical reminder of the complex transition from promising preclinical models to viable human therapies.

References

Molecular Mechanism & Selectivity

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 was designed to covalently and irreversibly bind to the HER2 kinase domain at the C805 residue. This mechanism provides a sustained inhibitory effect that is not compromised by high ATP concentrations within the cell [1].

  • Selectivity Profile: A key design goal was to achieve high selectivity for HER2 over wild-type EGFR, aiming to avoid the dose-limiting skin rash and gastrointestinal toxicities associated with EGFR inhibition [2]. While highly selective for HER2, biochemical panels showed it also inhibits other kinases at higher concentrations. The table below summarizes its inhibitory concentration (IC50) values from cell-free assays [3] [4]:
Target IC50 (nM)
BMX 4.9
HER4 8.5
HER2 13
BLK 31
JAK3 33
SLK 25
EGFR 65
LOK 86

Preclinical Evidence & Protocols

This compound showed compelling antitumor activity across various in vitro and in vivo models.

  • In Vitro Cellular Assays: The compound potently inhibited phosphorylation of HER2, HER3, and downstream effectors (AKT and ERK), leading to apoptosis in HER2-amplified cancer cell lines (e.g., SK-BR-3, NCI-N87) [1] [3].

    • Sample Protocol (Western Blot): Cells are seeded in plates and cultured overnight. This compound is added to the medium at indicated concentrations (e.g., 10-1000 nM) for a set incubation period (e.g., 3 hours). Cells are then harvested and lysed for Western blot analysis to assess phosphorylation levels of target proteins [3].
  • In Vivo Efficacy: In mouse xenograft models bearing HER2-amplified tumors, oral administration of this compound once daily caused significant tumor regression at doses of 60 mg/kg. It also showed a survival benefit in a peritoneal dissemination model without evident toxicity in these controlled settings [1] [4].

    • Sample Protocol (In Vivo Dosing): Using 6-week-old male nude mice with implanted tumors, this compound is administered via oral gavage daily for 14 days. Tumor volume and body weight are monitored regularly to assess efficacy and tolerability [3].

The following diagram illustrates the mechanism of action of this compound and its downstream effects, based on the described preclinical data:

G This compound This compound HER2 HER2 (Receptor) This compound->HER2 Covalently binds at C805 Apoptosis Apoptosis This compound->Apoptosis Induces Dimer HER2/HER3 Dimerization HER2->Dimer Inhibits Pathway1 PI3K/AKT Pathway Dimer->Pathway1 Activates Pathway2 RAS/RAF/ERK Pathway Dimer->Pathway2 Activates Proliferation Cell Proliferation & Survival Pathway1->Proliferation Pathway2->Proliferation Proliferation->Apoptosis Leads to

Clinical Development and Toxicity

A first-in-human Phase I study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [2] [5].

  • Dosing and DLTs: The study employed a 3+3 dose-escalation scheme. Doses were escalated from 50 mg to 200 mg BID. At 200 mg BID, two patients experienced dose-limiting toxicities (DLTs) of Grade 3 diarrhea (lasting >48 hours despite medication). After de-escalation to 150 mg BID, another DLT of Grade 3 diarrhea occurred [2].
  • Serious Adverse Event: One patient at the 150 mg BID dose had a fatal cardiac arrest after one cycle of treatment. While the exact cause was unclear, a relationship to this compound could not be ruled out [2].
  • Study Outcome: Due to these unacceptable toxicities, the trial was stopped, and the maximum tolerated dose (MTD) was never determined. Despite this, partial responses were observed in two of the fourteen evaluable patients, providing a signal of clinical activity [2].

Conclusion for Researchers

This compound represents a scientifically compelling approach to HER2 inhibition through its covalent, selective mechanism and strong preclinical efficacy. Its clinical trajectory, however, highlights the significant challenge of translating potent in vitro activity into a safe therapeutic agent. The dose-limiting gastrointestinal and potential cardiac toxicities ultimately halted its development.

This case underscores that for HER2-targeted kinase inhibitors, achieving a wide therapeutic window remains a critical hurdle. Research into the structural determinants of these toxicities could provide valuable insights for the design of next-generation, highly selective HER2 inhibitors.

References

Molecular Mechanism and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is a potent, selective, orally active, and irreversible covalent-binding inhibitor of HER2 (human epidermal growth factor receptor 2). Its core mechanism involves covalently binding to a cysteine residue (C805) within the HER2 kinase domain. This irreversible, covalent mechanism results in sustained inhibition of kinase activity that is not affected by high intracellular ATP concentrations [1] [2].

The table below summarizes its published inhibitory concentration (IC50) values against various kinases, which defines its selectivity profile [2]:

Target Kinase IC50 (nM)
BMX 4.9
HER4 8.5
HER2 (Human) 36
HER2 (Cell-free assay) 13
SLK 25
BLK 31
JAK3 33
EGFR 65
LOK 86

This data shows that this compound is highly selective for HER2 over wild-type EGFR (IC50 of 65 nM for EGFR vs. 13 nM for HER2), which was a key design goal to minimize EGFR-related toxicity, a common issue with some pan-HER inhibitors [1] [3]. The compound also demonstrates potent activity against various mutated forms of HER2 [1].

Key Experimental Data and Protocols

The primary preclinical data for this compound comes from Molecular Cancer Therapeutics (2019) [1]. The following methodologies were central to establishing its activity.

Kinase Assay Protocol
  • Purpose: To determine the 50% inhibitory concentration (IC50) of this compound against HER2 kinase and profile its selectivity across the kinome.
  • Methodology:
    • HER2 Kinase Assay: The inhibitory activity was measured using kinase profiling performed by Carna Biosciences. The IC50 value was determined based on in vitro peptide substrate phosphorylation activity of HER2 [2].
    • Selectivity Panel: The inhibitory activity against a broad panel of kinases (386 or 374 kinases) was tested using a Kinase Panel Assay at Reaction Biology Corporation. Assays were conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L of this compound [2].
    • Reaction Conditions: Reactions were carried out in the presence of 10 μmol/L ATP [2].
Cellular Assay Protocol
  • Purpose: To evaluate the inhibition of HER2 phosphorylation and downstream signaling in cells.
  • Methodology:
    • Cell Lines: Studies used various HER2-amplified breast cancer cell lines (e.g., SK-BR-3, AU565, BT-474) and MCF10A cells engineered to express wild-type or mutated HER2 genes [1] [2].
    • Compound Treatment: Cells were seeded in plates and cultured overnight. This compound was added to the culture medium at indicated concentrations (e.g., 10-1000 nM) and incubated typically for 3 hours for phosphorylation analysis, or 48-72 hours for apoptosis studies [2].
    • Analysis: Post-incubation, cells were harvested and analyzed by Western blot to assess the phosphorylation levels of HER2, HER3, AKT, and ERK [1] [2].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of this compound and the general workflow for evaluating its activity in preclinical models, based on the described methodologies [1] [2].

G cluster_pathway HER2 Signaling Pathway & this compound Mechanism cluster_assay Key Preclinical Assays HER2 HER2 Dimerization Receptor Dimerization HER2->Dimerization Downstream Downstream Signaling (PI3K/AKT, MAPK) Dimerization->Downstream Outcomes Cellular Outcomes (Proliferation, Survival) Downstream->Outcomes This compound This compound This compound->HER2 Covalent Binding at C805 Biochem Biochemical Kinase Assay Cellular Cellular Pharmacodynamics AssayReadouts IC50 Values Kinase Selectivity Biochem->AssayReadouts InVivo In Vivo Xenograft Model CellularReadouts p-HER2, p-HER3, p-AKT, p-ERK Apoptosis Markers Cellular->CellularReadouts InVivoReadouts Tumor Growth Regression Animal Survival InVivo->InVivoReadouts

Clinical Development Status and Toxicity

Despite promising preclinical results, the clinical development of this compound was terminated.

  • Phase I Trial Outcome: A first-in-human phase I study (NCT03410927) was conducted in patients with advanced solid tumors harboring HER2 or HER3 aberrations. The study was stopped due to unacceptable toxicity during the dose-escalation phase. Dose-limiting toxicities (DLTs) were primarily Grade 3 diarrhea, and one patient experienced a fatal cardiac arrest where a relationship to this compound could not be ruled out. The maximum tolerated dose (MTD) was not determined [4] [5].
  • Current Status: The drug's highest development phase is listed as "Discontinued Phase 2" [6].

References

Mechanism of Action and Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 was designed as a potent, selective, and orally active irreversible inhibitor of HER2. Its covalent binding mechanism leads to sustained inhibition of the kinase, which is not affected by high ATP concentrations [1] [2]. The following diagram illustrates its primary mechanism and downstream effects.

tas0728_mechanism This compound This compound HER2 HER2 Receptor (C805) This compound->HER2 Covalent Binding Dimer HER2/HER3 Dimerization HER2->Dimer HER3 HER3 Receptor HER3->Dimer Signaling Downstream Signaling (PI3K/AKT, MAPK) Dimer->Signaling Effects Cellular Outcomes (Proliferation, Survival) Signaling->Effects Apoptosis Induced Apoptosis Effects->Apoptosis

This compound covalently binds HER2, disrupting oncogenic signaling.

This potent and sustained inhibition of the HER2/HER3 signaling axis and its downstream effectors ultimately induces apoptosis (programmed cell death) in HER2-driven cancer cells [1] [2].

Quantitative Biochemical and Cellular Data

The table below summarizes key quantitative data from preclinical profiling of this compound.

Parameter Value Context / Assay Details
HER2 IC₅₀ 13 nM Cell-free kinase assay [1]
Human HER2 IC₅₀ 36 nM Cell-free kinase assay [1]
Selectivity (vs. EGFR) IC₅₀ of 65 nM for EGFR Demonstrates high specificity for HER2 over wild-type EGFR [1]
Other Kinases Targeted BMX, HER4, BLK, JAK3, SLK, LOK IC₅₀ values ranging from 4.9 nM to 86 nM [1]
In Vitro Concentrations 10 - 1000 nM Used in cellular assays on various cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87) [1]
In Vivo Doses (Mouse) 7.5 - 60 mg/kg Administered via oral gavage in xenograft models [1]

Summary of Key Experimental Protocols

While the search results do not contain the full, step-by-step laboratory manuals, they provide detailed methodological descriptions for key experiments.

1. Biochemical Kinase Assay [1]

  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and other kinases.
  • Methodology:
    • Kinase Profiling: Conducted by specialized contract research organizations (Carna Biosciences, Reaction Biology Corp.).
    • Measurement: The assay measures the inhibition of peptide substrate phosphorylation by HER2 kinase in the presence of this compound.
    • IC₅₀ Determination: The IC₅₀ value is calculated based on the concentration required to reduce kinase activity by 50%.
    • Selectivity Screening: The inhibitory activity against a broad panel of up to 386 kinases was tested at three concentrations (0.1, 1, and 10 μmol/L) in the presence of 10 μmol/L ATP, with assays performed in duplicate.

2. Cellular Western Blot Analysis [1]

  • Purpose: To assess the effect of this compound on phosphorylation (activation) of HER2, HER3, and downstream signaling proteins in cancer cells.
  • Methodology:
    • Cell Lines: Used HER2-amplified cancer cell lines such as SK-BR-3, BT-474, and AU565.
    • Treatment: Cells were seeded in culture plates (6-well or 100-mm dishes) and allowed to adhere overnight. This compound was then added to the culture medium at specified concentrations (e.g., 40 nM) and incubation times (typically 3 hours for initial phosphorylation studies, up to 48-72 hours for prolonged effect and apoptosis studies).
    • Analysis: After incubation, cells were harvested and lysed. Proteins were separated by gel electrophoresis, transferred to a membrane, and probed with specific antibodies against total and phosphorylated forms of the target proteins.

Clinical Trial Summary and Outcome

A first-in-human Phase I study (NCT03410927) was initiated to evaluate this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3] [4] [5].

  • Trial Design: Open-label, dose-escalation study following a "3 + 3" design. Doses started at 50 mg twice daily (BID) and were planned to escalate to 800 mg BID [4].
  • Patient Population: 19 patients were enrolled with advanced solid tumors who had progressed on standard therapies [3] [4].
  • Key Findings and Outcome:
    • Efficacy: Partial responses were observed in 2 out of 14 evaluable patients, indicating some antitumor activity [3] [4].
    • Safety: Dose-limiting toxicities (DLTs) were observed, primarily Grade 3 diarrhea that was prolonged and unresponsive to medication at doses of 150 mg and 200 mg BID [3] [4].
    • Fatal Event: One patient receiving 150 mg BID experienced a fatal cardiac arrest. While the exact cause was unclear, a relationship to this compound could not be ruled out [3] [4].
    • Trial Status: The study was terminated because the overall risk-benefit profile was no longer favorable. The maximum tolerated dose (MTD) was not determined [3] [4] [6].

References

Clinical Trial Protocol Overview

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core design of the first-in-human Phase I study of TAS0728 (NCT03410927) [1] [2]:

Protocol Aspect Description
NCT Identifier NCT03410927 [1] [2]
Study Status Terminated [1] [2]
Phase Phase I [1] [2]
Study Design Open-label, dose-escalation, multicenter [2]
Population Adults (≥18 years) with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapy [1] [2]
Intervention Oral this compound [1] [2]
Dosing Schedule Twice daily (BID) in 21-day cycles [2]
Dose Escalation Planned doses: 50, 100, 200, 400, 600, 800 mg BID (using a 3 + 3 design) [2]
Key Eligibility ECOG PS 0-1; measurable/evaluable disease; adequate organ function; ≤2 prior anti-HER2 therapies (≤4 for breast cancer) [2]
Primary Outcomes Safety, tolerability, Dose-Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD) [1] [2]
Key Efficacy Outcome Objective tumor response by RECIST 1.1 [1]

Key Experimental Methodologies

The study included detailed methodologies for safety, pharmacokinetics, and efficacy assessments [2].

  • Safety Assessments: Included recording of adverse events (AEs), serious AEs (SAEs), laboratory evaluations (hematology, coagulation, chemistry, urinalysis), vital signs, electrocardiogram (ECG), echocardiogram or multi-gated acquisition (MUGA) scan, physical examination, and ECOG performance status. These were assessed at screening, during the study, and at 30 days after the last dose [2].
  • Pharmacokinetic (PK) Sampling: Multiple blood samples were collected on day 1 of cycles 1 and 2 at specific timepoints: pre-dose, and post-dose at 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours for analysis of plasma PK after single and multiple doses [2].
  • Tumor Response Assessment: Objective tumor assessments were performed according to RECIST 1.1. Magnetic resonance imaging (MRI) or computed tomography (CT) scans were conducted at screening (baseline) and then after every two cycles during the first six months of treatment, and every three cycles thereafter [2].

Clinical Trial Outcomes and Termination

The study was terminated after enrolling 19 patients because the risk-benefit profile was no longer favorable. The key findings from the dose-escalation part of the study are summarized below [2]:

Finding Details
Doses Tested 50 mg, 100 mg, 200 mg, and 150 mg BID [2]
Dose-Limiting Toxicity (DLT) Grade 3 diarrhea (lasting >48 hours and unresponsive to aggressive antidiarrheal treatment) [2]
Serious Adverse Events One fatal cardiac arrest occurred at 150 mg BID after one cycle; a causal relationship to this compound could not be excluded [2]
Maximum Tolerated Dose Not determined due to unacceptable toxicity [2]
Efficacy Signal Partial responses were observed in 2 out of 14 patients evaluable for treatment response [2]

Preclinical Mechanism of this compound

This compound is an oral, covalent-binding inhibitor that selectively targets HER2. The diagram below illustrates its mechanism of action at the cellular level.

G TAS This compound (Oral Administration) HER2 HER2 Receptor (C805 residue) TAS->HER2  Covalently Binds   Dimer HER2/HER3 Dimerization HER2->Dimer  Inhibits   Downstream Phosphorylation of Downstream Effectors (AKT, ERK) Dimer->Downstream  Reduces   Outcome Cellular Outcomes (Apoptosis, Tumor Regression) Downstream->Outcome  Leads to  

The mechanistic pathway shows how this compound covalently binds to HER2, leading to inhibition of downstream signaling and ultimately, antitumor effects [3]. Key characteristics from preclinical studies include:

  • Selective Inhibition: this compound covalently binds to cysteine 805 (C805) in the HER2 kinase domain, demonstrating high specificity for HER2 over wild-type EGFR. This selectivity was intended to avoid skin rash and severe diarrhea associated with EGFR inhibition [2] [3].
  • Potent Activity: It exhibited potent activity against various HER2 alterations, including amplification and mutations, and induced tumor regression in xenograft models, including those with acquired resistance to trastuzumab and T-DM1 [2] [3].

Summary for Researchers

The this compound development program highlights the challenge of translating a highly selective and potent preclinical agent into a viable clinical therapy. Despite a strong mechanistic rationale and promising antitumor activity in early testing, the clinical trial was halted due to specific safety concerns.

References

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 was designed as a highly selective, irreversible inhibitor that covalently binds to HER2. The table below summarizes its core molecular characteristics and preclinical rationale.

Aspect Description
Primary Target Human Epidermal Growth Factor Receptor 2 (HER2) [1] [2]
Binding Mechanism Irreversible, covalent binding to cysteine residue C805 in the HER2 kinase domain [3] [2]
Key Selectivity Feature High specificity for HER2 over wild-type EGFR (EGFR IC50 = 65 nM vs. HER2 IC50 = 13-36 nM), potentially avoiding EGFR-related toxicities like severe rash [1] [3] [2]
Primary Preclinical Rationale Overcome resistance to existing HER2-targeted therapies (e.g., trastuzumab, T-DM1) in HER2-driven cancers; activity against both HER2-amplified and mutated forms [1] [2]
Notable Off-Target Kinases BMX (IC50 = 4.9 nM), HER4 (IC50 = 8.5 nM), BLK, JAK3, SLK, LOK [3]

Detailed Experimental Protocols from Preclinical Studies

The following methodologies were key to establishing the biochemical and cellular activity of this compound.

  • Kinase Assay (Biochemical Inhibition) [3]

    • Purpose: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 and other kinases.
    • Method: HER2 kinase activity was measured using a kinase profiling panel. The inhibitory activity of this compound was tested against 386 or 374 kinases in duplicate at concentrations of 0.1, 1, and 10 μmol/L. Reactions were carried out in the presence of 10 μmol/L ATP.
    • Output: The IC50 value was determined based on the peptide substrate phosphorylation activity of HER2.
  • Cell Research (Cellular Pharmacodynamics) [3]

    • Purpose: To assess the inhibition of HER2 phosphorylation and downstream signaling in cancer cells.
    • Cell Lines: Used HER2-amplified lines (e.g., SK-BR-3, BT-474) and others (e.g., A-431, NCI-N87).
    • Method: Cells were seeded in plates and cultured overnight. This compound was added to the culture medium at indicated concentrations (e.g., 10-1000 nM) and incubated for 3 hours for western blot analysis. For time-course studies, incubations lasted up to 48 hours.
    • Output: Western blot analysis measured the phosphorylation levels of HER2, HER3, and downstream effectors (e.g., AKT, ERK).
  • In Vivo Antitumor Activity [3]

    • Purpose: To evaluate the efficacy and tolerability of this compound in animal models.
    • Animal Models: 6-week-old male nude mice with HER2-signal-dependent tumor xenografts.
    • Dosage & Administration: this compound was administered via oral gavage at doses of 7.5, 15, 30, and 60 mg/kg.
    • Endpoint Measurements: Tumor volume regression and animal survival. Pharmacodynamic markers (e.g., pHER2) were also analyzed in tumor tissues.

Clinical Trial Findings and Termination Rationale

A first-in-human Phase I study (NCT03410927) was initiated to assess this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities. Key results are summarized below.

Parameter Summary from Phase I Study
Trial Identifier NCT03410927 [1] [4]
Patient Population 19 patients with advanced solid tumors with HER2/HER3 overexpression, amplification, or mutation [1]
Dose Escalation 50 mg, 100 mg, 200 mg BID (21-day cycles) [1]
Key Efficacy 2 partial responses observed in 14 evaluable patients [1] [5]
Dose-Limiting Toxicities (DLTs) Grade 3 diarrhea: 2 cases at 200 mg BID; 1 case at 150 mg BID (lasting >48 hours, unresponsive to aggressive antidiarrheal treatment) [1]
Serious Adverse Event (SAE) 1 fatal cardiac arrest after one cycle at 150 mg BID; causality to this compound could not be excluded [1]
Trial Outcome Terminated during dose-escalation. The maximum tolerated dose (MTD) was not determined as the overall risk-benefit profile was no longer favorable [1] [4] [5]

Clinical Trial Workflow and Outcome

The following diagram illustrates the structure and critical decision points of the Phase I clinical trial.

Start Phase I Trial Start Dose50 Dose Level 1 50 mg BID Start->Dose50 Dose100 Dose Level 2 100 mg BID Dose50->Dose100 Dose200 Dose Level 3 200 mg BID Dose100->Dose200 DLT_Event1 DLT Observed (2x Grade 3 Diarrhea) Dose200->DLT_Event1 Deescalate Dose De-escalation DLT_Event1->Deescalate Dose150 Dose Level 4 150 mg BID Deescalate->Dose150 DLT_Event2 DLT Observed (1x Grade 3 Diarrhea) Dose150->DLT_Event2 SAE_Event Fatal SAE (Cardiac Arrest) DLT_Event2->SAE_Event Decision Sponsor Decision: Unacceptable Risk-Benefit SAE_Event->Decision End Trial Terminated Decision->End

Interpretation and Research Context

The journey of this compound highlights a common challenge in oncology drug development: translating a potent and selective preclinical mechanism into a safe and effective clinical therapy.

  • Promising Preclinical Profile: Its covalent, EGFR-sparing mechanism offered a compelling strategy to overcome resistance to existing HER2 therapies while minimizing class-specific toxicities [1] [2].
  • Clinical Hurdles: The dose-limiting GI toxicity and serious cardiac event in trials demonstrated that the preclinical selectivity was insufficient to guarantee clinical safety [1]. This shows that despite sparing EGFR, potent HER2 inhibition alone can still cause severe on-target or off-target effects.
  • The HER2 Therapeutic Landscape: Research into overcoming resistance to HER2-targeted therapy remains critical [6]. While this compound is no longer in development, other modalities, such as Antibody-Drug Conjugates (ADCs) like Trastuzumab Deruxtecan, and novel combination strategies are showing promise in addressing these challenges [6] [7].

References

TAS0728 Phase I Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key design and outcomes of the first-in-human Phase I study of TAS0728 (NCT03410927) [1] [2].

Trial Aspect Description
Trial Identifier NCT03410927 [1]
Study Design Open-label, dose-escalation, Phase I [2]
Patient Population 19 patients with advanced solid tumors harboring HER2 or HER3 aberrations [1]
Dosing Regimen Orally, twice daily (BID), in 21-day cycles [1]
Planned Dose Levels 50 mg, 100 mg, 200 mg, 400 mg, 600 mg, and 800 mg BID [2]
Tested Dose Levels 50 mg, 100 mg, 150 mg, and 200 mg BID [1]
Dose-Limiting Toxicity (DLT) Grade 3 diarrhea (lasting >48 hours, unresponsive to medication) [1]
Serious Adverse Event One fatal cardiac arrest at 150 mg BID (possibly related to this compound) [1]
Maximum Tolerated Dose (MTD) Not determined [1]
Study Outcome Terminated due to unacceptable toxicity [1]

Key Safety and Efficacy Findings

  • Toxicity Profile: The primary DLT was Grade 3 diarrhea. At the 150 mg BID dose level, one patient experienced a fatal cardiac arrest 21 days after starting treatment. The temporal association led investigators to consider a possible causal link to this compound, which was a key factor in the study's termination [1] [3].
  • Antitumor Activity: Despite the safety concerns, evidence of clinical activity was observed. Among 14 patients evaluable for response, two achieved a partial response, indicating that this compound did have biological activity against the targeted tumors [1].

Preclinical Pharmacology of this compound

The following table details the known preclinical characteristics of this compound, which informed the clinical trial design [4] [5].

Parameter Preclinical Data
Mechanism of Action Oral, covalent-binding (irreversible), selective HER2 inhibitor [4]
Primary Molecular Target HER2 (Human Epidermal Growth Factor Receptor 2) [4]
Reported IC50 (HER2) 13 nM (cell-free assay) [4]
Selectivity High specificity for HER2 over wild-type EGFR [2]
Primary Preclinical Model HER2-amplified breast cancer cell lines and xenograft mouse models [4]

Experimental Protocol & Workflow Logic

The diagram below illustrates the logic and outcomes of the dose-escalation protocol used in the Phase I study.

G start Phase I Dose Escalation Study Start l1 Cohort 1: 50 mg BID start->l1 l2 Cohort 2: 100 mg BID l1->l2 No DLT l3 Cohort 3: 200 mg BID l2->l3 No DLT dlt1 DLT Observed: 2 Patients with Grade 3 Diarrhea l3->dlt1 descalate Dose De-escalation dlt1->descalate l4 Cohort 4: 150 mg BID descalate->l4 dlt2 DLT Observed: 1 Patient with Grade 3 Diarrhea l4->dlt2 sae Serious Adverse Event: 1 Fatal Cardiac Arrest (Possibly Related) l4->sae stop Study Termination Due to Unacceptable Toxicity MTD Not Determined dlt2->stop sae->stop activity Evidence of Activity: 2 Partial Responses

Diagram 1: Logic flow of the this compound Phase I dose-escalation trial, highlighting key decisions and outcomes.

Interpretation and Application Notes

For researchers and drug development professionals, the case of this compound offers critical insights:

  • Balancing Potency and Safety: this compound was designed as a highly potent, covalent HER2 inhibitor with selectivity over EGFR to avoid the dose-limiting skin and gastrointestinal toxicities common to pan-ErbB inhibitors [2]. However, the severe diarrhea and a fatal cardiac event demonstrate that off-target or on-target toxicities can still emerge and must be carefully monitored.
  • Protocol Adaptations: The study followed a standard 3 + 3 design. The occurrence of DLTs at 200 mg BID correctly triggered a de-escalation to 150 mg BID. The subsequent serious toxicity at this lower dose led the sponsor to conclude that the risk-benefit profile was unfavorable, resulting in study termination [1]. This underscores the critical role of clear stopping rules in trial protocols.
  • Incomplete Dose-Finding: The maximum tolerated dose (MTD) and the recommended Phase II dose (RP2D) were not established for this compound. Therefore, the provided information serves as a cautionary case study on the challenges of dose escalation for novel targeted therapies, rather than a definitive dosing protocol [1].

References

Clinical Dosing and Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

A first-in-human, open-label, dose-escalation Phase I study (NCT03410927) investigated TAS0728 in adults with advanced solid tumors harboring HER2 or HER3 abnormalities [1] [2]. The study employed a 3 + 3 dose-escalation scheme with BID dosing on a 21-day cycle.

Table 1: Clinical Dosing and Dose-Limiting Toxicities (DLTs) in the Phase I Study [1]

Dose Level Regimen DLTs Observed Key Safety Findings
Starting Dose 50 mg BID None reported -
Escalation Dose 200 mg BID Two DLTs (Grade 3 diarrhea) Diarrhea was prolonged (>48 hours) and unresponsive to aggressive antidiarrheal treatment.
De-escalation Dose 150 mg BID One DLT (Grade 3 diarrhea); One fatal cardiac arrest The etiology of cardiac arrest was unclear, but a causal relationship to this compound could not be excluded.

The trial was terminated early because the overall risk-benefit ratio no longer favored the tested dose levels. The maximum tolerated dose (MTD) was not determined [1] [3]. Despite the toxicity, evidence of clinical activity was noted, with partial responses observed in 2 out of 14 patients evaluable for treatment response [1].

Mechanism of Action and Selectivity Profile

This compound is a potent, selective, orally active, irreversible, and covalent-binding inhibitor of HER2 [4]. Its mechanism can be summarized as follows:

  • Covalent Binding: It covalently binds to a cysteine residue at position 805 (C805) in the HER2 kinase domain, leading to sustained and irreversible inhibition [4].
  • Selectivity: this compound demonstrates high specificity for HER2 over wild-type EGFR, which is a distinguishing feature from other irreversible pan-HER inhibitors [1].
  • Downstream Signaling Suppression: The inhibition of HER2 phosphorylation results in robust and sustained suppression of downstream signaling pathways, including phosphorylation of HER3, AKT, and ERK, ultimately inducing apoptosis in HER2-amplified cancer cells [4].

The diagram below illustrates the mechanism of action and key experimental findings for this compound.

G This compound This compound (Oral Administration) HER2 HER2 Receptor This compound->HER2 Binds to Clinical Clinical Trial Outcome This compound->Clinical Phase I Study Binding Covalent Bond Formation at C805 HER2->Binding Irreversible Downstream Inhibition of Downstream Signaling (PI3K/AKT, RAS/MAPK) Binding->Downstream Inhibits InVitro In Vitro Activity Binding->InVitro Effects Cellular Effects (Apoptosis, Tumor Regression) Downstream->Effects Leads to InVivo In Vivo Efficacy Effects->InVivo InVivoFindings Tumor regression in tumor xenograft models InVivo->InVivoFindings InVitroFindings IC₅₀: 13 nM (HER2) Potent inhibition of phospho-HER2/HER3 InVitro->InVitroFindings ClinicalFindings Partial Responses in 2/14 pts Unacceptable toxicity (Diarrhea) MTD not determined Clinical->ClinicalFindings

Detailed Experimental Protocols

The following protocols are based on the key experiments that established the preclinical profile of this compound [4].

Protocol 1: In Vitro Kinase Assay to Determine IC₅₀

  • Objective: To quantify the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 kinase.
  • Materials:
    • Purified HER2 kinase.
    • This compound (serial dilutions prepared in DMSO).
    • ATP and a peptide substrate.
    • Assay buffer.
  • Method:
    • Conduct kinase profiling using a peptide substrate phosphorylation assay.
    • Run reactions in the presence of 10 µM ATP.
    • Incubate this compound with the kinase and substrate.
    • Measure the phosphorylation activity of HER2.
    • Perform experiments in duplicate or triplicate.
  • Data Analysis: Calculate the IC₅₀ value based on the inhibition of peptide substrate phosphorylation.

Protocol 2: Cell-Based Western Blot Analysis for Target Engagement

  • Objective: To assess the inhibition of HER2 phosphorylation and downstream signaling in cancer cell lines.
  • Materials:
    • HER2-amplified cancer cells (e.g., SK-BR-3, NCI-N87).
    • Cell culture plates and standard medium.
    • This compound (e.g., 40 nM, or a range from 10-1000 nM).
    • Lysis buffer, SDS-PAGE gels, transfer apparatus.
    • Primary antibodies: anti-pHER2, anti-HER2, anti-pHER3, anti-pAKT, anti-pERK.
    • Secondary antibodies and detection reagents.
  • Method:
    • Seed cells in 6-well or 12-well plates and culture overnight.
    • Add this compound at specified concentrations to the culture medium.
    • Incubate for a defined period (e.g., 3 hours for acute signaling, or 48-72 hours for prolonged effects).
    • Harvest cells and lyse.
    • Separate proteins by SDS-PAGE and transfer to a membrane.
    • Probe the membrane with specific primary and secondary antibodies.
    • Develop the blot and image the results.

Protocol 3: In Vivo Efficacy Study in Xenograft Models

  • Objective: To evaluate the anti-tumor activity of this compound in a mouse xenograft model.
  • Materials:
    • Immunocompromised mice (e.g., 6-week-old male nude mice, BALB/cAJcl-nu/nu).
    • Cancer cells for xenograft formation.
    • This compound formulated for oral gavage (e.g., in a solution of 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O).
    • Calipers for tumor measurement.
  • Method:
    • Inoculate mice subcutaneously with tumor cells.
    • Randomize mice into treatment and control groups once tumors are established.
    • Administer this compound via oral gavage at planned doses (e.g., 7.5, 15, 30, 60 mg/kg).
    • Measure tumor volumes and animal body weights regularly.
    • At the end of the study, harvest tumors for pharmacodynamic analysis (e.g., Western blot to confirm target inhibition).

Research Applications and Considerations

This compound represents a valuable investigational tool for targeting HER2-driven cancers, with specific applications and important research considerations.

  • Key Applications:

    • Studying HER2 Signaling: Its selectivity makes it ideal for probing HER2-specific signaling pathways without the confounding effects of concurrent EGFR inhibition.
    • Overcoming Resistance: Preclinical evidence supports its use in models of resistance to trastuzumab, pertuzumab, and T-DM1 [1].
    • Broad HER2 Targeting: It exhibits activity against both amplified/overexpressed and mutated forms of HER2 [1] [4].
  • Critical Considerations:

    • Clinical Toxicity: The severe diarrhea and potential cardiac risk observed in the clinic are major limitations for its development [1].
    • Informed Compound Selection: Researchers should weigh this compound's high HER2 selectivity against the toxicity profile of clinical-stage compounds like neratinib (which has a broader ErbB profile and known GI toxicity) [1].
    • HER Family Complexity: Evidence suggests that for some HER-driven cancers, such as those with NRG1 fusions, pan-HER inhibition (including EGFR and HER4) may be more effective than selective HER2 targeting [5].

References

Clinical Trial Summary and Toxicity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The first-in-human Phase I study of TAS0728 was an open-label, dose-escalation trial in patients with advanced solid tumors harboring HER2 or HER3 aberrations (ClinicalTrials.gov Identifier: NCT03410927) [1] [2]. The primary objective was to investigate safety and determine the MTD and/or recommended Phase II dose.

The study was stopped early because the overall risk-benefit ratio was deemed unfavorable. The sponsor concluded that the toxicity observed was unacceptable for continuing the dose-escalation phase [1] [2] [3]. Consequently, the MTD was not determined [1] [2].

The table below summarizes the key dosing and toxicity outcomes from the study:

Parameter Findings
Doses Tested 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles [1] [2]
Patients Enrolled 19 [1]

| Dose-Limiting Toxicities (DLTs) | • 200 mg BID: Two cases of Grade 3 diarrhea (lasting >48 hours and not responsive to aggressive antidiarrheal treatment) [1] [2]. • 150 mg BID: One case of Grade 3 diarrhea [1] [2]. | | Serious Adverse Events | At 150 mg BID, one patient had a fatal cardiac arrest after one cycle (21 days). The causal relationship to this compound could not be excluded due to the temporal association [1] [2]. | | Study Outcome | Terminated due to unacceptable toxicity; MTD was not determined [1] [2] [3]. | | Efficacy Note | Partial responses were observed in 2 out of 14 patients evaluable for treatment response [1] [2]. |

Experimental Protocol for Dose-Escalation Phase I Trials

The following methodology outlines the standard design used in Phase I oncology trials to determine the MTD, as exemplified by the this compound study [2].

1. Study Objective

  • To investigate the safety, tolerability, and dose-limiting toxicity (DLT) of a novel investigational agent.
  • To determine the Maximum Tolerated Dose (MTD) and/or Recommended Phase II Dose (RP2D) [2] [4].

2. Preclinical Foundation

  • The starting dose for humans is selected based on preclinical toxicological studies and pharmacokinetic (PK) analysis, typically a fraction of the dose that caused severe toxicity in animals [2] [5].

3. Study Population

  • Patients: Adults (≥18 years) with locally advanced, recurrent, or metastatic solid tumors that have failed standard therapies [2].
  • Biomarker Requirement: Tumors must have HER2 or HER3 overexpression, amplification, or mutation, confirmed by local laboratory (e.g., IHC 3+ and/or FISH+) [2].
  • Performance Status: Eastern Cooperative Oncology Group (ECOG) status of 0 or 1 [2].
  • Organ Function: Adequate bone marrow, liver, and kidney function as defined by specific laboratory values [2].

4. Study Design & Dosing Scheme

  • Design: Open-label, multicenter, using a traditional "3 + 3" dose-escalation scheme [2].
  • Dosing: The investigational drug (this compound) is administered orally in successive cohorts. The first cohort receives the starting dose (e.g., 50 mg BID). If no DLTs are observed in the first cycle (21 days), the next cohort receives a higher dose [2].
  • MTD Definition: The highest dose at which no more than 1 out of 6 patients experiences a DLT during the first cycle, with the next higher dose level having caused DLTs in at least 2 patients [2] [4].

5. Key Definitions: Dose-Limiting Toxicity (DLT)

  • A DLT is a treatment-related adverse event (TRAE) occurring in the first cycle, graded using the Common Terminology Criteria for Adverse Events (CTCAE), that meets predefined criteria [2].
  • For this compound, Grade ≥3 diarrhea was considered a DLT only if it lasted >48 hours and was unresponsive to intensive antidiarrheal medication [2].

6. Safety and Efficacy Assessments

  • Safety Monitoring: Includes recording of all adverse events (AEs), serious AEs (SAEs), laboratory evaluations, vital signs, electrocardiograms (ECGs), and echocardiograms [2].
  • Efficacy Assessment: Tumor imaging (MRI/CT) is performed at baseline and then every two cycles for the first six months. Tumor response is evaluated using RECIST 1.1 criteria [2].
  • Pharmacokinetics (PK): Blood samples are collected at multiple time points on specific days to characterize the drug's exposure profile [2].

Workflow Diagram of MTD Determination

The diagram below illustrates the logical process and decision points in a standard "3 + 3" dose-escalation trial.

MTD_Workflow Start Start: Dose Level N Treat Treat 3 Patients Cycle 1 (21 days) Start->Treat Assess Assess DLTs in Cycle 1 Treat->Assess NoDLT 0 DLTs in 3 patients Assess->NoDLT No DLTs? OneDLT 1 DLT in 3 patients Assess->OneDLT 1 DLT? TwoPlusDLT ≥2 DLTs in 3 patients MTD Exceeded Assess->TwoPlusDLT ≥2 DLTs? Escalate Escalate to Dose Level N+1 NoDLT->Escalate Escalate->Start N = N + 1 Expand Expand Cohort to 6 patients OneDLT->Expand Assess2 Assess DLTs in Expanded Cohort Expand->Assess2 MTDFound ≤1 DLT in 6 patients MTD is Dose Level N Assess2->MTDFound ≤1 DLT in 6? MTDExceeded ≥2 DLTs in 6 patients MTD Exceeded Assess2->MTDExceeded ≥2 DLTs in 6? Deescalate De-escalate or Stop MTDExceeded->Deescalate TwoPlusDLT->Deescalate Deescalate->Start

Critical Considerations for this compound Development

The clinical development of this compound highlights several critical challenges in oncology drug development:

  • HER2 vs. EGFR Selectivity: this compound was designed as a HER2-selective covalent inhibitor with high specificity over wild-type EGFR, aiming to avoid the dose-limiting skin rashes and gastrointestinal toxicities (like severe diarrhea) commonly associated with pan-ErbB inhibitors that also target EGFR [2]. Despite this design, Grade 3 diarrhea remained the primary DLT, and a fatal cardiac arrest occurred, indicating off-target or on-target toxicities not fully predicted by preclinical models [1] [2].

  • Risk-Benefit Assessment: The decision to terminate the trial underscores the critical nature of ongoing risk-benefit analysis in early-phase studies. The observation of partial responses in some patients was outweighed by the severity and fatality of the observed toxicities [1] [3].

Reference List

  • Invest New Drugs. 2021;39(5):1324-1334. A first-in-human phase I study of this compound... [1]
  • PMC8426237. 2021 Mar 27. A first-in-human phase I study of this compound, an oral covalent... (Full text article) [2]
  • CoLab. 2014. Maximum Tolerable Dose (MTD). [4]
  • UK Health Research Authority. Research Summary: this compound in Solid Tumours with HER2 or HER3 Abnormalities. [3]

References

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the outcomes of the clinical trial and the foundational preclinical characteristics of TAS0728.

Table 1: Key Findings from the Phase I Clinical Trial (NCT03410927) [1] [2]

Aspect Details
Trial Design First-in-human, open-label, dose-escalation study
Patient Population Adults with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation
Dosing Regimen Escalating doses from 50 mg to 200 mg, administered twice daily (BID) in 21-day cycles
Primary Objective Determine safety, dose-limiting toxicity (DLT), maximum tolerated dose (MTD), and/or RP2D

| Key Toxicities | - DLTs: Grade 3 diarrhea (at 200 mg and 150 mg BID).

  • Serious Adverse Event (SAE): One fatal cardiac arrest at 150 mg BID. | | Efficacy | Partial responses observed in 2 out of 14 patients evaluable for treatment response. | | Trial Outcome | Terminated early. The MTD and RP2D were not determined as the risk-benefit ratio was no longer favorable. |

Table 2: Preclinical Profile of this compound [3] [4]

Aspect Preclinical Characteristics
Mechanism of Action Oral, covalent-binding (irreversible), and selective HER2 kinase inhibitor. It binds to HER2 at cysteine 805 (C805).
Selectivity High specificity for HER2 over wild-type EGFR.

| Key Biochemical & Cellular Assays | - Kinase Assay: IC50 for HER2 = 13 nM [4].

  • Cell-Based Assays: Potently inhibited phosphorylation of wild-type and mutated HER2, HER3, and downstream effectors (e.g., in SK-BR-3, BT-474 cells) [3].
  • Apoptosis: Induced apoptosis in HER2-amplified breast cancer cell lines. | | In Vivo Efficacy | Showed tumor regression and a survival benefit in HER2-driven mouse xenograft and peritoneal dissemination models. |

Experimental Protocols

Here are detailed methodologies for key experiments used to characterize this compound in preclinical studies.

Protocol 1: Kinase Inhibition Assay [4]
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 kinase and other kinases.
  • Procedure:
    • Kinase Activity Measurement: The peptide substrate phosphorylation activity of purified HER2 kinase is measured in vitro.
    • Compound Incubation: this compound is serially diluted and added to the kinase reaction mixture.
    • ATP Concentration: Reactions are carried out in the presence of a high ATP concentration (e.g., 10 µM) to assess the compound's ability to inhibit under competitive conditions.
    • IC50 Determination: The percentage of inhibition is calculated at each concentration, and the IC50 value is determined from the dose-response curve. Experiments are performed in duplicate or triplicate.
  • Applications: This biochemical assay is used for kinome-wide profiling to establish the selectivity of this compound.
Protocol 2: Cell-Based Pharmacodynamics Assay [3] [4]
  • Objective: To evaluate the inhibitory effect of this compound on HER2 pathway signaling in cancer cell lines.
  • Procedure:
    • Cell Culture: Seed HER2-sensitive cell lines (e.g., SK-BR-3, BT-474) in multi-well plates and culture overnight.
    • Compound Treatment: Add this compound to the culture medium at specified concentrations (e.g., 10-1000 nM) for a set duration (e.g., 3 hours for acute inhibition, or up to 72 hours for prolonged effects).
    • Cell Lysis and Harvesting: Lyse the cells and harvest the proteins.
    • Western Blot Analysis:
      • Separate proteins by gel electrophoresis.
      • Transfer proteins to a membrane.
      • Probe the membrane with specific antibodies against:
        • Phospho-HER2 (pHER2)
        • Total HER2
        • Phospho-HER3 (pHER3)
        • Downstream effectors (e.g., Phospho-AKT, Phospho-ERK)
        • Loading controls (e.g., Actin, Tubulin).
  • Applications: This protocol confirms target engagement and downstream pathway modulation in a cellular context, providing proof-of-mechanism.

Signaling Pathway and Trial Design Diagrams

The diagrams below illustrate the mechanism of action of this compound and the workflow of the Phase I clinical trial.

tas0728_pathway This compound Mechanism of Action HER2 HER2 Dimerization HER2/HER3 Dimerization HER2->Dimerization HER3 HER3 PI3K PI3K-AKT Pathway HER3->PI3K MAPK MAPK Pathway HER3->MAPK Dimerization->HER3 Cell Survival Cell Survival PI3K->Cell Survival Proliferation Proliferation MAPK->Proliferation This compound This compound This compound->HER2 Covalent Binding (at C805)

Diagram 1: this compound inhibits the HER2 signaling pathway by covalently binding to HER2, preventing its dimerization with HER3 and subsequent activation of downstream survival and proliferation signals. [3]

trial_design Phase I Trial Dose Escalation Workflow Start Dose Escalation Start (50 mg BID) Cohort1 Cohort of 3 Patients Start->Cohort1 Evaluate1 Evaluate for DLTs (21-day cycle) Cohort1->Evaluate1 NoDLT No DLTs observed? Evaluate1->NoDLT YesDLT DLTs observed? NoDLT->YesDLT No Escalate Escalate to Next Dose Level NoDLT->Escalate Yes Expand Expand Cohort or De-escalate YesDLT->Expand Yes Stop Trial Terminated (Unacceptable Toxicity) YesDLT->Stop 2 DLTs at escalated dose Escalate->Cohort1 MTD Identify MTD/RP2D Expand->MTD

Diagram 2: The 3 + 3 dose-escalation design used in the Phase I trial. The trial was stopped after DLTs occurred, preventing the identification of an MTD or RP2D. [1]

Research Implications and Future Directions

The development of this compound highlights key challenges in oncology drug development.

  • HER2 Selectivity vs. Toxicity: The preclinical data confirmed this compound's high selectivity for HER2 over EGFR, a strategy designed to avoid the dose-limiting toxicities (like severe skin rash and diarrhea) commonly associated with pan-ErbB inhibitors [1] [3]. Despite this selectivity, Grade 3 diarrhea emerged as the primary DLT, suggesting that on-target inhibition of HER2 in healthy tissues may still cause significant gastrointestinal toxicity.
  • Cardiac Safety: The unexplained fatal cardiac arrest introduced significant uncertainty. While the etiology was unclear, the temporal association to dosing was a major concern [1] [2]. This underscores the critical importance of robust cardiac monitoring in early-phase trials for HER2-targeted agents, even those designed for selectivity.

Future development of covalent HER2 inhibitors may require:

  • Alternative Dosing Schedules: Exploring different schedules (e.g., intermittent dosing) to manage gastrointestinal toxicity.
  • Proactive Supportive Care: Implementing intensive prophylactic management for diarrhea in future trials.
  • Patient Stratification: Identifying biomarker-defined patient populations that may derive the greatest benefit, potentially improving the therapeutic index.

Reference Information

References

Clinical Application Note: TAS0728 in Advanced Solid Tumors

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is an oral, covalent-binding, and highly selective HER2 kinase inhibitor [1]. Its first-in-human Phase I study (NCT03410927) was designed to evaluate safety and determine the recommended dose for patients with advanced solid tumors harboring HER2 or HER3 aberrations [2] [3]. However, the study was terminated after the dose-escalation phase because the overall risk-benefit profile was no longer favorable [2].

Key Patient Selection Criteria (from NCT03410927)

The table below details the inclusion and exclusion criteria from the clinical trial protocol [2] [3] [4].

Category Criteria

| Key Inclusion Criteria | • Population: Adults (≥18 years) with histologically/cytologically confirmed, advanced solid tumors. • Molecular Alterations: Documented HER2 or HER3 overexpression, amplification, or mutation. • Prior Therapy: Disease progression after all standard therapies, or for whom no standard therapy exists. • Clinical Status: At least one measurable lesion; ECOG performance status of 0 or 1; adequate organ function. | | Key Exclusion Criteria | • CNS Disease: History of brain metastases or another primary malignancy. • Cardiac Function: Impaired cardiac function or clinically significant cardiac disease. • Recent Treatment: Recent chemotherapy, biologic therapy, or major surgery within specified windows prior to the first study dose. |

Clinical Safety Findings and Trial Termination

The Phase I dose-escalation study enrolled 19 patients at doses ranging from 50 mg to 200 mg twice daily (BID) [2]. Key safety outcomes that led to the study's termination are summarized below:

Dose Level Key Toxicities Observed Outcome
200 mg BID Two patients experienced Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment), defined as Dose-Limiting Toxicities (DLTs). Dose de-escalation
150 mg BID One additional DLT of Grade 3 diarrhea. One patient had a fatal cardiac arrest after one cycle; a causal relationship to this compound could not be excluded. Study terminated

The study was stopped because the Maximum Tolerated Dose (MTD) was not determined, and the overall risk-benefit ratio was deemed unacceptable [2].

Preclinical Rationale and Biomarker Evidence

Prior to clinical testing, robust preclinical data established the mechanistic rationale for targeting HER2-driven tumors with this compound.

Mechanism of Action and Selectivity

This compound is a small molecule that covalently and irreversibly binds to a specific cysteine residue (C805) in the HER2 kinase domain [1]. This mechanism results in potent and sustained inhibition of HER2 signaling, which is not affected by high ATP concentrations [5] [1]. A critical feature of this compound is its high selectivity for HER2 over wild-type EGFR, which was predicted to potentially avoid the dose-limiting skin rash and gastrointestinal toxicities associated with pan-ErbB inhibitors [2] [1].

Efficacy in Resistance Models

Preclinical studies provided a strong rationale for using this compound in tumors that developed resistance to existing HER2-targeted therapies.

  • Experimental Models: Researchers established novel in vivo xenograft models with acquired resistance to either the antibody combination trastuzumab/pertuzumab or the antibody-drug conjugate T-DM1 [6].
  • Key Finding: In these resistant models, oncogenic signaling through the HER2-HER3 pathway remained active. Switching treatment to this compound induced significant tumor regression by effectively inhibiting HER2-HER3 phosphorylation and its downstream signaling effectors [6].
  • Conclusion: These results demonstrated that tumors resistant to antibody-based HER2 therapies remain dependent on HER2 signaling and are vulnerable to HER2 kinase inhibition with this compound, providing a rationale for its use in this refractory patient population [6].

The diagram below illustrates the core signaling pathway targeted by this compound and its differential mechanism compared to antibody-based therapies.

G HER2 HER2 Dimer HER2/HER3 Dimerization HER2->Dimer HER3 HER3 HER3->Dimer PI3K PI3K Dimer->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Tumor Cell Survival & Proliferation mTOR->Survival Trastuzumab Trastuzumab Trastuzumab->HER2 Binds ECD IV Pertuzumab Pertuzumab Pertuzumab->HER2 Binds ECD II TDM1 TDM1 TDM1->HER2 ADC: Binds ECD & delivers payload This compound This compound This compound->HER2 Oral TKI: Covalently binds kinase domain (C805) p1 p2

Experimental Protocol: Assessing this compound Efficacy in Resistant Xenografts

This in vivo protocol is based on the methodology used to evaluate this compound's efficacy against tumors with acquired resistance to HER2-targeted antibodies [6].

Objective

To evaluate the anti-tumor efficacy of this compound in patient-derived xenograft (PDX) models or cell line-derived xenografts that have developed resistance to trastuzumab/pertuzumab or T-DM1.

Materials
  • Animals: Immunodeficient mice (e.g., BALB/cAJcl-nu/nu).
  • Cell Line/Model: NCI-N87 cell line or a PDX model derived from a HER2-positive breast cancer refractory to trastuzumab/pertuzumab and T-DM1.
  • Test Agent: this compound, suspended in 0.1 N HCl or 0.1 N HCl with 0.5% HPMC for oral gavage.
  • Control Agents: Trastuzumab, pertuzumab, T-DM1.
Methods
  • Model Establishment:

    • Subcutaneously implant tumor cells or fragments into the flanks of mice.
    • Randomize mice into treatment groups when tumor volume (TV) reaches 100-200 mm³ (TV = length × width² / 2).
  • Resistance Induction (Stage I):

    • Administer trastuzumab and pertuzumab (e.g., 20 mg/kg each, intraperitoneally, once weekly) or T-DM1 to induce tumor regression and subsequent relapse/regrowth, indicating acquired resistance.
  • Efficacy Testing (Stage II):

    • Re-randomize mice with resistant tumors into new groups.
    • Control Group: Continue with trastuzumab/pertuzumab or T-DM1.
    • Experimental Group: Administer this compound (e.g., 60 mg/kg/day, orally).
    • Monitor tumor volume and body weight twice weekly.
  • Endpoint Analysis:

    • Primary Endpoint: Tumor volume change over time. Compare the TV in the this compound group versus the control group using appropriate statistical tests (e.g., Aspin-Welch t-test).
    • Secondary Endpoints:
      • Biomarker Analysis: Post-harvest, analyze tumor tissues via western blotting for phosphorylation levels of HER2 (Tyr1196), HER3 (Tyr1289), AKT (Ser473), and MAPK to confirm pathway inhibition.
      • Toxicity Monitoring: Record body weight change as an indicator of general health.

Conclusion

This compound represents a mechanistically distinct approach to inhibiting HER2 through covalent, irreversible binding. Preclinical data strongly suggests its potential utility in overcoming resistance to existing antibody-based HER2 therapies [6] [1]. The compiled patient selection criteria from its clinical trial provide a framework for identifying candidate populations with HER2/HER3-aberrant solid tumors [2] [3]. However, development was discontinued due to significant toxicity, including severe diarrhea and a fatal cardiac event, which halted further clinical investigation [2]. Future research into HER2-targeted agents should consider these safety findings while building upon the compelling preclinical rationale for selective HER2 kinase inhibition.

References

Comprehensive Application Notes and Experimental Protocols for TAS0728: A Novel Covalent HER2-Selective Inhibitor for Solid Tumor Treatment

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to TAS0728 and Its Therapeutic Potential

This compound (also known as TPC-107) is an investigational small molecule therapeutic agent developed by Taiho Pharmaceutical that represents a novel approach to targeting HER2-driven malignancies. This orally available covalent-binding inhibitor exhibits high selectivity for human epidermal growth factor receptor 2 (HER2) over wild-type EGFR, potentially addressing limitations of current HER2-targeted therapies. The unique mechanism of this compound involves irreversible covalent binding to cysteine 805 in the kinase domain of HER2, resulting in sustained target inhibition even in the presence of high ATP concentrations. This pharmacological profile is particularly valuable for treating tumors that have developed resistance to existing HER2-targeted antibodies and tyrosine kinase inhibitors. [1] [2]

The development of this compound addresses a significant clinical need in oncology, as HER2 alterations—including amplification, overexpression, and mutations—are drivers in various solid tumors beyond the well-characterized HER2-positive breast and gastric cancers. These alterations occur in multiple tumor types, including biliary tract cancer, urothelial carcinoma, non-small cell lung cancer, colorectal cancer, and endometrial cancer. This compound is currently in Phase II clinical development for these indications, with ongoing studies evaluating its efficacy in molecularly selected patient populations. The drug's development represents a strategic approach to precision oncology, targeting HER2 and HER3 abnormalities across tumor types based on molecular profiling rather than solely tissue of origin. [3] [4] [5]

Drug Properties and Mechanism of Action

Molecular Characteristics and Pharmacological Profile

This compound is characterized by distinct molecular properties that contribute to its unique pharmacological profile. With a molecular weight of 504.58 and chemical formula C₂₆H₃₂N₈O₃, this small molecule inhibitor demonstrates favorable oral bioavailability and potent inhibition of HER2 at nanomolar concentrations. The compound exhibits selective binding kinetics, with an IC₅₀ of 13 nM against HER2 in cell-free assays, highlighting its potent inhibitory activity. Importantly, this compound maintains high specificity for HER2 over wild-type EGFR (IC₅₀ of 65 nM), potentially mitigating the dermatological and gastrointestinal toxicities commonly associated with EGFR inhibition. This selective profile distinguishes this compound from earlier pan-HER family inhibitors that concurrently target EGFR. [6] [2]

Table 1: Biochemical Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (nM) Cellular Function
HER2 (ERBB2) 13 Key driver in multiple solid tumors
BMX 4.9 Non-receptor tyrosine kinase
HER4 (ERBB4) 8.5 ERBB family receptor tyrosine kinase
BLK 31 B-lymphocyte kinase
EGFR (ERBB1) 65 Epidermal growth factor receptor
JAK3 33 Janus kinase 3
SLK 25 STE20-like kinase
LOK 86 Lymphocyte-oriented kinase

[6]

Mechanism of Action and Signaling Pathway Inhibition

The primary mechanism of this compound involves irreversible covalent binding to cysteine 805 (C805) within the ATP-binding pocket of the HER2 kinase domain. This covalent modification results in sustained kinase inhibition that is not competitive with ATP concentrations, enabling prolonged target engagement even in tumor microenvironments with elevated ATP levels. Following covalent binding, this compound effectively suppresses phosphorylation of both HER2 and its preferred dimerization partner HER3, thereby interrupting downstream signaling through the PI3K/AKT and MAPK pathways. This comprehensive inhibition ultimately induces apoptosis in HER2-dependent cancer cells while sparing cells without HER2 alterations due to the compound's selective binding properties. [1] [2]

The signaling pathway interactions and mechanism of this compound can be visualized as follows:

G HER2 HER2 Dimerization HER2-HER3 Dimerization HER2->Dimerization HER3 HER3 HER3->Dimerization Downstream1 PI3K/AKT Pathway Dimerization->Downstream1 Downstream2 MAPK Pathway Dimerization->Downstream2 CellSurvival Cell Survival & Proliferation Downstream1->CellSurvival Downstream2->CellSurvival Apoptosis Apoptosis This compound This compound This compound->HER2 Covalent binding to C805 This compound->Downstream1 Inhibits This compound->Downstream2 Inhibits This compound->Apoptosis Induces

Preclinical Data and Efficacy Studies

In Vitro Antitumor Activity

This compound demonstrates potent antitumor effects across multiple HER2-altered cancer cell lines in preclinical models. In cellular assays using HER2-amplified breast cancer cells (SK-BR-3, AU565, and BT-474), this compound effectively suppressed phosphorylation of HER2, HER3, AKT, and ERK in a concentration-dependent manner, with significant inhibition observed at concentrations as low as 40 nM. The compound induced robust apoptosis in these cell lines, as evidenced by increased cleavage of caspase-3 and PARP. Importantly, this compound maintained its anti-proliferative activity against cancer cells expressing mutated forms of HER2, including those with extracellular domain (L755S) and kinase domain (V777L) mutations that confer resistance to other HER2-targeted therapies. This broad activity profile across different HER2 alterations highlights the potential utility of this compound in treating diverse HER2-driven malignancies. [6] [2]

A key advantage of this compound's covalent mechanism is its prolonged duration of action. In time-course pharmacodynamic studies using SK-BR-3 cells, this compound maintained suppression of HER2 and HER3 phosphorylation for up to 48 hours after compound removal, demonstrating the sustained target engagement resulting from irreversible covalent binding. This extended pharmacodynamic activity contrasts with the transient inhibition produced by reversible HER2 inhibitors and may allow for more continuous pathway suppression in clinical settings. Additionally, this compound exhibited minimal cytotoxicity in non-tumor MCF10A breast epithelial cells that lack HER2 amplification, supporting its selective activity against HER2-dependent tumors and potentially reduced off-target effects. [2]

In Vivo Efficacy in Xenograft Models

This compound demonstrated significant antitumor efficacy in multiple mouse xenograft models representing various HER2-driven solid tumors. In HER2-amplified breast cancer xenograft models, oral administration of this compound at doses ranging from 7.5 to 60 mg/kg resulted in dose-dependent tumor regression, with complete regression observed at higher dose levels. The antitumor effects were accompanied by sustained inhibition of HER2, HER3, and downstream signaling molecules in tumor tissues, confirming the on-target mechanism of action. Notably, this compound also showed potent efficacy in patient-derived xenograft models resistant to current HER2-targeted therapies, including trastuzumab, pertuzumab, and ado-trastuzumab emtansine (T-DM1), suggesting its potential utility in treating refractory HER2-positive cancers. [6] [2]

Table 2: In Vivo Antitumor Activity of this compound in Xenograft Models

Cancer Type Model Characteristics Dosing Regimen Treatment Outcome
Breast Cancer HER2-amplified (BT-474) xenograft 30 mg/kg, oral, BID Tumor regression with sustained pathway inhibition
Breast Cancer Trastuzumab-resistant patient-derived xenograft 60 mg/kg, oral, BID Significant tumor growth inhibition
Gastric Cancer HER2-amplified (NCI-N87) xenograft 15-60 mg/kg, oral, BID Dose-dependent tumor regression
Peritoneal Dissemination HER2-driven cancer cells 30 mg/kg, oral, BID Survival benefit without evident toxicity

[6] [2]

In a peritoneal dissemination model of HER2-driven cancer, this compound treatment provided a significant survival benefit without evident toxicity, supporting its potential application in advanced metastatic disease settings. The compound exhibited favorable pharmacokinetic properties in these preclinical models, with good oral bioavailability, dose-proportional exposure, and distribution to tumor tissue. The antitumor activity correlated with plasma concentrations, enabling the translation of effective exposure levels to human dosing predictions. These comprehensive preclinical efficacy data formed the foundation for clinical investigation of this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities. [2]

Clinical Trial Results and Safety Profile

Phase I Study Design and Patient Characteristics

The first-in-human Phase I study (NCT03410927) was an open-label, dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors. The study enrolled adult patients (≥18 years) with histologically confirmed, locally advanced, recurrent, or metastatic solid tumors exhibiting HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapies or for whom no standard therapy existed. Key eligibility criteria included ECOG performance status of 0 or 1, adequate organ function, and measurable or evaluable disease. The trial followed a standard 3+3 dose escalation design with planned dose levels of 50, 100, 200, 400, 600, and 800 mg administered orally twice daily (BID) in 21-day cycles. The primary objectives were to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and recommended Phase II dose (RP2D). [1] [7]

A total of 19 patients were enrolled and received this compound at dose levels ranging from 50 to 200 mg BID. The patient population included individuals with various solid tumor types, including breast, colorectal, gastric, and biliary tract cancers, with documented HER2 or HER3 abnormalities. Most patients had received extensive prior treatments, including HER2-targeted therapies such as trastuzumab, pertuzumab, and ado-trastuzumab emtansine, reflecting the heavily pretreated nature of the study population. The Phase I component focused primarily on safety assessment, with key secondary endpoints including pharmacokinetic profiling and preliminary antitumor activity evaluated according to RECIST 1.1 criteria. [1] [8]

Clinical Efficacy and Safety Findings

This compound demonstrated preliminary antitumor activity in the Phase I study, with partial responses observed in 2 of 14 patients evaluable for treatment response. These responses occurred in patients with HER2-aberrant solid tumors who had progressed on prior HER2-targeted therapies, providing clinical proof-of-concept for the drug's mechanism of action. However, the clinical development was challenged by significant safety concerns that emerged during dose escalation. At the 200 mg BID dose level, two patients experienced dose-limiting toxicities (DLTs) of Grade 3 diarrhea that persisted for more than 48 hours and was unresponsive to aggressive antidiarrheal treatment. Following dose de-escalation to 150 mg BID, an additional DLT of Grade 3 diarrhea was observed, and one patient experienced fatal cardiac arrest after receiving one cycle (21 days) of this compound. Although the etiology of the cardiac event remained unclear, a causal relationship to this compound could not be excluded due to temporal association. [1] [8]

Table 3: Clinical Safety Findings from Phase I Study of this compound

Dose Level Number of Patients Dose-Limiting Toxicities Other Significant Adverse Events
50 mg BID 3 None reported No Grade ≥3 related AEs
100 mg BID 3 None reported No Grade ≥3 related AEs
200 mg BID 6 2 cases of Grade 3 diarrhea Other gastrointestinal toxicities
150 mg BID 7 1 case of Grade 3 diarrhea 1 fatal cardiac arrest (relationship unclear)

[1] [8]

Based on these unacceptable toxicities observed during dose escalation, the study sponsors determined that the overall risk-benefit profile no longer favored continued dose escalation, and the trial was terminated. The maximum tolerated dose was not established, and no recommended Phase II dose was determined. The safety findings, particularly the Grade 3 diarrhea and potential cardiac toxicity, highlighted the challenges in developing HER2-targeted kinase inhibitors with acceptable therapeutic indices. These results underscored the need for careful patient selection, proactive management of gastrointestinal toxicities, and rigorous cardiac monitoring in future clinical development of HER2 covalent inhibitors. [1] [8]

Experimental Protocols

In Vitro Kinase Assay and Cellular Pharmacology Protocols

The kinase inhibition profile of this compound was characterized using comprehensive biochemical and cellular assays. For the biochemical kinase assay, HER2 inhibitory activity was measured using kinase profiling services provided by Carna Biosciences. The 50% inhibitory concentration (IC₅₀) values were determined based on in vitro peptide substrate phosphorylation activity of HER2. To assess kinase selectivity, this compound was tested against a panel of 386 or 374 kinases using Kinase Panel Assays at Reaction Biology Corporation. These assays were conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L this compound, with reactions carried out in the presence of 10 μmol/L ATP. The percentage inhibition was calculated relative to vehicle-treated controls, and IC₅₀ values were determined from dose-response curves. [6]

For cellular pharmacology studies, multiple HER2-altered cancer cell lines were utilized, including SK-BR-3, AU565, BT-474 (breast cancer), and NCI-N87 (gastric cancer) cells. Cells were seeded in 6-well or 12-well plates and cultured overnight to achieve appropriate confluence. This compound was added to the culture medium at concentrations ranging from 10 to 1000 nM for specified incubation periods (typically 3 hours for phosphorylation studies, 48-72 hours for proliferation assays). For Western blot analysis, cells were harvested and lysed, followed by protein separation and immunoblotting using antibodies against phosphorylated and total HER2, HER3, AKT, ERK, and apoptosis markers (cleaved caspase-3, PARP). Cellular viability was assessed using standardized assays such as MTT or CellTiter-Glo, with IC₅₀ values calculated from dose-response curves. [6]

In Vivo Efficacy and Pharmacodynamic Protocols

Animal studies were conducted using 6-week-old male nude mice (BALB/cAJcl-nu/nu) implanted with HER2-driven tumor models. For subcutaneous xenograft models, cancer cells (5-10 × 10⁶) were inoculated into the flank region, and treatment began when tumors reached approximately 100-200 mm³ in volume. This compound was administered by oral gavage at doses ranging from 7.5 to 60 mg/kg, typically using a twice-daily (BID) dosing schedule. Tumor dimensions and body weights were measured 2-3 times weekly, and tumor volumes were calculated using the formula: volume = (length × width²) / 2. For pharmacodynamic assessments, tumors were harvested at specified time points after drug administration, and phosphorylation status of HER2, HER3, and downstream signaling molecules was analyzed by Western blotting or immunohistochemistry. [6]

The experimental workflow for in vivo efficacy and mechanism studies can be summarized as follows:

G CellPrep Cancer Cell Preparation (HER2-altered lines) Implantation Tumor Implantation (Subcutaneous) CellPrep->Implantation Randomization Randomization & Group Assignment Implantation->Randomization Tumors reach 100-200 mm³ Dosing Oral Gavage Administration (7.5-60 mg/kg, BID) Randomization->Dosing Monitoring Tumor Volume & Body Weight Monitoring Dosing->Monitoring Termination Tissue Collection & Analysis Monitoring->Termination Study endpoint or specific timepoints Analysis1 Western Blot: p-HER2, p-HER3, p-AKT, p-ERK Termination->Analysis1 Analysis2 IHC Analysis: Pathway Modulation Termination->Analysis2 Analysis3 Tumor Growth Inhibition Calculation Termination->Analysis3

All animal studies were conducted in accordance with institutional animal care guidelines, with protocols approved by institutional animal care and use committees. For compound formulation, this compound was typically prepared as a homogeneous suspension in 0.5% methylcellulose or similar vehicle for oral administration. Statistical analyses of tumor growth data were performed using appropriate methods such as repeated measures ANOVA, with post-hoc tests for between-group comparisons. The percentage of tumor growth inhibition (TGI) was calculated using the formula: % TGI = [1 - (ΔT/ΔC)] × 100, where ΔT and ΔC represent the change in tumor volume for treatment and control groups, respectively. [6]

Discussion and Future Perspectives

This compound represents a significant advancement in the development of HER2-selective kinase inhibitors, with its covalent binding mechanism offering potential pharmacological advantages over reversible inhibitors. The preclinical profile of this compound demonstrates potent antitumor activity against HER2-altered models, including those resistant to current HER2-targeted therapies, supporting its continued investigation in defined patient populations. However, the clinical experience from the Phase I trial highlights the challenges associated with achieving a therapeutic window, particularly regarding gastrointestinal and potential cardiac toxicities. The termination of the Phase I study due to unacceptable toxicity underscores the need for careful consideration of dose escalation strategies and toxicity management in future development of covalent HER2 inhibitors. [1] [8] [2]

Future development of this compound or similar covalent HER2 inhibitors may benefit from several strategic approaches. Biomarker-driven patient selection could help identify populations most likely to respond, potentially improving the risk-benefit ratio. The exploration of alternative dosing schedules, such as intermittent administration, might mitigate toxicities while maintaining antitumor efficacy. Additionally, combination strategies with other targeted agents or antibody-drug conjugates could enhance efficacy while allowing for lower doses of each individual agent. Despite the clinical setbacks, the compelling preclinical data and novel mechanism of this compound continue to support the investigation of HER2-selective covalent inhibitors as a valuable therapeutic approach for HER2-driven malignancies. Further refinement of compound properties and clinical development strategies may eventually realize the potential of this promising drug class. [1] [3] [5]

Conclusion

This compound is a novel covalent HER2-selective inhibitor with a distinct mechanism of action and promising preclinical activity against HER2-altered solid tumors. The compound demonstrates potent and selective inhibition of HER2 signaling, resulting in robust antitumor efficacy in preclinical models, including those resistant to current HER2-targeted therapies. While clinical development has been challenged by significant toxicities, including dose-limiting diarrhea and a potential risk of cardiac events, the preclinical profile supports the continued investigation of HER2-selective covalent inhibition as a therapeutic strategy. Further optimization of dosing regimens, patient selection strategies, and toxicity management approaches may enable the successful development of this drug class for patients with HER2-driven malignancies who have exhausted standard treatment options. [1] [8] [2]

References

Mechanism of Action and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is an orally available, covalent-binding inhibitor that selectively targets HER2 (Human Epidermal Growth Factor Receptor 2) with high specificity over wild-type EGFR [1] [2]. Its mechanism and key preclinical characteristics are summarized below.

  • Covalent Binding: It covalently binds to a cysteine residue at position 805 (C805) in the HER2 kinase domain, leading to irreversible inhibition that is sustained and not affected by high ATP concentrations [3] [2].
  • Selectivity: A key differentiator of this compound is its high selectivity for HER2 over wild-type EGFR. This selectivity was designed to avoid the dose-limiting toxicities (like severe skin rash and diarrhea) commonly associated with pan-ErbB inhibitors that also inhibit EGFR [1] [2].
  • Antitumor Activity: In preclinical models, this compound showed robust and sustained inhibition of HER2, HER3, and downstream signaling effectors (AKT and ERK), thereby inducing apoptosis. It induced tumor regression in HER2-driven xenograft models and showed a survival benefit in a peritoneal dissemination model [2].

The diagram below illustrates the mechanism of action of this compound and its effect on the HER2 signaling pathway.

Table 1: In Vitro Biochemical Kinase Inhibition Profile of this compound [3]

Target Kinase IC₅₀ (nM)
HER2 13
BMX 4.9
HER4 8.5
BLK 31
EGFR 65
JAK3 33
SLK 25
LOK 86

Clinical Trial Summary and Safety Profile

A first-in-human, open-label, dose-escalation Phase I study (NCT03410927) was conducted in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [1].

  • Study Design: The trial followed a 3 + 3 design with planned dose levels of 50, 100, 200, 400, 600, and 800 mg, administered orally twice daily (BID) in 21-day cycles [1].
  • Patient Population: The study enrolled 19 patients with advanced solid tumors who had progressed on standard therapies. Eligible patients had tumors with HER2/HER3 overexpression, amplification, or mutation [1].
  • Efficacy: Despite the early termination, antitumor activity was observed. Partial responses were seen in 2 out of 14 patients evaluable for treatment response, indicating the drug's potential biological activity [1] [4].

The trial was terminated early during the dose-escalation phase because the overall risk-benefit ratio was no longer favorable. The maximum tolerated dose (MTD) was not established [1]. The dose-limiting toxicities (DLTs) and serious adverse events (SAEs) are summarized below.

Table 2: Summary of Dose-Limiting Toxicities (DLTs) and Key Safety Events from the Phase I Study [1]

Dose Level Patients Enrolled DLTs (Grade 3 Diarrhea) Other Significant Safety Events
200 mg BID Not Specified 2 patients None specified in results
150 mg BID Not Specified 1 patient 1 fatal cardiac arrest (causality to this compound could not be excluded)

The following flowchart depicts the clinical trial trajectory and outcomes.

clinical_trial This compound Phase I Clinical Trial Flow Start Phase I Trial Start (NCT03410927) Dose1 Dose Escalation 50 mg BID Start->Dose1 Dose2 Dose Escalation 100 mg BID Dose1->Dose2 Dose3 Dose Escalation 200 mg BID Dose2->Dose3 DLT Observed 2 DLTs (Grade 3 Diarrhea) Dose3->DLT Deescalate Dose De-escalation 150 mg BID DLT->Deescalate DLT2 Observed 1 DLT (Grade 3 Diarrhea) Deescalate->DLT2 SAE Serious Adverse Event (Fatal Cardiac Arrest) Deescalate->SAE Decision Trial Termination (Unacceptable Toxicity, MTD Not Determined) DLT2->Decision SAE->Decision

Experimental Protocols

For research purposes, here are summaries of key experimental methodologies used in the preclinical profiling of this compound.

In Vitro Kinase Assay [3]
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and other kinases.
  • Procedure:
    • Kinase Profiling: HER2 kinase activity is measured using a peptide substrate phosphorylation assay.
    • IC₅₀ Determination: this compound is tested at varying concentrations. The 50% inhibitory concentration is calculated from the dose-response curve.
    • Selectivity Screening: The inhibitory activity is tested against a broad panel of kinases (e.g., 386 kinases) at concentrations of 0.1, 1, and 10 μmol/L in the presence of 10 μmol/L ATP.
  • Replication: Experiments are conducted in duplicate or as three independent experiments.
Cell-Based Pharmacodynamics Assay [3] [2]
  • Objective: To assess the inhibition of HER2 phosphorylation and downstream signaling in cancer cell lines.
  • Procedure:
    • Cell Culture: Seed HER2-amplified cancer cells (e.g., SK-BR-3, BT-474) in multi-well plates and culture overnight.
    • Compound Treatment: Add this compound to the culture medium at indicated concentrations (e.g., 10-1000 nM) and incubate for a set time (e.g., 3 hours for initial signaling assessment, or 48-72 hours for apoptosis studies).
    • Western Blot Analysis: Harvest cells and lyse. Analyze the cell lysates by Western blotting using antibodies against phosphorylated HER2 (pHER2), total HER2, pHER3, and downstream markers like pAKT and pERK.
  • Key Findings: this compound demonstrated robust and sustained inhibition of pHER2 and pHER3, leading to apoptosis in HER2-amplified breast cancer cells [2].

Research Implications and Future Directions

The journey of this compound underscores a critical challenge in targeted oncology drug development: achieving a therapeutic window even with a highly selective agent.

  • Demonstrated Potential: The preclinical data and partial responses in the clinical trial validate that selective HER2 inhibition without targeting wild-type EGFR is a viable and promising strategy for overcoming resistance to existing HER2-targeted therapies [1] [2] [4].
  • Safety Hurdles: The occurrence of Grade 3 diarrhea (a toxicity often linked with EGFR inhibition) and a fatal cardiac arrest suggests that off-target effects or on-target toxicity from potent HER2 inhibition remain significant barriers [1].
  • Learning for Future Development: The information from this compound's development is invaluable. It informs the design of next-generation HER2 inhibitors, potentially with improved safety profiles. Research continues on other HER2-selective inhibitors, such as JBJ-08-178-01, which also acts as a HER2 destabilizer, offering a dual mechanism of action [5].

References

TAS0728 Application Note for Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Compound Profile TAS0728 is an orally available, potent, irreversible, and covalent-binding inhibitor selectively targeting HER2 (Human Epidermal Growth Factor Receptor 2) [1] [2].

  • Primary Target: HER2 (IC50 = 13 nM) [1].
  • Key Characteristics: It covalently binds to cysteine 805 (C805) in the HER2 kinase domain, leading to sustained inhibition that is not affected by high ATP concentrations [2]. It demonstrates high specificity for HER2 over wild-type EGFR, which was designed to avoid the dose-limiting skin rash and gastrointestinal toxicities associated with pan-ErbB inhibitors [3].

2. Mechanism of Action The following diagram illustrates the proposed mechanism of action of this compound and its subsequent biological effects, based on preclinical data [3] [4] [2].

G compound This compound HER2 HER2 Receptor compound->HER2  Binds binding Covalent Binding (at C805) HER2->binding inhibition Inhibition of Autophosphorylation binding->inhibition dimer Disruption of HER2-HER3 Dimerization inhibition->dimer pAKT Phospho-AKT dimer->pAKT  Downregulates pERK Phospho-ERK dimer->pERK  Downregulates apoptosis Apoptosis pAKT->apoptosis pERK->apoptosis anti_tumor Anti-tumor Effect apoptosis->anti_tumor

3. Preclinical Efficacy Summary The table below summarizes key quantitative data on the antitumor activity of this compound from preclinical studies [3] [4] [1].

Model Type Cell Line / Model Dosing Regimen Key Experimental Findings
In Vitro SK-BR-3 (HER2-amplified) 30-300 nM for 3-48 hours Sustained inhibition of HER2, HER3, AKT, and ERK phosphorylation [1].
In Vivo (Mouse Xenograft) NCI-N87 (HER2-amplified human gastric cancer) 60 mg/kg, oral, once daily Significant tumor regression [1].
In Vivo (Resistance Model) NCI-N87 (resistant to Trastuzumab + Pertuzumab or T-DM1) 60 mg/kg/day, oral Significant anti-tumor effect upon switching to this compound; associated with inhibition of HER2-HER3 phosphorylation [4].
In Vivo (PDX Model) Breast cancer refractory to Trastuzumab/Pertuzumab and T-DM1 Not specified Potent anti-tumor effect [4].

4. Detailed Experimental Protocol (Preclinical) This protocol is adapted from methods described in preclinical studies for evaluating this compound efficacy in a xenograft model [4] [2].

  • Objective: To evaluate the in vivo antitumor efficacy of this compound monotherapy in a mouse xenograft model of HER2-amplified cancer.
  • Materials:
    • Animals: 6-week-old male nude mice (e.g., BALB/cAJcl-nu/nu) [4] [2].
    • Cell Line: NCI-N87 human gastric carcinoma cells (known to be HER2-amplified) [4].
    • Compound: this compound, formulated in 0.1 N HCl solution or 0.1 N HCl with 0.5% hydroxypropyl methylcellulose (HPMC) for oral gavage [4].
  • Procedure:
    • Tumor Inoculation: Subcutaneously implant NCI-N87 cells into the flanks of mice.
    • Randomization: Once tumors reach a predetermined volume (e.g., 100-200 mm³), randomize mice into treatment and control groups.
    • Dosing: Administer this compound via oral gavage daily at the desired dose (e.g., 60 mg/kg). The control group receives the vehicle only.
    • Monitoring: Measure tumor volume and body weight twice weekly throughout the dosing period.
    • Analysis: Harvest tumors at the end of the experiment for Western blot analysis to assess the inhibition of HER2, HER3, AKT, and ERK phosphorylation [2].
  • Key Measurements:
    • Tumor Volume (TV): Calculated as (length × width²)/2.
    • Body Weight Change (BWC): Monitored as an indicator of systemic toxicity.
    • Pharmacodynamic Markers: Levels of phosphorylated and total HER2, HER3, AKT, and ERK in tumor lysates.

Research Implications and Future Directions

The early termination of this compound's clinical trial means its future as a monotherapy is uncertain [3]. However, its strong preclinical rationale against resistant cancers suggests potential research directions.

  • Overcoming Antibody Resistance: Preclinical data confirms that tumors with acquired resistance to trastuzumab, pertuzumab, and T-DM1 remain dependent on HER2-HER3 signaling. This compound, with its different mechanism of action, can inhibit this signaling and produce significant anti-tumor effects in these models, offering a potential strategy to overcome resistance [4].
  • Biomarker-Driven Therapy: The field of HER2 therapy is moving towards personalized medicine. Research into biomarkers—such as specific HER2 mutations (e.g., exon 20 insertions in NSCLC) or levels of proteins like Caveolin-1 (CAV1) that affect membrane HER2 density—could help identify patient populations most likely to respond to specific HER2-targeted agents, including kinase inhibitors like this compound [5] [6] [7].

Critical Safety Note for Researchers

It is crucial to note the serious safety signals observed in the first-in-human trial. At doses of 150 mg and 200 mg twice daily, this compound caused Grade 3 diarrhea (lasting >48 hours and unresponsive to aggressive antidiarrheal treatment) and one fatal cardiac arrest was reported. The study was terminated because the risk-benefit ratio was no longer favorable [3]. Any future research involving this compound must prioritize stringent safety monitoring.

References

TAS0728 Monotherapy: Comprehensive Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Drug Profile

TAS0728 is an orally available, small-molecule therapeutic agent that functions as a covalent-binding inhibitor selectively targeting the Human Epidermal Growth Factor Receptor 2 (HER2). Its molecular formula is C₂₆H₃₂N₈O₃ with a molecular weight of 504.58 g/mol and a CAS Registry Number of 2088323-16-2 [1]. Unlike conventional reversible kinase inhibitors, this compound forms a covalent bond with cysteine 805 (C805) in the ATP-binding pocket of HER2, resulting in sustained and irreversible kinase inhibition [2]. This mechanism provides prolonged target suppression that persists even after drug clearance, potentially overcoming certain resistance mechanisms that limit the efficacy of reversible inhibitors.

The development of this compound was motivated by the need for HER2-selective inhibitors that avoid the dose-limiting toxicities associated with pan-ErbB inhibitors, particularly those inhibiting the epidermal growth factor receptor (EGFR). Traditional HER2 inhibitors such as afatinib and neratinib demonstrate significant EGFR inhibition, leading to severe skin toxicities and gastrointestinal adverse events including Grade 3 or 4 diarrhea [3]. This compound was specifically engineered to have high specificity for HER2 over wild-type EGFR, potentially offering an improved therapeutic window for treating HER2-driven malignancies [2].

Despite promising preclinical data, the clinical development of this compound was discontinued following a Phase I trial (NCT03410927) that identified unacceptable toxicity profiles, including Grade 3 diarrhea and a fatal cardiac arrest event [3] [4]. Nevertheless, the compound remains valuable as a research tool for investigating HER2 signaling biology and developing covalent inhibition strategies, with comprehensive experimental protocols provided herein for research applications.

Mechanism of Action and Signaling Pathways

This compound exerts its antitumor effects through irreversible inhibition of HER2 kinase activity, which subsequently disrupts downstream oncogenic signaling pathways. The compound's covalent binding to C805 in the HER2 kinase domain results in prolonged suppression of kinase activity that is not competitive with ATP concentrations, enabling sustained pathway suppression even in environments with high ATP levels [2]. This covalent binding mechanism differentiates this compound from reversible inhibitors like lapatinib and may contribute to its efficacy in settings of acquired resistance to other HER2-targeted therapies.

Following HER2 inhibition, this compound effectively suppresses phosphorylation of HER3 and key downstream effectors including AKT and MAPK, ultimately inducing apoptosis in HER2-amplified cancer cells [2]. The exceptional selectivity of this compound for HER2 over EGFR (approximately 5-fold higher selectivity for HER2) underlies its potential for reduced dermatologic and gastrointestinal toxicities compared to pan-ErbB inhibitors [3] [2]. In preclinical models of tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1, HER2-HER3 phosphorylation was retained, and switching to this compound produced significant antitumor effects associated with HER2-HER3 signal inhibition, suggesting that tumors resistant to antibody-based HER2 therapies remain dependent on oncogenic HER2-HER3 signaling [5].

The diagram below illustrates the mechanistic pathway of this compound and its effect on HER2-driven oncogenic signaling:

G This compound This compound HER2_Active HER2 (Active) Phosphorylated This compound->HER2_Active Covalent Binding at C805 HER2_Inactive HER2 (Inactive) HER2_Inactive->HER2_Active Activation Dimerization Dimerization (HER2-HER3) HER2_Active->Dimerization Apoptosis Apoptosis & Tumor Regression HER2_Active->Apoptosis Inhibition Downstream Downstream Signaling AKT / MAPK Dimerization->Downstream CellProcess Cell Proliferation & Survival Downstream->CellProcess

Figure 1: this compound Mechanism of Action: Covalent binding to HER2 inhibits dimerization and downstream signaling, leading to apoptosis.

Preclinical Profiling and Efficacy Data

In Vitro Selectivity and Potency

This compound demonstrates nanomolar potency against HER2 with high selectivity across the kinome. Biochemical assays revealed that this compound effectively inhibits HER2 kinase activity with an IC₅₀ of 13 nM, while showing significantly reduced activity against wild-type EGFR (IC₅₀ of 65 nM) [1]. This selectivity profile represents a substantial improvement over earlier generation HER2 inhibitors that concurrently inhibit EGFR, contributing to manageable toxicity. Cellular assays using MCF10A cells engineered to express various mutated HER2 genes confirmed that this compound potently inhibits phosphorylation of both wild-type and mutated HER2, demonstrating its potential utility across various HER2 alterations [2].

Table 1: In Vitro Kinase Inhibition Profile of this compound

Kinase Target IC₅₀ (nM) Clinical Relevance
HER2 (human) 36 Primary target, multiple cancer types
HER4 8.5 Potential role in HER2 signaling complexes
BMX kinase 4.9 Off-target, uncertain significance
JAK3 33 Off-target, potential immunomodulatory effects
BLK 31 Off-target, uncertain significance
SLK 25 Off-target, uncertain significance
EGFR 65 Related target, explains reduced toxicity
LOK 86 Off-target, uncertain significance

Source: [1] [6]

In Vivo Efficacy Models

This compound demonstrated significant antitumor activity across multiple xenograft models representing various HER2-driven malignancies. In BT-474 and NCI-N87 breast and gastric cancer xenograft models, this compound administration resulted in dose-dependent tumor regression associated with sustained suppression of pHER2, pHER3, pAKT, and pMAPK [2]. Notably, the compound showed activity in patient-derived xenograft (PDX) models established from breast cancer cases refractory to both trastuzumab/pertuzumab and T-DM1, suggesting its potential utility in treatment-resistant settings [5].

A particularly compelling application emerged from novel resistance models developed to simulate acquired resistance to established HER2-targeted therapies. When tumors acquired resistance to trastuzumab/pertuzumab combination therapy or T-DM1 through continuous in vivo exposure, switching to this compound monotherapy produced significant antitumor effects and inhibition of HER2-HER3 signaling without evidence of alternative receptor tyrosine kinase activation [5]. This indicates that tumors resistant to antibody-based HER2 targeting remain dependent on HER2 signaling and are vulnerable to HER2 kinase inhibition.

Table 2: In Vivo Efficacy of this compound in Preclinical Models

Cancer Model Type Dosing Regimen Treatment Duration Outcome
NCI-N87 Xenograft Gastric cancer 60 mg/kg/day, oral 3 weeks Tumor regression
BT-474 Xenograft Breast cancer 40 mg/kg/day, oral 4 weeks Tumor regression
Trastuzumab/Pertuzumab-Resistant NCI-N87 Acquired resistance 60 mg/kg/day, oral 3 weeks Significant tumor growth inhibition
T-DM1-Resistant NCI-N87 Acquired resistance 60 mg/kg/day, oral 3 weeks Significant tumor growth inhibition
HER2-driven Peritoneal Dissemination Metastatic model 30 mg/kg/day, oral Until morbidity Survival benefit without evident toxicity

Source: [5] [2]

Clinical Evaluation and Safety Profile

Phase I Trial Design and Patient Population

The first-in-human Phase I study (NCT03410927) was an open-label, dose-escalation trial designed to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound in patients with advanced solid tumors harboring HER2 or HER3 abnormalities [3]. The study employed a standard 3+3 design with planned dose escalation from 50 mg to 800 mg twice daily (BID) in 21-day cycles. Eligible patients included adults with histologically confirmed, locally advanced, recurrent, or metastatic solid tumors with HER2 or HER3 overexpression, amplification, or mutation who had progressed on standard therapies or for whom no standard therapy existed [3] [4].

Patient enrollment criteria required documented HER2/HER3 aberrations determined by local laboratory testing, measurable or evaluable disease per RECIST 1.1, Eastern Cooperative Oncology Group (ECOG) performance status of 0-1, and adequate organ function [3]. Notably, patients could have received up to two different forms of prior anti-HER2 therapy (up to four lines for breast cancer), making this a heavily pretreated population reflecting the intended use in treatment-resistant disease.

Safety Findings and Trial Termination

The Phase I trial enrolled 19 patients across dose levels of 50, 100, 150, and 200 mg BID before study termination due to safety concerns [3]. Dose-limiting toxicities (DLTs) emerged at the 200 mg BID dose level, where two cases of Grade 3 diarrhea were observed, both lasting >48 hours and unresponsive to aggressive antidiarrheal treatment [3]. After dose de-escalation to 150 mg BID, another DLT of Grade 3 diarrhea occurred in one patient. Most significantly, at the 150 mg BID dose level, one patient experienced fatal cardiac arrest after receiving one cycle (21 days) of this compound [3]. Although the exact etiology remained unclear, investigators could not exclude a causal relationship to this compound due to temporal association.

The trial was subsequently terminated after determination that the overall risk-benefit profile no longer favored continued dose escalation, and the maximum tolerated dose (MTD) was not established [3] [4]. This decision highlights the challenges in developing HER2-targeted kinase inhibitors with sufficient therapeutic windows, despite preclinical selectivity promises.

Efficacy Observations

Despite the limited patient numbers due to early termination, preliminary efficacy signals were observed in some patients. Among 14 patients evaluable for treatment response, two partial responses were documented according to RECIST 1.1 criteria [3] [7]. These responses provided clinical proof-of-concept for HER2 inhibition with this compound, supporting the robust antitumor activity observed in preclinical models. The specific tumor types and molecular alterations in responding patients were not detailed in the available reports, preventing subgroup analyses to identify potential predictive biomarkers.

Experimental Protocols

In Vitro Kinase Inhibition Assay

Purpose: To evaluate the potency and selectivity of this compound against a panel of purified kinases. This protocol enables quantitative assessment of kinase inhibition and determination of IC₅₀ values [2] [6].

Materials:

  • This compound: Prepare 10 mM stock solution in DMSO, store at -20°C
  • Kinase enzyme panel (include HER2, EGFR, HER4, and other relevant kinases)
  • Corresponding kinase substrates and cofactors
  • ATP solution
  • Detection reagents compatible with assay format (e.g., luminescence, fluorescence)

Procedure:

  • Reaction Setup: In a 96-well plate, add serial dilutions of this compound (typically from 10 μM to 0.1 nM final concentration in 1:3 or 1:4 dilutions) to reaction buffer containing the kinase enzyme.
  • ATP Kinase Reaction: Initiate the kinase reaction by adding ATP (at Km concentration for each specific kinase) and substrate. Include DMSO-only controls for uninhibited reaction and no-enzyme controls for background subtraction.
  • Incubation: Incubate the reaction at room temperature for 60 minutes, ensuring linear reaction kinetics.
  • Detection: Add detection reagents according to manufacturer instructions (e.g., ADP-Glo Kinase Assay or similar).
  • Data Analysis: Measure signal and calculate percent inhibition relative to uninhibited controls. Plot dose-response curves and determine IC₅₀ values using four-parameter logistic nonlinear regression.

Technical Notes:

  • Maintain DMSO concentration constant (<1%) across all samples
  • Perform experiments in triplicate to ensure statistical reliability
  • Include reference inhibitors as assay controls
  • For covalent inhibitors like this compound, consider pre-incubation time with enzyme before ATP addition
Cell-Based Phosphorylation Inhibition Assay

Purpose: To assess the cellular potency of this compound in inhibiting HER2 phosphorylation and downstream signaling pathway components in HER2-amplified cancer cell lines [2].

Materials:

  • HER2-amplified cell line (e.g., NCI-N87, BT-474, SK-BR-3)
  • Cell culture medium and supplements
  • This compound: Prepare 10 mM stock in DMSO
  • Phospho-HER2 (Tyr1196) antibody
  • Phospho-HER3 (Tyr1289) antibody
  • Phospho-AKT (Ser473) antibody
  • Phospho-p44/42 MAPK (Thr202/Tyr204) antibody
  • Corresponding total protein antibodies
  • Cell lysis buffer with protease and phosphatase inhibitors
  • Western blot or ELISA equipment

Procedure:

  • Cell Plating: Seed cells in 6-well or 12-well plates at appropriate density to reach 70-80% confluence at treatment.
  • Serum Starvation: Culture cells in serum-free medium for 16-24 hours before treatment to minimize basal signaling.
  • Compound Treatment: Treat cells with this compound at concentrations ranging from 1 nM to 10 μM for 2-4 hours.
  • Cell Lysis: Lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
  • Protein Quantification: Determine protein concentration using BCA or Bradford assay.
  • Signal Detection: Analyze phospho-protein levels by Western blotting or ELISA.
  • Data Analysis: Quantify band intensities and calculate IC₅₀ values for phosphorylation inhibition.

Technical Notes:

  • Include vehicle (DMSO) controls and positive controls (e.g., known HER2 inhibitors)
  • Assess cell viability concurrently to ensure phosphorylation changes are not due to cytotoxicity
  • Time-course experiments may provide insights on duration of inhibition
In Vivo Efficacy Study in Xenograft Models

Purpose: To evaluate the antitumor activity of this compound in mouse xenograft models bearing HER2-dependent tumors [5] [2].

Materials:

  • Immunocompromised mice (e.g., BALB/c nude mice, 6-8 weeks old)
  • HER2-positive cancer cells (e.g., NCI-N87, BT-474)
  • This compound formulation: 0.1 N HCl with 0.5% hydroxypropyl methylcellulose (HPMC)
  • Calipers for tumor measurement
  • Equipment for blood collection and tissue processing

Procedure:

  • Tumor Implantation: Subcutaneously inject 5×10⁶ cells mixed with Matrigel into the flank of mice.
  • Randomization: When tumors reach 100-200 mm³, randomize mice into treatment groups (n=6-10 per group).
  • Dosing: Administer this compound orally at predetermined doses (e.g., 30, 60 mg/kg/day) or vehicle control.
  • Tumor Monitoring: Measure tumor dimensions and body weight 2-3 times weekly.
  • Endpoint Analysis: After 3-4 weeks of treatment, collect tumors for pharmacodynamic analysis (phosphoprotein assessment) and histopathological examination.
  • Data Analysis: Calculate tumor volume (length × width² / 2) and express results as treated versus control (T/C) ratio or tumor growth inhibition.

Technical Notes:

  • Include reference anti-HER2 agent (e.g., trastuzumab) as positive control
  • For resistance models, establish resistance first by continuous treatment with antibody-based agents until relapse, then switch to this compound
  • Monitor animals closely for signs of toxicity (weight loss, behavior changes)

The experimental workflow for evaluating this compound efficacy is summarized below:

G Start Study Design InVitro In Vitro Profiling • Kinase selectivity panel • Cellular phosphorylation • Cytotoxicity assays Start->InVitro Animal In Vivo Model Establishment • Cell line/PDX implantation • Treatment randomization • Dose regimen optimization InVitro->Animal Dosing Compound Administration • Oral gavage (BID dosing) • Vehicle control groups • Reference comparators Animal->Dosing Monitoring Tumor & Toxicity Monitoring • Tumor volume measurements • Body weight tracking • Clinical observations Dosing->Monitoring Analysis Endpoint Analysis • Tumor growth inhibition • Pharmacodynamic markers • Histopathology Monitoring->Analysis

Figure 2: this compound Efficacy Evaluation Workflow: Comprehensive testing from in vitro profiling to in vivo analysis.

Research Applications and Conclusions

Despite the discontinuation of its clinical development, this compound remains a valuable research tool for several investigative applications. The compound provides a selective HER2 inhibition platform for dissecting HER2-specific signaling pathways without the confounding effects of concurrent EGFR inhibition [2]. This selectivity makes it particularly useful for studying the distinct biological functions of HER2 compared to other ErbB family members in normal and malignant contexts.

Additionally, this compound serves as an effective probe compound for investigating mechanisms of resistance to antibody-based HER2 therapies. Preclinical evidence demonstrates that tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1 remain dependent on HER2-HER3 signaling and show sensitivity to this compound [5]. This suggests that HER2 kinase inhibition may overcome certain resistance mechanisms to antibody-based therapies, providing insights for developing sequential or combination treatment strategies.

The covalent binding mechanism of this compound also offers opportunities to study irreversible kinase inhibition strategies and their potential advantages in achieving sustained pathway suppression and circumventing resistance mediated by ATP-competitive mutations [2]. Researchers can utilize this compound as a structural template for designing next-generation covalent inhibitors with improved selectivity and safety profiles.

References

TAS0728 Application Notes

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is a potent, selective, orally active, irreversible covalent-binding inhibitor of HER2 (Human Epidermal Growth Factor Receptor 2). Its primary mechanism involves covalently binding to HER2 at cysteine 805, leading to robust and sustained inhibition of HER2 phosphorylation and its downstream signaling pathways, thereby inducing apoptosis in HER2-dependent cancer cells [1] [2] [3].

A key characteristic of this compound is its high selectivity for HER2 over wild-type EGFR, which was designed to circumvent the dose-limiting toxicities (like severe skin rash and diarrhea) commonly associated with pan-ErbB inhibitors that also target EGFR [1].

Quantitative Profile of this compound

The table below summarizes key quantitative data for this compound from preclinical studies.

Parameter Value Details / Additional Targets (IC50)
Molecular Weight 504.58 g/mol Formula: C₂₆H₃₂N₈O₃ [2] [3]
IC50 (HER2) 13 nM (cell-free assay) [2] Also inhibits: BMX (4.9 nM), HER4 (8.5 nM), BLK (31 nM), EGFR (65 nM), JAK3 (33 nM), SLK (25 nM), LOK (86 nM) [2] [3]
IC50 (human HER2) 36 nM [2]
In Vitro Solubility 100 mg/mL in DMSO (198.18 mM) [2]
In Vivo Dosing (Preclinical) 7.5 - 60 mg/kg [2] [3] Administration: Oral gavage

Experimental Protocols

In Vitro Kinase Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 kinase [2].
  • Methodology:
    • Kinase Profiling: The inhibitory activity is measured using an in vitro peptide substrate phosphorylation assay. HER2 kinase activity is assessed in the presence of a range of this compound concentrations [2].
    • IC50 Determination: The concentration of this compound that reduces HER2 kinase activity by 50% is calculated from the dose-response data. Experiments are typically conducted in triplicate for reliability [2].
    • Selectivity Screening: To confirm specificity, this compound is tested against a broad panel of kinases (e.g., 386 or 374 kinases) at set concentrations (e.g., 0.1, 1, and 10 μmol/L) in the presence of 10 μmol/L ATP [2].
In Vitro Cell-Based Assay
  • Objective: To evaluate the antitumor activity and pharmacodynamic effects of this compound in HER2-amplified cancer cell lines [2] [3].
  • Cell Lines: SK-BR-3, AU565, BT-474, NCI-N87, Calu-3 [2] [3].
  • Methodology:
    • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and allow them to adhere and grow overnight [2].
    • Compound Treatment: Add this compound to the culture medium at varying concentrations (e.g., 10-1000 nM). Include a vehicle control (e.g., DMSO) [2].
    • Incubation: Incubate for a specified duration (e.g., 3 hours for initial phosphorylation inhibition studies, or 48-72 hours for proliferation/cytotoxicity assays) [2].
    • Analysis:
      • Western Blot: Harvest cells to analyze the phosphorylation levels of HER2, HER3, AKT, and ERK [2] [3].
      • Cell Viability: Use assays like GI50 to measure the concentration that causes 50% growth inhibition after 72 hours of exposure [3].

Clinical Trial Summary and Cycle Duration

A first-in-human, phase I, open-label, dose-escalation study (NCT03410927) was conducted to investigate this compound in adults with advanced solid tumors harboring HER2 or HER3 aberrations [1] [4].

Parameter Details
Trial Registration NCT03410927 [1]
Patient Population 19 patients with advanced solid tumors (HER2/HER3 overexpression, amplification, or mutation) [1]
Dosing Regimen Orally, twice daily (BID), in 21-day continuous cycles [1]
Tested Doses 50 mg, 100 mg, 200 mg, and 150 mg BID [1]
Primary Outcome Determine Maximum Tolerated Dose (MTD) and Recommended Phase II Dose (RP2D) [1]
Key Findings The study was terminated early due to unacceptable toxicity. The MTD was not determined [1].
  • Key Toxicities: Dose-limiting toxicities (DLTs) were primarily Grade 3 diarrhea (lasting >48 hours and not responsive to aggressive antidiarrheal treatment) at both 200 mg and 150 mg BID doses. One patient at the 150 mg BID dose experienced a fatal cardiac arrest, where a relationship to this compound could not be ruled out [1].
  • Efficacy: Despite the toxicity, partial responses were observed in 2 out of 14 patients evaluable for treatment response, indicating preliminary antitumor activity [1].

Clinical Development Pathway

The diagram below illustrates the design and outcome of the Phase I clinical trial for this compound.

tas0728_flow Start Phase I Trial (NCT03410927) Design Study Design: Open-label, Dose Escalation Start->Design Population Patient Population: Advanced Solid Tumors with HER2/HER3 Aberrations (n=19) Design->Population Dosing Dosing Regimen: Oral, Twice Daily (BID) 21-Day Continuous Cycles Population->Dosing DoseLevels Dose Levels Tested: 50 mg → 100 mg → 200 mg → 150 mg BID Dosing->DoseLevels DLTs Dose-Limiting Toxicities (DLTs): Grade 3 Diarrhea (200 mg & 150 mg) DoseLevels->DLTs SAE Serious Adverse Event (SAE): Fatal Cardiac Arrest (150 mg) DLTs->SAE Outcome Trial Outcome: Terminated Due to Toxicity MTD Not Determined SAE->Outcome

Important Considerations for Researchers

  • Clinical Status: The clinical development of this compound for solid tumors has been terminated. The unacceptable toxicity profile, including severe diarrhea and a potential risk of cardiac arrest, rendered the risk-benefit ratio unfavorable at the tested doses [1]. Researchers should note that the 21-day continuous cycle was the only regimen tested in humans and no recommended phase 2 dose was established.
  • Preclinical-to-Clinical Translation: The promising preclinical profile of this compound, which showed high selectivity and efficacy in mouse models, did not successfully translate to a clinically viable therapy, underscoring the challenges in drug development [1] [2] [3].
  • Alternative HER2-Targeted Therapies: The field of HER2-targeted therapy has advanced significantly with other modalities, particularly Antibody-Drug Conjugates (ADCs) like Trastuzumab Deruxtecan (T-DXd) and Trastuzumab Emtansine (T-DM1), which have received clinical approval and offer different mechanisms of action [5].

References

Clinical Dosing and Associated Toxicities

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the dose levels tested in the first-in-human phase I study and the Dose-Limiting Toxicities (DLTs) that were observed [1] [2] [3]:

Dose Level Number of Patients Key Safety Observations
200 mg BID Not specified Two DLTs (both Grade 3 diarrhea lasting >48 hours, unresponsive to aggressive antidiarrheal treatment) [1] [2].
150 mg BID Not specified One DLT (Grade 3 diarrhea). One fatal case of cardiac arrest; causal relationship to TAS0728 could not be excluded [1] [2].
100 mg BID Not specified No DLTs reported in the search results.
50 mg BID Not specified No DLTs reported in the search results.
Total Enrolled 19 The study was stopped due to unacceptable toxicity. The Maximum Tolerated Dose (MTD) was not determined [1] [2].

Study Design and Dose-Limiting Toxicity (DLT) Criteria

The phase I study was designed to evaluate the safety of this compound in patients with advanced solid tumors harboring HER2 or HER3 aberrations [2] [3].

  • Study Design: The trial was an open-label, dose-escalation study following a "3 + 3" design. The planned dose levels were 50, 100, 200, 400, 600, and 800 mg, administered orally twice a day (BID) in 21-day cycles [2] [3].
  • Dose Escalation Logic: The diagram below illustrates the dose escalation and de-escalation process based on the observed DLTs.

G Start Start: 50 mg BID L1 100 mg BID Start->L1 No DLT L2 200 mg BID L1->L2 No DLT L3 De-escalation: 150 mg BID L2->L3 2 DLTs observed End Study Termination L3->End 1 DLT & 1 fatal SAE

  • DLT Definition: DLTs were defined as treatment-related adverse events occurring in the first 21-day cycle and assessed using CTCAE v5.0. A key example is Grade ≥ 3 diarrhea, which was considered a DLT only if it lasted >48 hours and was unresponsive to intensive antidiarrheal medication [2] [3].
  • Safety Assessments: Patients were closely monitored for pre-identified risks from preclinical studies, including diarrhea, nausea, lymphopenia, and increased serum amylase/lipase. Assessments included lab evaluations, ECGs, echocardiograms, and physical examinations [2] [3].

Critical Safety Findings and Trial Outcome

The dose escalation was halted after evaluating the 150 mg and 200 mg BID doses. The primary reasons were [1] [2]:

  • Gastrointestinal Toxicity: Grade 3 diarrhea was a recurring and dose-limiting issue.
  • Cardiac Toxicity: A fatal cardiac arrest occurred in one patient after one cycle at 150 mg BID. While the etiology was unclear, the temporal association led the investigators to consider a possible relationship to this compound.
  • Risk-Benefit Assessment: The sponsor determined that the overall risk-benefit profile was no longer favorable, leading to the termination of the study. Consequently, the Maximum Tolerated Dose was not established, and no Recommended Phase II Dose was determined.

Conclusion for Researchers

The clinical development of this compound for advanced solid tumors was discontinued during the initial dose-escalation phase due to significant safety concerns, including severe diarrhea and a potential risk of cardiac arrest. The available data does not support the establishment of safe dose modification guidelines for clinical use.

For continued research, particularly in preclinical settings, the provided information on toxicities and the narrow therapeutic window observed in humans is critical for informing future compound design and toxicology studies.

References

TAS0728: Mechanism and Preclinical Profile

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is a potent, selective, orally active, irreversible covalent-binding inhibitor of HER2 (human epidermal growth factor receptor 2) [1] [2]. Its primary mechanism involves covalently binding to a cysteine residue (C805) in the HER2 kinase domain, leading to robust and sustained inhibition of HER2 phosphorylation and its downstream signaling pathways, even in the presence of high ATP concentrations [1]. A key differentiator is its high specificity for HER2 over wild-type EGFR, which was designed to mitigate side effects like severe rash and diarrhea commonly associated with EGFR inhibition [3] [1].

The table below summarizes its key inhibitory activity (IC50 values) against a panel of kinases from cell-free assays [1] [4] [2].

Kinase Target IC50 (nM)
BMX 4.9
HER4 8.5
HER2 13
SLK 25
BLK 31
JAK3 33
HER2 (human) 36
EGFR 65
LOK 86

In Vitro Experimental Protocols

The following protocols are summarized from preclinical studies that characterized this compound.

1. Kinase Assay for Inhibitory Activity

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 and other kinases.
  • Methodology:
    • Kinase Profiling: Inhibitory activity is measured using an in vitro peptide substrate phosphorylation assay. HER2 kinase activity is assessed in the presence of this compound [1].
    • IC50 Determination: The concentration of this compound required to reduce HER2 kinase activity by 50% is calculated from dose-response curves. Experiments are typically conducted in duplicate or triplicate [1].
    • Broad Panel Screening: To assess selectivity, this compound can be tested against a large panel of kinases (e.g., 386 kinases) at fixed concentrations (e.g., 0.1, 1, and 10 μmol/L) in the presence of 10 μmol/L ATP [1].

2. Cell-Based Western Blot Analysis

  • Objective: To evaluate the effect of this compound on the phosphorylation of HER2, HER3, and downstream effectors (AKT, ERK) in cancer cell lines.
  • Cell Lines: HER2-amplified lines such as SK-BR-3 (breast cancer) [1] [2].
  • Procedure:
    • Seed cells in 6-well or 100-mm culture plates and allow them to adhere overnight.
    • Treat cells with this compound at specified concentrations (e.g., 10-1000 nM) for a set duration (e.g., 3 hours or 48 hours).
    • Harvest cells and lyse to extract proteins.
    • Analyze the cell lysates using Western blotting with antibodies specific for phosphorylated and total forms of HER2, HER3, AKT, and ERK [1].

3. Cell Proliferation/Growth Inhibition Assay

  • Objective: To determine the antiproliferative effect of this compound on HER2-amplified cancer cell lines.
  • Cell Lines: HER2-amplified lines including SK-BR-3, AU565, BT-474 (breast cancer), and NCI-N87 (gastric cancer) [1] [2].
  • Procedure:
    • Plate cells in appropriate culture plates.
    • Treat with a concentration range of this compound (e.g., 40 nM and upwards) for 48-72 hours.
    • Measure cell viability using a standard assay (e.g., MTT, CellTiter-Glo). The growth inhibitory (GI50) value is the concentration that reduces cell growth by 50% [2].

In Vivo Experimental Protocols

1. Mouse Xenograft Model for Antitumor Efficacy

  • Objective: To evaluate the in vivo antitumor activity and pharmacodynamics of this compound.
  • Animal Model: 6-week-old male nude mice (e.g., BALB/cAJcl-nu/nu) implanted with HER2-driven cancer cells, such as the NCI-N87 human gastric cancer cell line [1] [2].
  • Dosing Formulation: this compound can be administered as a clear solution formulated in 5% DMSO, 40% PEG300, 5% Tween-80, and 50% distilled water [1] [2].
  • Dosage and Administration: Administer this compound via oral gavage at doses ranging from 7.5 to 60 mg/kg, typically once daily [1] [2].
  • Monitoring:
    • Tumor Volume: Measure regularly to assess regression.
    • Body Weight: Monitor as an indicator of systemic toxicity.
    • Pharmacodynamics: At the end of the study, analyze tumor tissues by Western blot to confirm inhibition of HER2, HER3, AKT, and ERK phosphorylation [2].

2. Peritoneal Dissemination Model for Survival Benefit

  • Objective: To assess the long-term efficacy and tolerability of this compound in an aggressive model.
  • Animal Model: Mice injected with HER2-driven cancer cells (e.g., NCI-N87) into the peritoneal cavity [2].
  • Dosage and Administration: Administer this compound via oral gavage at 30 or 60 mg/kg daily for an extended period (e.g., 120 days) [2].
  • Monitoring:
    • Survival: Record as the primary endpoint.
    • Toxicity: Closely monitor for adverse effects like diarrhea and body weight loss throughout the extended dosing period [2].

Clinical Trial Insights and Laboratory Monitoring

A first-in-human Phase I study (NCT03410927) investigated this compound in patients with advanced solid tumors harboring HER2 or HER3 aberrations. The study was terminated early due to unacceptable toxicity, providing critical safety insights for future development [3] [5] [6].

Key Clinical Safety and Laboratory Findings

  • Dose-Limiting Toxicities (DLTs): The primary DLT was Grade 3 diarrhea, which lasted more than 48 hours and was not responsive to aggressive antidiarrheal treatment. This occurred at doses of 150 mg and 200 mg administered twice daily (BID) [3] [5].
  • Serious Adverse Events (SAEs): One fatal case of cardiac arrest was reported in a patient after one cycle (21 days) at the 150 mg BID dose. A causal relationship to this compound could not be ruled out [3] [5].
  • Clinical Monitoring Parameters: Based on the observed toxicities and preclinical data, the following parameters were monitored in the clinic [3]:
    • Hematology: Complete blood count.
    • Clinical Chemistry: Electrolytes (serum potassium, magnesium, phosphorus, sodium, calcium), liver function tests (AST, ALT, bilirubin), renal function (serum creatinine, calculated creatinine clearance), and serum amylase/lipase.
    • Cardiac Function: Electrocardiogram (ECG) and echocardiogram or multi-gated acquisition (MUGA) scan.
    • Vital Signs and Physical Examination.

The table below summarizes the clinical dosing and key toxicities from the Phase I trial [3].

Dose Level Key Observed Toxicities Outcome
200 mg BID Two DLTs (Grade 3 diarrhea) Dose level deemed toxic
150 mg BID One DLT (Grade 3 diarrhea); One fatal cardiac arrest Dose de-escalation; study termination
50-100 mg BID Not specified in results No DLTs mentioned

Signaling Pathway and Experimental Workflow

The following diagram illustrates the mechanism of action of this compound and its downstream effects, based on the described preclinical research.

G cluster_pathway Normal HER2 Signaling (Promotes Tumor Growth) cluster_inhibition This compound Inhibitory Action HER2_Ligand HER2 Homodimerization or Heterodimerization HER2_Activation HER2 Phosphorylation & Activation HER2_Ligand->HER2_Activation HER2_Ligand->HER2_Activation Downstream_Pathways Downstream Pathways (PI3K/AKT & RAS/ERK) HER2_Activation->Downstream_Pathways HER2_Activation->Downstream_Pathways Cellular_Effects Cellular Outcomes (Proliferation, Survival) Downstream_Pathways->Cellular_Effects Downstream_Pathways->Cellular_Effects This compound This compound (Oral Inhibitor) HER2_Inactive Inactive HER2 Signaling This compound->HER2_Inactive Covalent Binding to C805 This compound->HER2_Inactive Apoptosis Induction of Apoptosis HER2_Inactive->Apoptosis Inhibits HER2_Inactive->Apoptosis Tumor_Regression Antitumor Effect Apoptosis->Tumor_Regression Apoptosis->Tumor_Regression

Conclusion for Researchers

This compound represents a rationally designed, HER2-selective covalent inhibitor with compelling preclinical evidence of robust antitumor activity in HER2-driven models, including those resistant to existing HER2-targeted antibodies [3] [1]. However, its clinical development encountered significant challenges. The Phase I trial highlighted severe diarrhea and a potential risk of cardiac arrest as major dose-limiting and serious toxicities, leading to the study's termination [3] [5] [6].

For future research, careful attention must be paid to managing gastrointestinal toxicity and implementing rigorous cardiac monitoring. Despite the clinical setback, this compound remains a molecule of interest in preclinical research due to its unique HER2-selective profile.

References

TAS0728 Clinical Adverse Events Overview

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key dose-limiting toxicities (DLTs) and serious adverse events (SAEs) identified in the first-in-human phase I study of TAS0728 [1].

Adverse Event Grade (CTCAE v5.0) Relationship to this compound Details & Management
Diarrhea [1] Grade 3 DLT (Defined as lasting >48 hours and unresponsive to intensive antidiarrheal medication) Led to study dose de-escalation. Occurred at 200 mg BID and 150 mg BID doses.
Cardiac Arrest [1] Fatal Causality could not be excluded One fatal event occurred after one cycle (21 days) at 150 mg BID. The study was terminated due to an unfavorable risk-benefit profile.

The phase I study (NCT03410927) was ultimately terminated during the dose-escalation phase because the overall risk-benefit ratio was no longer considered favorable. The maximum tolerated dose (MTD) was not determined [1].

Mechanism of Action and Preclinical Safety

This compound is an oral, covalent-binding inhibitor that selectively targets HER2. A key differentiator from other inhibitors is its high specificity for HER2 over wild-type EGFR, which was designed to avoid skin rash and gastrointestinal toxicities like diarrhea commonly associated with EGFR inhibition [1] [2].

The diagram below illustrates the signaling pathway and the consequences of this compound inhibition.

tas0728_mechanism HER2 HER2 (Oncogenic Driver) Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) HER2->Downstream Toxicity Diarrhea (DLT) Cardiac Arrest (SAE) HER2->Toxicity Clinical Toxicity (Unclear Etiology) CellProcess Cell Proliferation & Survival Downstream->CellProcess This compound This compound Covalent HER2 Inhibitor This compound->HER2 Potent & Selective Inhibition

Key Considerations for Researchers

For scientists working with this compound in a preclinical context, here are the primary takeaways from the clinical data:

  • Focus on Efficacy Models: The robust antitumor activity observed in preclinical models suggests its primary research use remains in understanding HER2-driven biology and resistance mechanisms [1] [2].
  • Toxicity Monitoring: While the clinical toxicities may not directly translate to cell or animal models, researchers should be vigilant for any unexpected signs of gastrointestinal or cardiac toxicity in their systems.
  • Clinical Context: The available data underscores that effective management strategies for this compound's DLTs in humans, particularly severe diarrhea, are still an unmet medical need and an area for further investigation.

References

Cardiac Safety Events from Clinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The phase I study of TAS0728 in patients with advanced solid tumors reported the following key safety events [1] [2]:

Event Description Dose Level Outcome Relationship to this compound
Fatal cardiac arrest 150 mg, twice daily Occurred after 1 cycle (21 days) of treatment Could not be excluded due to temporal association [1] [2]
Grade 3 diarrhea 200 mg and 150 mg, twice daily Lasted >48 hours; was dose-limiting Defined as a Dose-Limiting Toxicity (DLT) [1]

The study sponsor concluded that the overall risk-benefit ratio no longer favored continuing the trial, and the maximum tolerated dose (MTD) was not established [1] [3].

General HER2 Inhibitor Cardiac Monitoring Considerations

While this compound is a covalent-binding HER2 inhibitor, other approved HER2-targeted therapies like Trastuzumab are known to carry a risk of cardiotoxicity, such as dilated cardiomyopathy and reduced left ventricular ejection fraction (LVEF) [4]. The following workflow outlines a general approach to cardiac monitoring for high-risk therapeutics, which can be adapted for investigational agents:

Start Start Baseline Baseline Cardiac Assessment Start->Baseline Decision1 Cardiac Function Normal? Baseline->Decision1 Exclude Do Not Enroll/Exclude Decision1->Exclude No Monitor Initiate Treatment with Regular Cardiac Monitoring Decision1->Monitor Yes Decision2 Significant LVEF Drop? or Symptomatic Event? Monitor->Decision2 Continue Continue Treatment Decision2->Continue No Manage Manage Event &/or Discontinue Treatment Decision2->Manage Yes

For research involving this compound, consider these monitoring principles derived from standard practices for HER2-targeted agents [4]:

  • Baseline Assessment: Normal cardiac function should be a prerequisite before initiating studies. This often includes measuring baseline Left Ventricular Ejection Fraction (LVEF) via echocardiogram (ECHO) or Multi-Gated Acquisition (MUGA) scan [4].
  • Proactive Monitoring: Implement regular cardiac function assessments throughout the treatment period. For clinical trials, this is typically done at specific intervals (e.g., every 3 months) [4].
  • Endpoint Definition: Pre-define the criteria for a significant cardiac event. A documented decrease in LVEF ≥10% is a commonly used threshold in oncology trials for cardiotoxicity [4].

Guidance for Researchers

  • Consult the Preclinical Profile: Review the preclinical data for this compound, which noted selectivity for HER2 over wild-type EGFR but did not report overt cardiac toxicity in animal models [5]. This suggests any cardiac effect in humans may be an off-target or unexpected event.
  • Adhere to Clinical Protocols: If working within the context of a clinical trial, follow the study's specific safety monitoring plan, which would include detailed cardiac assessment schedules and management guidelines for adverse events.
  • Adopt a Conservative Approach: Given the reported fatal event in the phase I trial, a highly conservative monitoring strategy is warranted in any research setting involving this compound.

References

Clinical Trial Data & Management Strategy

Author: Smolecule Technical Support Team. Date: February 2026

The core information comes from a first-in-human phase I study of TAS0728 (NCT03410927) [1]. In this trial, Grade 3 diarrhea was identified as a Dose-Limiting Toxicity (DLT). The protocol defined a DLT as Grade ≥ 3 diarrhea that lasted more than 48 hours and was unresponsive to intensive antidiarrheal medication [1].

The table below summarizes the key findings from the study:

Dose Level Diarrhea Events Other Notable Toxicity
200 mg BID 2 DLTs (Grade 3 diarrhea) -
150 mg BID 1 DLT (Grade 3 diarrhea) 1 fatal cardiac arrest (relationship to this compound could not be excluded)

Based on this data, the following management strategy is recommended:

  • Proactive Monitoring: Closely monitor all subjects for the first signs of diarrhea, especially during the first treatment cycle (21 days) [1].
  • Aggressive Intervention: Implement aggressive antidiarrheal treatment immediately upon onset, without waiting for it to become severe [1].
  • Standard Prophylaxis: While the this compound study did not specify a prophylactic regimen, a study on another drug (irinotecan) successfully used a combination of sucralfate (4g/day) and nifuroxazide (600 mg/day) from day 0 to day 7 to reduce the incidence of severe delayed diarrhea [2].
  • Curative Regimen: For breakthrough diarrhea, the clinical trial employed loperamide (up to 12 mg/day) and diosmectite (9 g/day) [2].

Mechanism of Drug-Induced Diarrhea

Understanding the mechanism can help in troubleshooting. The diarrhea associated with HER2-targeted drugs like this compound is often linked to "on-target" effects on the epidermal growth factor receptor (EGFR/HER1). While this compound is designed to be highly selective for HER2 over wild-type EGFR, inhibition of other ErbB family kinases can still occur and may contribute to gastrointestinal toxicity [1] [3]. This class effect is well-documented with other TKIs, such as neratinib and afatinib, which cause dose-limiting Grade 3 or 4 diarrhea [1] [3].

The diagram below illustrates this pathway and the proposed management strategy.

G This compound This compound Administration HER2_Inhibition HER2 Kinase Inhibition This compound->HER2_Inhibition Off_Target_Effect Potential Off-Target Effects (on other ErbB kinases) This compound->Off_Target_Effect GI_Toxicity GI Mucosa Toxicity Off_Target_Effect->GI_Toxicity Diarrhea Dose-Limiting Diarrhea GI_Toxicity->Diarrhea Prophylaxis Prophylactic Protocol Curative Curative Protocol Monitor Close Monitoring Management Management Strategy

Frequently Asked Questions (FAQs)

Q1: Why is diarrhea a major concern in this compound trials? A1: Diarrhea was the Dose-Limiting Toxicity (DLT) in the phase I study. The trial was ultimately stopped because the risk-benefit ratio became unfavorable at the tested doses, and the Maximum Tolerated Dose (MTD) was not determined, largely due to the unacceptable toxicity, including severe diarrhea and a fatal cardiac event [1].

Q2: What is considered a "dose-limiting" episode of diarrhea? A2: In the context of the this compound trial, a diarrhea event was classified as a DLT if it was Grade 3 or higher, lasted for more than 48 consecutive hours, and did not respond to aggressive antidiarrheal treatment [1].

Q3: Are there any other critical toxicities to monitor alongside diarrhea? A3: Yes. The same clinical trial reported a fatal cardiac arrest in one patient after a single cycle at 150 mg BID. While the exact cause was unclear, a causal relationship to this compound could not be ruled out. This underscores the need for comprehensive safety monitoring, including cardiac function, in addition to GI toxicity management [1].

References

TAS0728 Toxicity Profile & Clinical Observations

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key dose-limiting toxicities (DLTs) and other serious adverse events observed in the first-in-human Phase I study of TAS0728 [1] [2].

Toxicity / Adverse Event Grade Description & Management Challenges
Diarrhea Grade 3 Primary DLT; lasted >48 hours and was not responsive to aggressive antidiarrheal treatment [1] [2].
Cardiac Arrest Fatal One patient experienced fatal cardiac arrest after one cycle (21 days) at 150 mg BID. A causal relationship to this compound could not be excluded [1] [2].

The study did not establish a Maximum Tolerated Dose (MTD) and was stopped because the overall risk-benefit ratio was no longer favorable [1] [2].

Proposed Monitoring & Experimental Guidelines

For researchers conducting preclinical studies, the following monitoring and experimental design considerations are recommended based on the clinical findings.

Troubleshooting Guide: Preclinical Safety Assessment
  • Issue: Severe Diarrhea in Animal Models

    • Recommended Action: Implement proactive monitoring of gastrointestinal health. The clinical trial defined DLT as diarrhea unresponsive to aggressive antidiarrheal medication, suggesting that standard treatments may be insufficient [1]. Preclinical studies should document the duration and responsiveness to antidiarrheals.
  • Issue: Cardiac Safety Signals

    • Recommended Action: Incorporate intensive cardiovascular monitoring into toxicology studies. This should include electrocardiogram (ECG) recordings and echocardiograms [1]. The unexpected fatal cardiac arrest in the clinical trial highlights the critical need for robust preclinical cardiac safety assessment.
Frequently Asked Questions (FAQs)
  • Q: What was the recommended Phase II dose (RP2D) for this compound?

    • A: An RP2D was not determined. The clinical trial was terminated during the dose-escalation phase due to unacceptable toxicity [1] [2].
  • Q: Does this compound have selectivity that might reduce toxicity compared to other HER2 inhibitors?

    • A: Preclinically, this compound was designed as a HER2-selective covalent inhibitor with high specificity for HER2 over wild-type EGFR. This selectivity was hypothesized to avoid the dose-limiting skin rashes and gastrointestinal toxicities commonly associated with pan-ErbB inhibitors that also target EGFR [1]. However, significant toxicity (particularly diarrhea) was still observed in the clinic.
  • Q: What patient population was studied in the Phase I trial?

    • A: The study enrolled adults with advanced solid tumors exhibiting HER2 or HER3 overexpression, amplification, or mutation who had failed standard therapies [1].

This compound Mechanism of Action

The following diagram illustrates the mechanism of action of this compound and the downstream signaling pathways it affects, which provides context for its efficacy and toxicity.

tas0728_mechanism This compound This compound HER2 HER2 This compound->HER2 Covalently binds to C805 Downstream Signals Downstream Signals This compound->Downstream Signals Inhibits phosphorylation of HER2/HER3/AKT/ERK Dimerization Receptor Dimerization HER2->Dimerization HER3 HER3 HER3->Dimerization Dimerization->Downstream Signals Cell Proliferation Cell Proliferation & Survival Downstream Signals->Cell Proliferation Apoptosis Apoptosis Downstream Signals->Apoptosis Induction of Apoptosis

Key Takeaways for Researchers

  • Toxicity was a Major Hurdle: The development of this compound for advanced solid tumors was halted in its early clinical stages primarily due to severe, unmanageable diarrhea and a concerning case of cardiac arrest [1] [2].
  • Lack of Established Protocols: Because the trial was terminated, comprehensive and proven toxicity mitigation strategies for this compound in humans do not exist.
  • Preclinical Focus is Critical: For any future work with this compound or similar agents, a strong emphasis should be placed on predictive preclinical models for gastrointestinal and cardiac toxicity.

References

Compound Overview and Clinical Trial Summary

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is an oral, covalent-binding, and irreversible inhibitor of Human Epidermal Growth Factor Receptor 2 (HER2). Preclinically, it demonstrated high selectivity for HER2 over wild-type EGFR, with potent antitumor activity in models of HER2-amplified or mutated cancers [1] [2].

However, a first-in-human Phase I study (NCT03410927) was terminated early. The study could not determine a maximum tolerated dose (MTD) because of dose-limiting toxicities (DLTs), primarily Grade 3 diarrhea, and one fatal cardiac arrest where a relationship to this compound could not be excluded [1] [3] [4]. The trial details are summarized below:

Trial Aspect Details
ClinicalTrials.gov ID NCT03410927 [5]
Phase 1/2 [5]
Status Terminated [5]
Patient Population Adults with advanced solid tumors harboring HER2 or HER3 aberrations [1]
Primary Goal Determine safety, dose-limiting toxicity (DLT), and maximum tolerated dose (MTD) [1]
Tested Doses 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles [1]
Key DLTs Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) [1] [3]
Serious Adverse Event One fatal cardiac arrest at 150 mg BID; causality to this compound could not be ruled out [1]
Efficacy (in evaluable patients) Partial responses observed in 2 out of 14 patients [1]
Study Conclusion Stopped due to unacceptable toxicity; MTD was not determined [1] [3]

Preclinical Experimental Protocols

The following protocols are derived from preclinical studies that established the foundation for the clinical trial.

In Vitro Kinase Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and other kinases.

  • Objective: To quantify the inhibitory activity of this compound against HER2 kinase and profile its selectivity across a panel of other kinases [2].
  • Key Materials: this compound, HER2 kinase, ATP, a peptide substrate.
  • Procedure:
    • Kinase Profiling: The inhibitory activity is measured using an in vitro peptide substrate phosphorylation assay. The 50% inhibitory concentration (IC₅₀) is determined from the dose-response curve of this compound [2].
    • Selectivity Panel: The compound's activity against a broad panel of kinases (e.g., 386 kinases) is tested at concentrations of 0.1, 1, and 10 μmol/L. Reactions are typically carried out in the presence of 10 μmol/L ATP [2].
  • Data Analysis: IC₅₀ values are calculated from three independent experiments. The results are used to generate a kinase selectivity profile [2].
In Vitro Cell-Based Assay

This protocol assesses the effect of this compound on downstream signaling and cell viability in HER2-amplified cancer cell lines.

  • Objective: To evaluate the inhibition of HER2/HER3 phosphorylation and the induction of apoptosis [2].
  • Key Materials: HER2-amplified cell lines (e.g., SK-BR-3, BT-474), this compound, culture medium.
  • Procedure:
    • Cell Seeding: Seed cells in multi-well plates (e.g., 6-well or 12-well plates) and culture overnight to allow attachment [2].
    • Compound Treatment: Add this compound to the culture medium at varying concentrations (e.g., 10-1000 nM) for a specified incubation period.
      • For phosphorylation analysis, a short-term treatment (e.g., 3 hours) is used before harvesting for Western blot analysis [2].
      • For apoptosis and viability assays, a longer incubation (e.g., 48 to 72 hours) is typical [2].
  • Data Analysis: Analyze cell lysates via Western blot to detect levels of phosphorylated and total HER2, HER3, and key downstream effectors (like AKT and MAPK). For viability, measure apoptosis markers or use assays like MTT [2].
In Vivo Animal Model

This protocol evaluates the antitumor efficacy and preliminary toxicity of this compound in mouse models.

  • Objective: To investigate the antitumor activity and pharmacokinetics/pharmacodynamics (PK/PD) of this compound in vivo [6] [2].
  • Key Materials: Immunodeficient mice (e.g., 6-week-old male BALB/cAJcl-nu/nu mice) implanted with HER2-driven human tumor xenografts, this compound formulated for oral gavage.
  • Procedure:
    • Formulation: Prepare this compound in a suitable vehicle for oral administration. One published formulation is 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline, sonicated to achieve a clear solution [6].
    • Dosing: Administer this compound via oral gavage at doses tested in preclinical studies (e.g., 7.5, 15, 30, 60 mg/kg) [2].
    • Monitoring: Monitor tumor volume regularly and harvest tumor tissues at specific time points post-dosing for PD analysis (e.g., Western blot to confirm inhibition of HER2 phosphorylation) [2].
  • Data Analysis: Plot tumor growth curves for treated versus control groups. Analyze harvested tissues for biomarker changes to establish a PK/PD relationship.

Troubleshooting Guide & FAQs

  • Q: What are the critical safety concerns for researchers handling this compound?

    • A: Based on the clinical trial, the primary dose-limiting toxicity was severe, refractory diarrhea. Furthermore, a fatal cardiac arrest occurred in one patient, and a temporal association with this compound dosing could not be excluded [1] [3]. These serious risks were the reason for the trial's termination.
  • Q: Why was the clinical development of this compound stopped?

    • A: The sponsor terminated the study because the overall risk-benefit ratio was no longer favorable. The unacceptable toxicity profile, including the fatal event, occurred during the dose-escalation phase before a safe and tolerable dose could be established [1] [7].
  • Q: What was the planned dosing schedule in the clinical trial?

    • A: this compound was administered orally twice daily (BID) in repeating 21-day cycles. Treatment was intended to continue until disease progression, unacceptable toxicity, or patient withdrawal [1].
  • Q: How can I optimize the formulation for in vivo administration?

    • A: For preclinical studies, a formulation of 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline has been used to prepare a clear solution at concentrations up to 4 mg/mL. Always sonicate the mixture and prepare it fresh for optimal results [6].

HER2 Signaling Pathway and Drug Mechanism

The diagram below illustrates the mechanism of action of this compound within the HER2 signaling pathway.

G cluster_pathway HER2 Oncogenic Signaling Pathway cluster_action This compound Mechanism of Action HER2_Ligand Growth Factor/ HER Family Ligand HER2_HER3_Dimer HER2/HER3 Dimerization HER2_Ligand->HER2_HER3_Dimer Receptor_Activation Receptor Autophosphorylation HER2_HER3_Dimer->Receptor_Activation Downstream_PI3K PI3K/AKT Pathway (Cell Survival) Receptor_Activation->Downstream_PI3K Downstream_MAPK MAPK Pathway (Cell Proliferation) Receptor_Activation->Downstream_MAPK Cell_Survival Promoted Cell Survival & Tumor Growth Downstream_PI3K->Cell_Survival Cell_Proliferation Promoted Cell Proliferation Downstream_MAPK->Cell_Proliferation This compound This compound (Oral HER2 Inhibitor) Inhibition Inhibition of HER2 Kinase Activity This compound->Inhibition Inhibition->Receptor_Activation Blocks Apoptosis Induction of Apoptosis in Cancer Cells Inhibition->Apoptosis

Research Considerations

Given that this compound's clinical development has been discontinued, its primary research utility lies in:

  • Mechanistic Studies: It remains a valuable tool compound for investigating HER2-selective kinase inhibition in vitro and in preclinical models, helping to understand signaling dynamics and resistance mechanisms.
  • Safety Profiling: Your research could focus on understanding the mechanisms behind its toxicity, such as the refractory diarrhea or cardiac effects, which could inform the development of safer HER2-targeted agents.

References

Clinical Trial Outcomes & Safety Findings

Author: Smolecule Technical Support Team. Date: February 2026

The first-in-human Phase I study (NCT03410927) of TAS0728 was stopped because the risk-benefit profile was no longer favorable. The key safety results are summarized in the table below [1] [2] [3].

Dose Level Number of Patients Dose-Limiting Toxicities (DLTs) Serious Adverse Events (SAEs)

| 200 mg BID | Information not specified | 2 patients with • Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) | Not specified | | 150 mg BID | Information not specified | 1 patient with • Grade 3 diarrhea | 1 patient with • Fatal cardiac arrest after 1 cycle (21 days) of treatment. A causal relationship to this compound could not be excluded. |

From this study:

  • Maximum Tolerated Dose (MTD): Not determined [1] [2] [3].
  • Efficacy: Partial responses were observed in 2 out of 14 patients evaluable for treatment response, indicating some anti-tumor activity [1] [2].

Scientific Rationale and Preclinical Profile

This compound was designed as an oral, covalent, and highly selective HER2 inhibitor intended to avoid the toxicities associated with pan-HER inhibitors that also target EGFR (which often cause severe skin rash and diarrhea) [1] [2].

However, data from a supplier site suggests that this compound does inhibit other kinases. The table below shows its half-maximal inhibitory concentration (IC50) for various kinase targets, with a lower IC50 indicating greater potency [4].

Target Kinase IC50 (nM)
BMX 4.9
HER4 8.5
HER2 13
BLK 31
JAK3 33
SLK 25
EGFR 65
LOK 86

This profile indicates that while this compound is potent against HER2, its activity against other kinases like EGFR could still contribute to the observed gastrointestinal toxicities.

Frequently Asked Questions for Researchers

Q1: Why did the this compound clinical trial terminate, and what are the implications for future research? The trial was terminated due to unacceptable toxicity during the dose-escalation phase. The occurrence of a fatal cardiac arrest, potentially treatment-related, and the high rate of severe diarrhea made the risk-benefit ratio unfavorable [1] [2]. Future research on similar compounds would require careful assessment of cardiac safety and strategies to manage severe gastrointestinal toxicity from an early stage.

Q2: What was the intended patient population for the this compound trial before its termination? The study aimed to enroll adults (≥18 years) with advanced solid tumors harboring HER2 or HER3 aberrations (overexpression, amplification, or mutation) who had progressed on all standard therapies or for whom no standard therapy existed [1] [5]. Planned tumor types for later phases included urothelial cancer, biliary tract cancer, metastatic breast cancer, non-small cell lung cancer, and colorectal cancer [5].

Q3: Is this compound truly a selective HER2 inhibitor? Preclinical data suggested high specificity for HER2 over wild-type EGFR [1] [2]. However, kinase profiling data shows this compound also potently inhibits other kinases like BMX and HER4, and has some activity against EGFR [4]. The observed Grade 3 diarrhea in the clinic is a toxicity commonly associated with EGFR inhibition.

Experimental Pathway & Toxicity Analysis

The relationship between the drug's mechanism of action and the observed clinical toxicities can be visualized in the following pathway. This illustrates the hypothesized chain of events from kinase inhibition to the adverse outcomes that halted the trial.

G This compound This compound KinaseInhibition Inhibition of Multiple Kinases (HER2, HER4, BMX, EGFR) This compound->KinaseInhibition DownstreamEffects Disruption of Critical Cell Signaling Pathways KinaseInhibition->DownstreamEffects GastroToxicity Grade 3 Diarrhea (Dose-Limiting Toxicity) DownstreamEffects->GastroToxicity CardiacEvent Fatal Cardiac Arrest (Potentially Treatment-Related) DownstreamEffects->CardiacEvent TrialTermination Trial Termination (Unacceptable Risk-Benefit Ratio) GastroToxicity->TrialTermination CardiacEvent->TrialTermination

References

TAS0728 Quantitative Data Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key quantitative data from preclinical studies for TAS0728.

Parameter Value / Finding Context / Model Source
HER2 IC₅₀ 13 nM (Cell-free assay) Kinase assay [1]
Human HER2 IC₅₀ 36 nM Kinase assay [1]
Anti-tumor Efficacy (In Vivo) Tumor regression NCI-N87 mouse xenograft models [2] [3]
Efficacy in Resistant Models Significant anti-tumor effect Trastuzumab/Pertuzumab & T-DM1 resistant xenografts [2]
Clinical Trial Dose (Phase I) 50 mg to 200 mg, BID (Twice a day) Terminated due to toxicity (diarrhea, cardiac arrest) [4]

Experimental Protocols and Mechanistic Insights

While full protocols are not available, published methodologies outline key experimental approaches for studying this compound.

  • Kinase Assay: The inhibitory activity of HER2 kinase was measured using kinase profiling with an in vitro peptide substrate phosphorylation activity assay. The IC₅₀ value was determined from three independent experiments. A broader kinase panel assay was also conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L this compound in the presence of 10 μmol/L ATP [1].
  • Cell-Based Research:
    • Cell Lines: Studies used HER2-amplified cancer cell lines such as SK-BR-3, BT-474, and NCI-N87 [2] [1].
    • Procedure: Cells were seeded in plates and cultured overnight. This compound was added to the culture medium at indicated concentrations (e.g., 10-1000 nM) for a set period (often 3 hours for Western blot analysis, or 48-72 hours for proliferation/apoptosis assays). Cells were then harvested for analysis [1].
  • In Vivo Animal Research:
    • Models: 6-week-old male nude mice (BALB/cAJcl-nu/nu) with subcutaneously implanted NCI-N87 xenografts [2] [1].
    • Dosing: this compound was administered via oral gavage at doses ranging from 7.5 mg/kg to 60 mg/kg, often once daily [2] [1]. Tumor volume and body weight were monitored regularly.

Mechanism of Action and Signaling Pathway

This compound is an oral, covalent-binding inhibitor that selectively targets HER2. The diagram below illustrates its mechanism of action and the subsequent signaling pathway inhibition.

This compound This compound HER2 HER2 This compound->HER2 Covalently binds to C805 Apoptosis Induces Apoptosis This compound->Apoptosis  Leads to Dimerization HER2-HER3 Dimerization HER2->Dimerization HER3 HER3 HER3->Dimerization pAKT p-AKT (Ser473) Dimerization->pAKT pMAPK p-p44/42 MAPK (Thr202/Tyr204) Dimerization->pMAPK CellSurvival Cell Survival & Proliferation pAKT->CellSurvival pMAPK->CellSurvival

The core mechanism involves this compound covalently binding to cysteine 805 (C805) in the HER2 kinase domain, leading to sustained inhibition of HER2 and its preferred dimerization partner, HER3 [3]. This results in the suppression of downstream signaling pathways like AKT and MAPK, which are crucial for cell survival and proliferation, ultimately inducing apoptosis in HER2-dependent cancer cells [2] [3].

Critical Safety and Clinical Note

It is crucial to be aware of the clinical trial outcomes for this compound:

  • The first-in-human phase I study (NCT03410927) was terminated due to unacceptable toxicity [4] [5] [6].
  • Dose-limiting toxicities included Grade 3 diarrhea (lasting >48 hours and not responsive to aggressive antidiarrheal treatment) [4].
  • One patient had a fatal cardiac arrest after one cycle at 150 mg BID; a causal relationship to this compound could not be excluded [4].

Potential Alternative for Reference

Recent research in HER2-positive breast cancer has explored other HER2-targeting agents. For instance, a 2025 study investigated pyrotinib, an irreversible pan-ErbB tyrosine kinase inhibitor, in combination with trastuzumab. This combination showed benefit for patients who did not respond early to trastuzumab-based chemotherapy, suggesting the potential of this mechanism in overcoming resistance [7]. This information may provide valuable context for your research on HER2 inhibition strategies.

References

TAS0728: Technical Profile & Preclinical Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the core technical characteristics of TAS0728 from preclinical studies.

Attribute Description
Mechanism of Action Oral, covalent-binding (irreversible), and selective inhibitor of HER2 [1].
Primary Molecular Target Binds to HER2 at cysteine 805 (C805) [1].
Key Preclinical Advantage High selectivity for HER2 over wild-type EGFR, potentially avoiding EGFR-related toxicities like severe skin rash [2] [1].
Primary Efficacy Evidence Tumor regression in xenograft models, including models with acquired resistance to trastuzumab/pertuzumab and T-DM1 [3] [1].

Clinical Trial Outcomes & Risk-Benefit Assessment

The first-in-human Phase I study (NCT03410927) was terminated after dose-escalation showed unacceptable toxicity. The key outcomes are summarized below [2] [4] [5].

Aspect Outcome in Phase I Study (N=19)
Doses Tested 50 mg, 100 mg, 200 mg, and 150 mg BID (twice daily) in 21-day cycles.
Dose-Limiting Toxicities (DLTs) Grade 3 diarrhea (lasting >48 hours despite aggressive medication) at 200 mg and 150 mg BID.
Maximum Tolerated Dose (MTD) Not determined.
Most Notable Adverse Event One fatal cardiac arrest at 150 mg BID; a causal relationship to this compound could not be ruled out.
Efficacy Signal Partial responses observed in 2 out of 14 patients evaluable for treatment response.
Study Conclusion Terminated due to an unfavorable risk-benefit profile.

Experimental Protocols from Preclinical Research

For researchers investigating similar HER2-targeting agents, the following methodologies from this compound studies can serve as a useful reference.

In Vitro Kinase Inhibition Assay
  • Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against HER2 and other kinases.
  • Methodology [6]:
    • Kinase Profiling: Conducted by specialized vendors (e.g., Carna Biosciences, Reaction Biology Corporation).
    • Reaction Conditions: The inhibitory activity is measured via an in vitro peptide substrate phosphorylation assay. For broad kinase profiling, assays are typically performed in duplicate at concentrations of 0.1, 1, and 10 μmol/L of the inhibitor.
    • ATP Concentration: Testing can be done in the presence of a high ATP concentration (e.g., 10 μmol/L) to confirm the sustained, covalent-binding nature of the inhibitor.
  • Troubleshooting: If inhibitory activity is lower than expected, confirm the covalent binding mechanism by testing if the activity is recovered after a washing step to remove the unbound compound.
In Vitro Cellular Pharmacodynamics
  • Objective: To assess the effect of this compound on downstream signaling and apoptosis in cancer cell lines.
  • Methodology [6] [1]:
    • Cell Lines: Use HER2-amplified (e.g., SK-BR-3, BT-474, NCI-N87) or HER2-mutated cancer cells.
    • Dosing: Treat cells with this compound at varying concentrations (e.g., 10-1000 nM) for a set incubation period (e.g., 3 hours for initial phosphorylation studies, or 48-72 hours for apoptosis assays).
    • Analysis: Harvest cells and perform Western blot analysis to evaluate the inhibition of phosphorylation of HER2, HER3, AKT, and MAPK.
  • Troubleshooting: If no signal inhibition is observed, verify the HER2 status (expression/amplification/mutation) of your cell lines and ensure the use of fresh DMSO for preparing stock solutions to maintain compound stability.
In Vivo Efficacy Study in Xenograft Models
  • Objective: To evaluate the anti-tumor activity of this compound in animal models.
  • Methodology [3] [1]:
    • Animal Models: Use immunocompromised mice (e.g., BALB/cAJcl-nu/nu) subcutaneously implanted with HER2-driven cancer cells or patient-derived xenografts (PDX).
    • Formulation: Prepare a homogeneous suspension of this compound in 0.1 N HCl or 0.1 N HCl with 0.5% hydroxypropyl methylcellulose (HPMC) [3].
    • Dosing & Schedule: Administer via oral gavage at doses ranging from 7.5 mg/kg to 60 mg/kg, typically once or twice daily.
    • Endpoint Measurements: Monitor tumor volume and body weight twice weekly. For pharmacodynamic analysis, harvest tumor tissues at designated time points post-dose for Western blot analysis to confirm target engagement.
  • Troubleshooting: Significant body weight loss may indicate systemic toxicity. Consider dose reduction or reformulation to improve tolerability.

HER2 Signaling Pathway & this compound Mechanism

The following diagram illustrates the HER2 signaling pathway and the mechanism by which this compound inhibits it, based on preclinical data.

G HER2 HER2 Receptor(Dimerized) Downstream Downstream Signaling(PI3K/AKT, MAPK) HER2->Downstream Autophosphorylation & Signal Transduction HER3 HER3/EGFR(Dimerization Partner) HER3->HER2 Dimerization CellularEffects Cellular EffectsProliferation ↑Survival ↑ Downstream->CellularEffects This compound This compound(Oral Inhibitor) Inhibition Covalent Binding at C805 This compound->Inhibition Inhibition->HER2  Inhibits

Frequently Asked Questions (FAQ) for Researchers

Q1: What is the key scientific rationale behind developing this compound? this compound was designed to be a HER2-selective covalent inhibitor that avoids simultaneous inhibition of EGFR (another ErbB family kinase). Preclinically, this promised robust HER2 signal inhibition without the dose-limiting skin rash and gastrointestinal toxicities commonly associated with pan-ErbB inhibitors like neratinib or afatinib [2] [1].

Q2: Did this compound show efficacy in models resistant to current HER2 therapies? Yes, preclinical data was promising. In xenograft models with acquired resistance to trastuzumab/pertuzumab or T-DM1, switching to this compound monotherapy induced significant tumor regression. This suggests that tumors remain dependent on HER2-HER3 signaling, making them vulnerable to direct kinase inhibition even after becoming refractory to antibodies and ADCs [3].

Q3: What were the primary safety concerns that halted clinical development? The clinical trial identified Grade 3 diarrhea (unresponsive to intensive antidiarrheal treatment) as a recurring dose-limiting toxicity. Most critically, a fatal cardiac arrest occurred in one patient at the 150 mg BID dose level. While the exact cause was unclear, the temporal association led the sponsor to conclude the overall risk-benefit profile was unfavorable [2] [4].

Q4: What is the current clinical status of this compound? The Phase 1/2 clinical trial (NCT03410927) has been terminated. The decision was made during the dose-escalation phase due to the unacceptable toxicity profile, and no further clinical development is indicated in the available sources [2] [5].

The available data on this compound presents a clear case of promising preclinical efficacy that did not translate to a viable clinical therapeutic index. This information is crucial for guiding future research into next-generation HER2-targeted therapies.

References

Clinical Safety Profile and Monitoring Summary

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key safety events and corresponding monitoring activities from the Phase I study of TAS0728. This provides a framework for the safety monitoring that was deemed necessary for this compound [1] [2].

Safety Aspect Findings & Events Recommended Monitoring Activities
Gastrointestinal Dose-Limiting Toxicity (DLT): Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) at 150 mg and 200 mg BID doses [1]. Close monitoring of diarrhea, including duration, severity, and response to intervention [1].
Cardiac One fatal cardiac arrest after one cycle (21 days) at 150 mg BID. A causal relationship to this compound could not be excluded [1]. Regular cardiac function monitoring (e.g., electrocardiogram - ECG). The study protocol required assessment at screening, during the study, and at follow-up [2].
General & Laboratory Based on preclinical data, potential toxicities included hematologic toxicity (lymphopenia) and increased serum amylase/lipase [2]. Routine safety assessments: physical exams, vital signs, body weight, ECOG performance status, and comprehensive laboratory evaluations (hematology, coagulation, chemistry, urinalysis) [2].

Detailed Monitoring Procedures from the Phase I Protocol

The Phase I study established specific procedures for safety monitoring during the 21-day treatment cycles [2].

  • Adverse Event (AE) Recording: AEs and serious AEs (SAEs) were recorded from the time of informed consent until 30 days after the last dose of this compound [2].
  • Scheduled Assessments:
    • Laboratory tests (hematology, coagulation, chemistry, urinalysis)
    • Vital signs and body weight
    • ECG recordings
    • Echocardiogram or MUGA scan (to assess heart function)
    • Physical examination These were performed at screening, during the study, and at the 30-day follow-up after the last dose [2].
  • Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as treatment-related AEs occurring in the first cycle (21 days) and graded using CTCAE v5.0. Grade 3 diarrhea was specifically defined as a DLT only if it lasted longer than 48 hours and was unresponsive to intensive antidiarrheal medication [2].

Critical Note on Clinical Development Status

It is crucial to note that the clinical development of this compound has been terminated. The Phase I/II study (NCT03410927) was stopped because the sponsor determined that the overall risk-benefit ratio no longer favored continuation [1] [3] [4]. The Maximum Tolerated Dose (MTD) was not established [1].

Preclinical Rationale for Monitoring

The safety monitoring focus in the clinical trial was informed by the drug's mechanism and preclinical data.

  • HER2 Selectivity: this compound was designed as a covalent, irreversible inhibitor highly selective for HER2 over wild-type EGFR. This was intended to avoid skin rash and gastrointestinal issues (like severe diarrhea) commonly associated with EGFR inhibition by other pan-ErbB inhibitors like afatinib and neratinib [2].
  • Preclinical Evidence: In vivo models (mouse xenografts) showed this compound could be administered long-term (120 days) and produce tumor regression without evident toxicity, including diarrhea or body weight loss [5] [6]. However, the serious toxicities observed in humans highlight the limitations of extrapolating from preclinical models.

Experimental Protocols for Reference

For researchers, the detailed methodologies from the preclinical and clinical studies provide a benchmark for assay design.

1. Protocol: Assessing Inhibitory Activity via Kinase Assay [7]

  • Objective: To determine the 50% inhibitory concentration (IC₅₀) of this compound against HER2 and other kinases.
  • Methodology:
    • HER2 kinase activity is measured using a peptide substrate phosphorylation assay.
    • Kinase profiling is performed against a broad panel of kinases (e.g., 386 kinases).
    • Assays are conducted in duplicate at various ATP concentrations (e.g., 10 µM) to assess ATP-competitiveness.
  • Key Measurements: IC₅₀ values for HER2 and other kinases to establish selectivity.

2. Protocol: In Vivo Anti-Tumor Efficacy and Observation [5]

  • Objective: To evaluate the anti-tumor effect and in-life tolerability of this compound in mouse models.
  • Methodology:
    • Human cancer cells (e.g., NCI-N87) are implanted subcutaneously in nude mice.
    • This compound is administered daily by oral gavage at various doses (e.g., 7.5-60 mg/kg).
    • Tumor volume and body weight are measured twice weekly as indicators of efficacy and systemic toxicity.
  • Key Measurements: Tumor volume regression/change and body weight change (%) over the dosing period.

Safety Monitoring Workflow

The following diagram outlines the core safety monitoring workflow from the this compound Phase I trial, reflecting an iterative process of assessment and response.

Start Baseline Assessment Cycle Per-Cycle Monitoring Start->Cycle AE Adverse Event (AE) Occurs Cycle->AE Grading Grade AE per CTCAE v5.0 AE->Grading DLT DLT Criteria Met? (e.g., Gr3+ Diarrhea) Grading->DLT Action Implement Protocol: - Supportive Care - Dose Hold/Reduction - Report SAE DLT->Action Yes Continue Continue Monitoring Next Cycle DLT->Continue No Action->Continue

The safety profile of this compound underscores the critical importance of rigorous, protocol-driven monitoring in drug development, especially for novel targeted therapies.

References

TAS0728 laboratory abnormality management

Author: Smolecule Technical Support Team. Date: February 2026

Key Development Status of TAS0728

The following table summarizes the core details about this compound:

Attribute Details
Drug Type Small molecule, oral covalent binding inhibitor [1] [2] [3]
Primary Target HER2 (Human Epidermal Growth Factor Receptor 2) [1] [4] [3]
Secondary Target HER3 (Erb-B2 Receptor Tyrosine Kinase 3) [1] [5]
Key Mechanism Irreversible, selective HER2 kinase inhibitor that covalently binds to C805 [3] [6]
Latest Development Status Discontinued [2]
Reason for Discontinuation Unacceptable toxicity in Phase I clinical trials, including severe diarrhea and a fatal cardiac arrest, leading to an unfavorable risk-benefit assessment [1] [5]

Preclinical Experimental Insights

While detailed human clinical data is limited due to the drug's discontinuation, the following information from preclinical studies may be useful for understanding its experimental profile.

Reported In Vivo Efficacy and Modeling In vivo studies using mouse xenograft models showed that this compound induced tumor regression in HER2 signal-dependent tumors and provided a survival benefit in a HER2-driven peritoneal dissemination model, without evident toxicity in those specific experiments [3] [6]. A particularly relevant finding for your troubleshooting guide is that this compound has demonstrated efficacy in patient-derived xenograft (PDX) models from breast cancers that were refractory to established therapies like trastuzumab/pertuzumab and T-DM1 [6].

Experimental Formulation and Handling The table below summarizes key physicochemical and handling parameters compiled from chemical vendor data:

Parameter Details
Molecular Formula C₂₆H₃₂N₈O₃ [4] [3]
Molecular Weight 504.58 g/mol [4] [3]
CAS Registry Number 2088323-16-2 [4] [3]
Recommended Solvent DMSO (125 mg/mL, ~247.7 mM) [4] [3]
In Vivo Formulation Example 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3]
Storage (Powder) -20°C for 3 years [3]
Storage (Solution) -80°C for 6 months [3]

Experimental Protocol Overview

Here is a summarized cell-based protocol to assess the inhibitory activity of this compound, adapted from vendor information [3]:

  • Cell Seeding: Seed cells (e.g., SK-BR-3, NCI-N87) in culture plates (6-well or 12-well) and allow them to culture overnight.
  • Compound Treatment: Add this compound to the culture medium at the desired concentrations. The provided reference suggests an incubation period of 3 hours for initial phosphorylation inhibition checks.
  • Analysis (Western Blot): After incubation, extract the cells and perform Western blot analysis. Key targets to probe for phosphorylation status include HER2 (Tyr1196), HER3 (Tyr1289), and downstream effectors like AKT and MAPK [6].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the proposed mechanism of this compound and its effect on the HER2/HER3 signaling pathway, which is a common source of experimental questions.

G Ligand Extracellular Ligand HER3 HER3 Receptor Ligand->HER3 HER2 HER2 Receptor Dimer HER2/HER3 Dimerization HER2->Dimer HER3->Dimer Phospho Autophosphorylation & Activation Dimer->Phospho Downstream Downstream Signaling (PI3K/AKT, MAPK) Phospho->Downstream CellProcess Cell Proliferation & Survival Downstream->CellProcess This compound This compound (Oral Inhibitor) Inhibition Covalent Binding to HER2 (C805) Sustained Inhibition of Phosphorylation This compound->Inhibition Inhibition->Phospho  Blocks

The key experimental observation is that this compound covalently binds to the HER2 kinase, leading to robust and sustained inhibition of HER2, HER3, and downstream effector phosphorylation, ultimately inducing apoptosis in HER2-amplified cancer cells [3] [6].

Important Considerations for Your Guide

Given the drug's development status, here are key points to consider including in your technical support materials:

  • Context is Critical: Emphasize that the available data is primarily preclinical. Results and observed toxicities (like diarrhea) from human trials may not fully translate from in vitro or animal models [1].
  • Focus on Fundamentals: Since specific FAQs for this compound are scarce, your guide will be most helpful if it covers general best practices for working with kinase inhibitors, such as proper compound storage, reconstitution, use of appropriate vehicle controls, and standard assays for measuring target engagement and cell viability.
  • Address the "Why": The discontinuation of this compound itself is a valuable case study. You could include a section on the importance of assessing the therapeutic window and managing mechanism-based toxicities in early-stage drug development.

References

Dose-Limiting Toxicities (DLTs) and Fatal Event

Author: Smolecule Technical Support Team. Date: February 2026

The phase I study defined specific adverse events as DLTs if they occurred during the first 21-day treatment cycle and met the following criteria [1]:

DLT Category Specific Criteria
Grade ≥3 Diarrhea Lasting >48 hours and unresponsive to intensive antidiarrheal medication [1].
Other TRAEs Any other study treatment-related adverse event (as per CTCAE v5.0) that met the protocol's defined criteria for a DLT [1].

During the dose-escalation part of the study, the following DLTs and serious events were observed [1] [2]:

Dose Level Observed DLTs & Serious Events
200 mg BID 2 patients experienced a DLT of Grade 3 diarrhea [1].
150 mg BID 1 patient experienced a DLT of Grade 3 diarrhea. Another patient had a fatal cardiac arrest after one cycle. A causal relationship to TAS0728 could not be excluded due to the temporal association [1].

The trial was terminated because the overall risk-benefit ratio was no longer favorable, and the MTD was not determined [1] [2].

Experimental Protocol & Study Design Context

To provide full context, here are the key methodologies from the cited phase I study (NCT03410927) [1].

  • Study Design: This was an open-label, phase I, first-in-human, dose-escalation study.
  • Dosing Regimen: this compound was administered orally in 21-day cycles. The planned dose escalation followed a 3 + 3 design, with doses starting at 50 mg BID and escalating to 100, 200, 400, 600, and 800 mg BID.
  • DLT Evaluation Period: DLTs were assessed during the first cycle (21 days) of treatment.
  • Safety Assessments: Patients were closely monitored for adverse events (AEs), serious AEs (SAEs), and changes in laboratory values, vital signs, electrocardiogram (ECG), and echocardiogram or MUGA scan.

The workflow below summarizes the dose escalation process and its outcome in the phase I study.

tas0728_flow Start Study Start Dose50 Dose Level 1 50 mg BID Start->Dose50 Dose100 Dose Level 2 100 mg BID Dose50->Dose100 Dose200 Dose Level 3 200 mg BID Dose100->Dose200 DLT_Observed 2 DLTs (G3 Diarrhea) observed Dose200->DLT_Observed DoseDeescalate Dose De-escalation DLT_Observed->DoseDeescalate Dose150 Intermediate Dose 150 mg BID DoseDeescalate->Dose150 DLT_Fatal 1 DLT (G3 Diarrhea) & 1 Fatal Cardiac Arrest Dose150->DLT_Fatal StudyStop Study Stopped (Unacceptable Toxicity) DLT_Fatal->StudyStop

Important Considerations for Researchers

  • Compound Status: this compound remains an investigational drug. The clinical development path was likely reassessed following these phase I results.
  • Preclinical Promise vs. Clinical Reality: While preclinical studies showed this compound was effective in models resistant to other HER2 therapies (like trastuzumab and T-DM1) [3], this did not translate to a tolerable dosing window in this initial human trial.
  • Modern Dose Optimization: The challenges faced by this compound's trial highlight a broader shift in oncology. Regulatory bodies like the FDA now emphasize Project Optimus, which encourages methods beyond the traditional "3+3" design to find doses that better balance efficacy and safety for targeted therapies [4] [5].

References

Safety Events from the Phase I Clinical Trial

Author: Smolecule Technical Support Team. Date: February 2026

The first-in-human Phase I study of TAS0728 (NCT03410927) was terminated after dose-escalation revealed an unfavorable risk-benefit profile. The key safety events are summarized below [1] [2]:

Dose Level Enrolled Patients Dose-Limiting Toxicities (DLTs) Other Significant Adverse Events Study Outcome
200 mg BID Not specified 2 patients with Grade 3 diarrhea (lasting >48 hours, not responsive to aggressive antidiarrheal treatment) [1] Not specified Dose de-escalation [1]
150 mg BID Not specified 1 patient with Grade 3 diarrhea [1] 1 patient with fatal cardiac arrest after 1 cycle (21 days); causal relationship to this compound could not be excluded [1] Study terminated; Maximum Tolerated Dose (MTD) was not determined [1] [2]

Frequently Asked Questions (FAQs)

Q1: What is the current clinical status of this compound? The Phase I clinical trial (NCT03410927) for this compound has been terminated [1] [3] [2]. The decision was made during the dose-escalation phase because the observed toxicities, including severe diarrhea and a fatal cardiac event, resulted in an unacceptable risk-benefit ratio [1].

Q2: What were the specific dose-limiting toxicities observed? The primary dose-limiting toxicity was Grade 3 diarrhea, which was defined as lasting for more than 48 hours and not responding to intensive antidiarrheal medication [1]. This occurred at both the 200 mg and 150 mg BID dose levels.

Q3: Were there any fatal adverse events? Yes, one patient receiving 150 mg BID experienced a fatal cardiac arrest after 21 days of treatment. The study investigators noted that while the exact cause was unclear, they could not rule out a causal relationship with this compound due to the timing of the event [1].

Scientific Context and Preclinical Profile

Understanding this compound's mechanism of action provides context for the observed clinical toxicities.

  • Mechanism of Action: this compound is an oral, covalent-binding, and irreversible inhibitor that selectively targets HER2 (Human Epidermal Growth Factor Receptor 2) [1] [4] [5]. It was designed to have high specificity for HER2 over wild-type EGFR, which was preclinically expected to avoid the severe skin rash and gastrointestinal toxicities commonly associated with EGFR inhibition [1] [5].
  • Preclinical Efficacy: In preclinical models, this compound demonstrated robust antitumor activity in HER2-driven cancers, including models resistant to other HER2-targeted therapies like trastuzumab [1] [5].

The following diagram illustrates the intended mechanism of action of this compound and the downstream effects that lead to its efficacy and toxicity.

G This compound Mechanism of Action and Effects cluster_0 Intended Antitumor Mechanism cluster_1 Observed Clinical Toxicities (Study Termination) This compound This compound Administration HER2_Binding Covalent Binding to HER2 (C805) This compound->HER2_Binding On_Target_Tox On-Target/Off-Tumor Effects? This compound->On_Target_Tox Clinical Outcome Kinase_Inhibition Inhibition of HER2 Kinase Activity HER2_Binding->Kinase_Inhibition pHER2_Down ↓ Phospho-HER2 Kinase_Inhibition->pHER2_Down pHER3_Down ↓ Phospho-HER3 Kinase_Inhibition->pHER3_Down Downstream_Inhibition Inhibition of Downstream Signaling (e.g., AKT, MAPK) pHER2_Down->Downstream_Inhibition pHER3_Down->Downstream_Inhibition Apoptosis Induction of Apoptosis Downstream_Inhibition->Apoptosis Tumor_Regression Tumor Regression (Preclinical Efficacy) Apoptosis->Tumor_Regression Preclinical Result Severe_Diarrhea Dose-Limiting Toxicity: Grade 3 Diarrhea On_Target_Tox->Severe_Diarrhea Cardiac_Event Serious Adverse Event: Fatal Cardiac Arrest On_Target_Tox->Cardiac_Event Causality Not Ruled Out

Experimental Considerations for Researchers

For researchers investigating compounds with a similar profile, the clinical findings suggest critical areas for monitoring:

  • Rigorous Cardiac Monitoring: Implement intensive and continuous cardiac function assessments in preclinical and clinical studies. The unexplained fatal cardiac arrest in the trial highlights a potentially serious, unforeseen risk [1].
  • Proactive Diarrhea Management: Despite this compound's selectivity over EGFR, severe diarrhea was still a DLT. Have aggressive and pre-emptive management protocols ready for gastrointestinal toxicities in clinical trials [1].
  • Thorough Risk-Benefit Evaluation: The termination of this compound underscores the importance of continuous safety evaluation. Development should be halted if the risk-benefit profile becomes unfavorable, even if preclinical data is promising [1] [2].

References

Key Clinical Trial Findings at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core design and outcomes of the phase I study, which is critical for understanding the context of the response assessment data [1] [2]:

Trial Aspect Summary Details
ClinicalTrials.gov ID NCT03410927 [1]
Primary Objective Safety, Dose-Limiting Toxicity (DLT), Maximum Tolerated Dose (MTD) [1]
Patient Population 19 adults with advanced solid tumors with HER2/HER3 aberrations [1]
Dosing Escalating doses from 50 mg to 200 mg, twice daily (BID), in 21-day cycles [1]

| Key Safety Findings | • DLTs: Grade 3 diarrhea (at 150 mg & 200 mg BID) • Serious Adverse Event: One fatal cardiac arrest (150 mg BID) • Outcome: Study halted; MTD was not determined [1] | | Efficacy | Partial responses observed in 2 out of 14 evaluable patients [1] |

Experimental Protocol: Tumor Response Assessment

The imaging schedule and criteria used to evaluate antitumor activity in the phase I study were as follows [1]:

  • Assessment Method: Objective tumor response was evaluated according to RECIST 1.1 guidelines [1].
  • Imaging Schedule:
    • Baseline: MRI/CT scans at screening.
    • First 6 Months: Scans after every 2 cycles of treatment (a cycle is 21 days, so approximately every 6 weeks).
    • After 6 Months: Scans after every 3 cycles thereafter (approximately every 9 weeks) [1].
  • Methodology Note: This protocol was part of a standard 3 + 3 dose-escalation study design. Safety monitoring was continuous, with specific laboratory evaluations (hematology, chemistry) and vital signs assessed at screening, during the study, and during a 30-day follow-up after the last dose [1].

FAQs & Troubleshooting for Researchers

Q: What were the major safety concerns identified in the clinical trial? A: The dose-limiting and most frequently observed toxicity was Grade 3 diarrhea, which was prolonged (>48 hours) and not responsive to aggressive antidiarrheal treatment. Additionally, one patient experienced a fatal cardiac arrest. The overall risk-benefit profile was deemed unfavorable, leading to the study's termination [1].

Q: Is TAS0728 effective against tumors resistant to other HER2-targeted therapies? A: Preclinical evidence suggests yes. Studies in patient-derived xenograft (PDX) models and established resistant cell lines indicate that tumors with acquired resistance to trastuzumab/pertuzumab or T-DM1 (trastuzumab emtansine) remain dependent on HER2-HER3 signaling. In these models, switching to this compound resulted in significant anti-tumor effects by inhibiting this signaling pathway [3]. This has not been conclusively proven in humans.

Q: What is the proposed mechanism of action that makes this compound distinct? A: this compound is an oral, covalent-binding (irreversible), and highly selective HER2 inhibitor. Its key differentiator in preclinical models was its high specificity for HER2 over wild-type EGFR. Inhibiting EGFR is associated with dose-limiting skin rashes and gastrointestinal toxicities seen with other, less selective tyrosine kinase inhibitors. This selectivity was hypothesized to improve the therapeutic window, though clinical results revealed other dose-limiting toxicities [1].

Experimental Workflow & Safety Management

The diagrams below illustrate the key workflow for tumor response assessment and critical safety management based on the phase I study protocol.

tas0728_workflow Start Patient Enrollment & Treatment Cycle 21-Day Treatment Cycles Start->Cycle First6Months Tumor Imaging (MRI/CT) Cycle->First6Months After every 2 cycles RECIST Assessment per RECIST 1.1 First6Months->RECIST After6Months Tumor Imaging (MRI/CT) After6Months->RECIST After every 3 cycles RECIST->After6Months After first 6 months End Continue Until: Progression, Unacceptable Toxicity, or Withdrawal RECIST->End

Tumor Response Assessment Schedule

safety_management Monitor Continuous Safety Monitoring Diarrhea Onset of Grade ≥2 Diarrhea Monitor->Diarrhea AggressiveTherapy Implement Aggressive Antidiarrheal Protocol Diarrhea->AggressiveTherapy Assess Assess Duration & Response to Therapy AggressiveTherapy->Assess DLT If >48 hours & unresponsive: Classify as Dose-Limiting Toxicity (DLT) Assess->DLT Meets DLT criteria

Diarrhea Toxicity Management Pathway

Summary for Research Planning

The provided data and protocols are directly from the first-in-human study, which defined the RECIST-based assessment timing. The most critical consideration for your work is that the clinical development of this compound was halted due to significant toxicity, and its efficacy in humans remains limited to early-phase observations.

References

Comparative Overview: TAS0728 vs. Trastuzumab

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of TAS0728 and trastuzumab based on the search results.

Feature This compound Trastuzumab
Drug Type Small molecule, covalent-binding kinase inhibitor [1] [2] Monoclonal antibody [3]
Primary Target HER2 kinase (binds to C805) [4] [2] HER2 extracellular domain (Domain IV) [3]
Main Mechanism of Action Irreversibly inhibits HER2 kinase activity, blocking downstream signaling (e.g., HER3, AKT, MAPK) [1] [2] Inhibits HER2 dimerization; mediates Antibody-Dependent Cellular Cytotoxicity (ADCC) [1] [3]
Key Preclinical Efficacy Finding Shows antitumor activity in models with acquired resistance to trastuzumab/pertuzumab and T-DM1 [1] [5] Standard of care; effective in HER2+ breast and gastric cancers, but acquired resistance often develops [1] [3]
Clinical Trial Phase & Status Phase I; trial terminated early due to unacceptable toxicity (severe diarrhea, one fatal cardiac arrest) [6] [7] Approved drug; widely used in clinic for decades [8]
Reported Clinical Efficacy Partial responses observed in 2 out of 14 evaluable patients in a Phase I study [6] [7] Established efficacy in multiple phases of treatment for HER2+ cancers; improves overall and progression-free survival [8]

Detailed Experimental Data and Protocols

Supporting data from key experiments provides insight into the potential role of this compound.

Preclinical Efficacy in Trastuzumab-Resistant Models
  • Objective: To evaluate the anti-tumor effect of this compound on cancers that have developed acquired resistance to trastuzumab-based therapies [1].
  • Methodology:
    • In vivo resistance model: NCI-N87 gastric cancer cell xenografts were established in nude mice. Resistance to a combination of trastuzumab and pertuzumab was induced by continuous in vivo exposure to these antibodies over 8 weeks [1].
    • Treatment: Once tumors relapsed during antibody treatment, the mice were re-randomized into two groups: one continued receiving trastuzumab/pertuzumab, and the other was switched to oral this compound monotherapy (60 mg/kg/day) [1].
  • Key Results: Switching to this compound resulted in significant tumor regression. Analysis of the tumors confirmed that this compound effectively inhibited the phosphorylation of HER2 and HER3, indicating that the resistant tumors remained dependent on HER2 signaling [1] [5]. This demonstrates a lack of cross-resistance between the antibody and the kinase inhibitor.
Key Clinical Trial Design for this compound
  • Objective: To investigate the safety, dose-limiting toxicities (DLTs), and determine the maximum tolerated dose (MTD) of this compound in adults with advanced solid tumors harboring HER2 or HER3 abnormalities [6].
  • Methodology:
    • Study Design: First-in-human, open-label, dose-escalation Phase I study (NCT03410927).
    • Patients: 19 patients with advanced solid tumors who had failed standard therapies.
    • Dosing: this compound was administered orally in 21-day cycles at escalating doses from 50 mg to 200 mg, twice daily (BID), following a 3 + 3 dose-escalation scheme [6] [7].
    • Endpoints: Safety (primary), pharmacokinetics, and preliminary antitumor activity assessed via RECIST 1.1 criteria [6].
  • Key Results: The study was terminated early. Dose-limiting toxicities were observed, primarily Grade 3 diarrhea (at 150 mg and 200 mg BID). One patient at the 150 mg BID dose had a fatal cardiac arrest, with a causal relationship to this compound not ruled out. Partial responses were seen in 2 of 14 evaluable patients, proving some antitumor activity. The maximum tolerated dose (MTD) was not determined due to the toxicity profile [6] [7].

Mechanisms of Action and Signaling Pathways

The following diagram illustrates the distinct mechanisms by which trastuzumab and this compound inhibit the HER2 signaling pathway.

G HER2_Receptor HER2 Receptor DownstreamSignaling Downstream Signaling (AKT / MAPK) HER2_Receptor->DownstreamSignaling Activates CellProliferation Cell Proliferation & Survival DownstreamSignaling->CellProliferation Trastuzumab Trastuzumab (Monoclonal Antibody) Trastuzumab->HER2_Receptor Binds Extracellular Domain 1. Blocks Dimerization 2. Mediates ADCC This compound This compound (Small Molecule Inhibitor) This compound->HER2_Receptor Covalently Binds Kinase Domain (Irreversible Inhibition) Inhibitor_Comparison

This diagram shows that while both drugs ultimately aim to block oncogenic HER2 signaling, they do so through fundamentally different mechanisms, which explains the observed lack of cross-resistance in preclinical models.

Interpretation and Research Implications

For researchers and drug development professionals, the data suggests:

  • Novel Mechanism to Overcome Resistance: this compound represents a distinct therapeutic class—a covalent, HER2-selective kinase inhibitor. Its preclinical efficacy in trastuzumab-resistant models provides a strong rationale for this mechanism of action to overcome acquired resistance to antibody-based therapies [1] [2].
  • Clinical Hurdles: Despite promising preclinical activity, the clinical development of this compound was halted due to significant safety concerns, particularly severe diarrhea and a potential risk of cardiac arrest [6]. This highlights the challenge of translating potent kinase inhibition into a safe therapeutic window.
  • Differentiation from Other TKIs: Unlike pan-HER inhibitors like neratinib or afatinib, which also cause severe diarrhea by inhibiting wild-type EGFR, this compound was designed to be highly selective for HER2 over EGFR [6] [2]. The fact that dose-limiting diarrhea still occurred suggests that on-target inhibition of HER2 in the gut may be a key driver of this toxicity.

References

Mechanism of Action and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

Both TAS0728 and neratinib are orally available, irreversible kinase inhibitors that covalently bind to their targets [1] [2] [3]. However, their selectivity within the HER (ErbB) family differs significantly, which is a key differentiator.

The table below summarizes their core characteristics:

Feature This compound Neratinib
Primary Target HER2 (Irreversible) [3] Pan-HER (Irreversible) [4] [2]
Key Selectivity Claim High specificity for HER2 over wild-type EGFR [1] [3] Inhibits EGFR, HER2, and HER4 [4] [2]
Reported HER2 IC₅₀ 13 nM (cell-free assay) [3] 2-3 nM (cellular proliferation, SKBR-3 cells) [2]
Reported EGFR IC₅₀ 65 nM (cell-free assay) [3] 81 nM (cellular proliferation) [2]
Other Kinases Inhibited BMX, HER4, BLK, JAK3, SLK, LOK [3] -

This difference in selectivity is mechanistically important because inhibition of EGFR is strongly linked to dose-limiting toxicities like severe skin rash and diarrhea [1]. A HER2-selective inhibitor like this compound was designed to overcome these resiliency issues and potentially improve the therapeutic window [1].

Experimental Data and Preclinical Evidence

The selectivity profiles are supported by various preclinical experiments.

Kinase Assay Protocols
  • This compound Profiling: The inhibitory activity against HER2 kinase was measured using a peptide substrate phosphorylation assay. Broad kinase profiling was performed against 386 or 374 kinases at ATP concentrations of 10 μmol/L to determine selectivity. The assays were conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L of this compound [3].
  • Neratinib Profiling: The potent inhibitory activity of neratinib was demonstrated in cell-based assays. In ErbB2-overexpressing SKBR-3 breast cancer cells, neratinib suppressed proliferation with an IC₅₀ of 2-3 nM. This was measured using cell proliferation and viability assays (e.g., WST, CellTiter-Glo) after 72 hours of drug exposure [2].
Cell-Based Assay Protocols
  • This compound: In HER2-amplified breast cancer cells (e.g., SK-BR-3), this compound treatment for 3 hours potently inhibited the phosphorylation of HER2, HER3, and downstream effectors like AKT and ERK, thereby inducing apoptosis. These pharmacodynamics were assessed via Western blot analysis [3].
  • Neratinib: Beyond proliferation assays, genome-wide RNAi screens in SKBR-3 cells have been used to identify genes that modulate neratinib sensitivity. This involved infecting cells with a pooled lentiviral shRNA library and identifying depleted shRNAs in the presence of subeffective neratinib concentrations through microarray hybridization of barcodes [2].

Clinical Translation and Implications

The preclinical selectivity profiles have direct consequences for the clinical development and use of these drugs.

  • This compound Clinical Experience: A first-in-human Phase I study (NCT03410927) in patients with advanced solid tumors was terminated due to "unacceptable toxicity." Dose-limiting toxicities were primarily Grade 3 diarrhea, and one fatal cardiac arrest occurred, though the relationship to this compound was unclear. The maximum tolerated dose (MTD) was not determined [1].
  • Neratinib Clinical Experience and Management: Neratinib is FDA-approved for early and metastatic HER2-positive breast cancer [5]. Its clinical use is marked by a high incidence of Grade 3 diarrhea (40% in the ExteNET trial without mandatory prophylaxis). Subsequent studies like the CONTROL trial demonstrated that this toxicity is manageable with proactive strategies like loperamide prophylaxis, dose escalation, and the use of budesonide or colestipol, which significantly reduce the rate and severity of diarrhea and related treatment discontinuations [6].

Key Experimental Workflow

The following diagram illustrates a generalized experimental workflow used to profile and compare kinase inhibitors like this compound and neratinib, from biochemical assays to clinical correlation:

workflow Biochemical Kinase Assay Biochemical Kinase Assay Cellular Profiling Cellular Profiling Biochemical Kinase Assay->Cellular Profiling In Vivo Models In Vivo Models Cellular Profiling->In Vivo Models Clinical Translation Clinical Translation In Vivo Models->Clinical Translation

Summary for Research and Development

For researchers and drug development professionals, the comparison between this compound and neratinib highlights a critical trade-off:

  • Neratinib is a potent, clinically validated pan-HER inhibitor whose clinically significant side effects can now be effectively managed with established protocols [5] [6].
  • This compound represents a mechanistically distinct approach aiming for improved tolerability via HER2 selectivity. However, its clinical development was halted in Phase I due to toxicity, including diarrhea and a potential cardiac risk, suggesting that its selective profile did not yield a favorable therapeutic window in that trial [1].

References

Molecular Mechanism and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

The core distinction lies in how these inhibitors bind to their targets and their spectrum of activity across the HER (ErbB) family and other kinases.

Feature TAS0728 Lapatinib
Primary Target(s) HER2 [1] [2] HER2 (ErbB2) & EGFR (HER1/ErbB1) [3]
Mechanism of Action Irreversible, covalent binding [1] [2] Reversible, competitive binding [3]
Binding Site Covalently binds to Cysteine 805 (C805) on HER2 [2] Competitively binds to the ATP-binding site [3]
Key Selectivity High selectivity for HER2 over wild-type EGFR [1] [2] Dual inhibitor of HER2 and EGFR [3]
Selectivity Challenge Inhibits BMX, HER4, BLK, JAK3, etc. (off-target activity) [2] Pan-ErbB inhibition profile [1]

The different binding mechanisms significantly impact their activity. As an irreversible inhibitor, This compound forms a permanent bond with HER2, leading to sustained suppression of kinase activity that is not affected by high intracellular ATP concentrations [2]. In contrast, lapatinib is a reversible inhibitor, and its effects can be competitive [3].

The following diagram illustrates the key mechanistic differences in how these two inhibitors interact with the HER2 tyrosine kinase domain:

G cluster_reversible Lapatinib: Reversible Inhibition cluster_irreversible This compound: Irreversible Inhibition HER2 HER2 Reversible Competes with ATP for binding site HER2->Reversible Irreversible Covalently binds to Cysteine-805 residue HER2->Irreversible Outcome1 Transient Target Suppression Reversible->Outcome1 Outcome2 Sustained Target Suppression Irreversible->Outcome2

Biochemical and Cellular Activity

The distinct mechanisms translate into differing potencies in biochemical and cellular assays, as summarized below.

Assay Type This compound Lapatinib
Biochemical Potency (IC₅₀) 13 nM (HER2, cell-free assay) [2] Information missing from search results
Cellular Activity Potently inhibits phosphorylation of mutated and wild-type HER2, HER3, and downstream effectors (e.g., in SK-BR-3 cells) [2]. Inhibits radiation-induced activation of ERK1/2 and JNK (e.g., in SUM102 cells) [4].
Downstream Pathway Inhibition Induces apoptosis by robust and sustained inhibition of pHER2, pHER3, and downstream effectors [2]. Blocks downstream pathways including Raf, AKT, ERK, and PLCγ [3].
Resistance Overcome Shows anti-tumor effects in xenograft models with acquired resistance to trastuzumab/pertuzumab or T-DM1 [1]. Shows antitumor activity in cell lines with acquired resistance to trastuzumab [3].

Preclinical In Vivo Efficacy

Both inhibitors have demonstrated efficacy in mouse models, supporting their further development.

Model Type This compound Lapatinib
Xenograft Models Induces tumor regression in HER2-signal dependent xenograft models [2]. Information missing from search results
Other Models Shows survival benefit in a HER2-driven peritoneal dissemination model [2]. Ameliorates skin fibrosis in a bleomycin-induced murine model [5].
Dosing (Preclinical) 7.5, 15, 30, 60 mg/kg via oral gavage [2] Information missing from search results

Experimental Protocols for Key Assays

To ensure reproducibility in a research setting, here are the methodologies for critical experiments cited in the comparison.

Kinase Assay for this compound IC₅₀ Determination [2]
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 kinase.
  • Method: The inhibitory activity of HER2 kinase is measured using kinase profiling. The 50% inhibitory concentration (IC₅₀ value) of this compound is determined based on the in vitro peptide substrate phosphorylation activity of HER2.
  • Execution: Assays are conducted in duplicate at concentrations of 0.1, 1, and 10 μmol/L this compound. Reactions are carried out in the presence of 10 μmol/L ATP.
  • Validation: Three independent experiments are conducted.
Cell-based Western Blot Analysis for this compound [2]
  • Purpose: To assess the inhibition of HER2 phosphorylation and downstream signaling in cells.
  • Cell Lines: SK-BR-3, AU565, BT-474, NCI-N87 cells.
  • Procedure:
    • Seed cells in 6-well or 12-well plates and culture overnight.
    • Add this compound to the culture medium at indicated concentrations (e.g., 40 nM, 10-1000 nM range).
    • Incubate for a specified time (e.g., 3 hours, 48 hours, 72 hours).
    • Harvest cells and perform Western blot analysis to detect levels of phosphorylated and total HER2, HER3, and key effectors.
Clonogenic Survival Assay for Lapatinib Radiosensitization [4]
  • Purpose: To evaluate the effect of lapatinib on cancer cell radiosensitivity.
  • Cell Line: SUM102 (basal breast cancer cell line).
  • Procedure:
    • Plate cells at low density overnight in complete media.
    • Pre-treat cells with lapatinib or a vehicle control (DMSO) for 2 hours.
    • Irradiate or sham-irradiate cells with graded, single doses (e.g., from a 137Cs irradiator).
    • Change the medium to a drug-free complete medium 2 hours post-irradiation.
    • Incubate for 2-4 weeks, then fix and stain colonies.
    • Calculate the surviving fraction: (number of colonies formed / number of cells plated) × plating efficiency.

Clinical Development and Safety

The clinical trajectories of these two compounds are markedly different.

Aspect This compound Lapatinib
Clinical Status Phase I (Study terminated due to toxicity) [1] [6] Approved for clinical use [3]
Key Toxicities Grade 3 Diarrhea (Dose-Limiting Toxicity), Fatal Cardiac Arrest (one case, relationship not excluded) [1] [6] Grade 1/2 Diarrhea (most frequent), Grade 3/4 Diarrhea (most severe), LVEF reduction, elevated liver enzymes [3]
Maximum Tolerated Dose (MTD) Not determined [1] 1,250 mg once daily (with capecitabine); 1,500 mg once daily (with letrozole) [3]
Efficacy Signal Partial responses observed in 2 of 14 evaluable patients [1] Improves PFS and TTP in combination with capecitabine in trastuzumab-refractory metastatic breast cancer [3]

Conclusion and Research Implications

For researchers in drug development, the comparison reveals a clear trade-off:

  • This compound represents a modern, mechanism-based approach with its irreversible, HER2-selective binding, which demonstrated robust preclinical efficacy, including in resistant models. However, its clinical development was halted due to unacceptable toxicity (severe diarrhea and a potential cardiac risk), underscoring the challenge of translating a selective mechanistic profile into a safe therapeutic agent [1] [6].
  • Lapatinib is an established, first-generation TKI with a reversible, dual HER2/EGFR inhibition profile. Its link to EGFR inhibition is associated with a well-managed toxicity profile, predominantly diarrhea, and it has proven clinical utility [3]. However, its reversible mechanism may limit the durability of target suppression.

Future research on HER2-targeted agents will likely focus on achieving a balance between the sustained inhibition offered by irreversible binding and a superior therapeutic window to avoid the toxicities that halted this compound.

References

TAS0728 vs trastuzumab deruxtecan

Author: Smolecule Technical Support Team. Date: February 2026

Drug Comparison at a Glance

Feature TAS0728 Trastuzumab Deruxtecan (T-DXd)
Drug Type Oral, covalent-binding HER2 tyrosine kinase inhibitor (TKI) [1] [2] HER2-directed antibody-drug conjugate (ADC) [3]
Primary Mechanism Inhibits HER2 kinase activity, plus inhibits HER4, BMX, BLK, EGFR, JAK3 [2] Delivers topoisomerase I inhibitor payload to HER2-positive cells; induces DNA damage and bystander effect [3] [4]
Key Clinical Trial Phase Phase I (Study terminated) [1] Phase III and approved treatments [5] [3]
Efficacy (PFS/ORR) Partial responses in 2 of 14 evaluable patients (Phase I) [1] PFS at 12 months: 75.8%; Objective Response Rate: 79.7% (vs. 34.2% for T-DM1) [5]
Common/Significant Safety Concerns Grade 3 diarrhea (DLT); fatal cardiac arrest (one case) [1] Interstitial lung disease (ILD); neutropenia; left ventricular dysfunction [5] [3]
Current Development Status Development halted due to unacceptable toxicity in Phase I [1] Approved for multiple HER2-positive cancers; standard of care [5] [3] [6]

Detailed Mechanisms of Action and Experimental Data

The fundamental difference between these two drugs lies in their mechanisms of action, which is a critical consideration for researchers.

Trastuzumab Deruxtecan: An Antibody-Drug Conjugate

Trastuzumab Deruxtecan (T-DXd) is an ADC with a complex, multi-component structure [3]:

  • HER2-directed antibody: Provides targeted delivery of the cytotoxic agent to HER2-expressing cells.
  • Stable, cleavable linker: Attaches the payload to the antibody and is selectively cleaved by enzymes upregulated in tumor cells.
  • Potent payload: A topoisomerase I inhibitor (DXd) causes DNA damage upon release. Its membrane-permeable nature allows it to exert a "bystander effect," killing neighboring cancer cells in the tumor microenvironment [3] [4].

Recent research also indicates that the DNA damage induced by T-DXd can activate the cGAS-STING signaling pathway, leading to type I interferon responses and dendritic cell maturation. This suggests a potential role in stimulating antitumor immunity, providing a rationale for combination with immune checkpoint inhibitors [4].

This compound: A Covalent-Binding HER2 Inhibitor

This compound is a small molecule tyrosine kinase inhibitor. Key characteristics from preclinical and early clinical studies include [1] [2]:

  • Covalent Binding: It irreversibly binds to the HER2 kinase domain at cysteine 805.
  • Selectivity Profile: Designed for high specificity for HER2 over wild-type EGFR, potentially avoiding side effects like severe rash associated with pan-HER inhibitors.
  • Preclinical Evidence: Demonstrated robust and sustained inhibition of phosphorylation of HER2, HER3, and downstream effectors (AKT and ERK), inducing apoptosis in HER2-amplified breast cancer cells. It also showed anti-tumor activity in xenograft models with acquired resistance to trastuzumab or T-DM1 [1].

The following diagram illustrates the distinct mechanisms of action for these two agents.

G cluster_tdxd Trastuzumab Deruxtecan (ADC) cluster_tas This compound (Oral TKI) TDXd T-DXd binds to HER2 receptor Internalization Internalization and cleavage TDXd->Internalization PayloadRelease Topo I inhibitor (DXd) released Internalization->PayloadRelease DNADamage Causes DNA double-strand breaks PayloadRelease->DNADamage Apoptosis Apoptosis and immunogenic cell death DNADamage->Apoptosis Bystander Bystander effect on nearby cells DNADamage->Bystander cGAS_STING cGAS-STING pathway activation DNADamage->cGAS_STING IFN_Response Type I Interferon response cGAS_STING->IFN_Response TAS This compound enters cell CovalentBind Covalent binding to HER2 (C805) TAS->CovalentBind KinaseInhibition Inhibition of HER2 kinase activity CovalentBind->KinaseInhibition DownstreamInhibit Blocks downstream signaling (AKT/ERK) KinaseInhibition->DownstreamInhibit Apoptosis2 Apoptosis DownstreamInhibit->Apoptosis2

Summary of Key Experimental Protocols

For researchers designing related studies, here are the methodologies cited in the key publications.

For Trastuzumab Deruxtecan (Mechanism and Immunomodulation) [4]:

  • Cell Viability: Measured using MTT assay. Cells were seeded in 96-well plates, treated with T-DXd, incubated with MTT solution, and absorbance was measured at 540nm.
  • Immunoblotting: Cell extracts were prepared in SDS buffer, separated by SDS-PAGE, transferred to nitrocellulose membranes, and probed with specific primary antibodies (e.g., against p-ATM, γ-H2AX, cGAS, STING, PD-L1).
  • Subcellular Fractionation: Performed using a commercial kit to isolate cellular organelles from trypsinized cells, allowing for analysis of protein localization (e.g., cytoplasmic DNA).

For this compound (Preclinical and Early Clinical) [1] [2]:

  • Kinase Assay: Inhibitory activity (IC50) was determined via in vitro peptide substrate phosphorylation assays. A kinase panel assay was also used to test specificity against hundreds of other kinases.
  • Cell-Based Western Blot: Cells (e.g., SK-BR-3) were seeded in plates, treated with this compound for specified times (e.g., 3 hours), and harvested for analysis of phosphorylation targets (pHER2, pHER3, pAKT, pERK).
  • In Vivo Xenograft Studies: Mouse models (e.g., 6-week-old male nude mice) bearing HER2-signal dependent tumors were administered this compound via oral gavage at various doses to assess tumor regression and survival benefit.

Key Takeaways for Researchers

  • Developmental Divide: Trastuzumab Deruxtecan is an established, highly effective ADC with a defined risk profile (notably ILD) that is manageable with vigilant monitoring. In contrast, this compound's clinical development was halted in Phase I due to significant toxicity (severe diarrhea and a fatal cardiac event), indicating that its risk-benefit profile was unfavorable [1].
  • Mechanistic Distinction: The choice between an ADC and a TKI depends on the therapeutic strategy. ADCs like T-DXd deliver potent, targeted chemotherapy and can stimulate the immune microenvironment. TKIs like this compound aim to block intracellular signaling more directly but may face challenges with target specificity and on-target toxicity.
  • Future Directions: The immunomodulatory effects of T-DXd via the cGAS-STING pathway open promising avenues for combination therapies with immunotherapy [4]. The failure of this compound highlights the ongoing challenge in developing safe and effective HER2-targeted TKIs.

References

Mechanism of Action and Selectivity Profile

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 is designed as an oral, covalent-binding (irreversible), and selective inhibitor of HER2. Its key proposed advantage is high specificity for HER2 over wild-type EGFR, which was expected to overcome the dose-limiting toxicities (like severe skin rash and diarrhea) associated with pan-ErbB inhibitors that also strongly inhibit EGFR [1] [2].

The mechanism involves covalently binding to a specific cysteine residue (C805) on HER2. Once bound, its inhibitory activity is sustained and not easily outcompeted by high cellular concentrations of ATP [2].

The table below summarizes its inhibitory activity (IC50 values) against key kinases from biochemical assays, which forms the basis for its selectivity claim [3]:

Kinase Target Reported IC50 (nM)
BMX 4.9
HER4 8.5
HER2 13
Human HER2 36
BLK 31
JAK3 33
SLK 25
EGFR 65
LOK 86

Source: Selleckchem [3]

This data shows that while this compound is most potent against HER2, it does inhibit other kinases, including EGFR, albeit with lower potency. This illustrates the difference between being "HER2-selective" and "HER2-exclusive."

Experimental Evidence from Key Studies

The following table summarizes the methodologies and key findings from central preclinical and clinical studies:

Aspect Preclinical Study (Matsumoto et al.) [2] First-in-Human Phase I Study (Matsumoto et al.) [1]
Core Finding Demonstrated high selectivity for HER2 over EGFR; potent anti-tumor activity in models. Unacceptable toxicity led to study termination; MTD was not determined.

| Cellular Assays | Cell Lines: Used HER2-amplified (e.g., SK-BR-3, BT-474) and EGFR-high (A-431) cells. Protocol: Cells treated with this compound (10-1000 nM) for 3 hours to 72 hours, followed by Western blot analysis to assess phosphorylation of HER2, HER3, and downstream effectors [2]. | Not applicable (Clinical study) | | In Vivo Models | Models: Mouse xenograft models bearing HER2-dependent tumors. Dosing: 7.5 to 60 mg/kg via oral gavage. Assessment: Tumor volume measurement and analysis of apoptosis in tumor tissues [2]. | Not applicable (Clinical study) | | Clinical Dosing | Not applicable | Doses from 50 mg to 200 mg, administered twice daily (BID) in 21-day cycles [1]. | | Key Efficacy Result | Induced tumor regression and a survival benefit in mouse models [2]. | Partial responses observed in 2 out of 14 evaluable patients [1]. | | Key Safety/Toxicity Result | No evident toxicity reported in mouse models [2]. | DLTs: Grade 3 diarrhea (lasting >48 hours) at 150 mg and 200 mg BID. SAE: One fatal cardiac arrest at 150 mg BID; causality to this compound could not be excluded [1]. |

Context: The HER/ErbB Signaling Pathway

To fully appreciate the rationale behind this compound's development, it's helpful to understand the signaling pathway it targets. The ErbB family consists of four receptors: EGFR (HER1), HER2, HER3, and HER4 [4]. A key feature is their ability to form various homo- and heterodimers after ligand binding, activating downstream pathways that drive cell proliferation and survival [5] [6]. HER2 is the preferred dimerization partner and has no known ligand, while HER3 has a impaired kinase domain [4].

The diagram below illustrates a simplified version of this signaling network and this compound's intended point of intervention.

This "bow-tie" structure [5] shows how signals from multiple receptors converge on key pathways. The goal of a HER2-selective inhibitor like this compound is to block signaling at the core by targeting the central HER2 node, thereby inhibiting signals from multiple HER2-containing dimers while sparing EGFR-homodimers.

Interpretation and Research Implications

For researchers and drug development professionals, the story of this compound offers critical insights:

  • The Preclinical-Clinical Translational Gap: this compound is a compelling case where a sound mechanistic rationale and promising preclinical data [2] did not translate into a viable clinical profile. The severe toxicities observed in humans, including a fatal cardiac event, were not predicted by the animal models [1] [7].
  • Selectivity is Not Everything: While achieving selectivity over EGFR was a key design goal, the clinical results underscore that "off-target" effects are not the only source of toxicity. Potent inhibition of the intended target (HER2) and other kinases (like HER4, BMX) can still lead to dose-limiting adverse events. The cardiac arrest event suggests potential on-target or other off-target liabilities that were not fully anticipated [1].
  • The Competitive Landscape: The clinical development of this compound appears to have been halted. The search results indicate the Phase I study was terminated because "the overall risk-benefit ratio no longer favored" continuation [1] [7]. This outcome is a critical piece of information for any comparison guide, as it currently limits the drug's applicability as a therapeutic alternative.

References

TAS0728 irreversible HER2 inhibition benefits

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Data & Protocols

The compelling preclinical data for TAS0728 comes from well-established experimental models. Here are the methodologies for key experiments cited.

In Vitro Kinase and Cellular Assays
  • Kinase Assay: The inhibitory activity (IC50) of this compound against HER2 and a panel of other kinases was determined using in vitro peptide substrate phosphorylation assays. These assays were conducted by specialized vendors (Carna Biosciences, Reaction Biology Corporation) in the presence of ATP to measure the compound's ability to block kinase function [1].
  • Cellular Pharmacodynamics: Cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87) or engineered MCF10A cells expressing mutated HER2 were used. Cells were seeded in culture plates and, after overnight incubation, treated with this compound at various concentrations (e.g., 10-1000 nM) for a set period (typically 3 hours). The effect was assessed by harvesting the cells and performing Western blot analysis to measure the inhibition of phosphorylation of HER2, HER3, AKT, and MAPK [2] [1].
In Vivo Efficacy Models
  • Cell-Line Derived Xenograft (CDX): Immunodeficient mice (e.g., BALB/cAJcl-nu/nu) were implanted subcutaneously with HER2-positive human cancer cells (e.g., NCI-N87). This compound was administered daily by oral gavage at doses ranging from 7.5 to 60 mg/kg. Tumor volume and body weight were monitored regularly to assess efficacy and toxicity [2] [1].
  • Therapy Resistance Models: Resistance to trastuzumab/pertuzumab or T-DM1 was established in NCI-N87 xenograft models by long-term in vivo exposure to these therapies. Once tumors regrew during treatment (indicating acquired resistance), the animals were switched to this compound monotherapy to evaluate its anti-tumor effect [3].
  • Patient-Derived Xenograft (PDX) Model: This model used tumor tissue from a breast cancer patient refractory to both trastuzumab/pertuzumab and T-DM1, implanted into mice. This compound was then tested on these PDX models to confirm its efficacy against treatment-resistant human tumors [3].

HER2 Signaling and this compound's Role

The following diagram illustrates the HER2 signaling pathway and the mechanism of this compound.

cluster_external Extracellular Space cluster_internal Intracellular Space Ligand Ligand HER3 HER3 Ligand->HER3 Binds HER2 HER2 Dimerization HER2/HER3 Dimerization HER2->Dimerization HER3->Dimerization Downstream1 PI3K/AKT Pathway (Cell Survival) CellEvents Tumor Cell Proliferation & Survival Downstream1->CellEvents Downstream2 RAS/MAPK Pathway (Cell Proliferation) Downstream2->CellEvents This compound This compound This compound->HER2 Covalently Binds & Inhibits SignalTrans Signal Transduction Dimerization->SignalTrans SignalTrans->Downstream1 SignalTrans->Downstream2

HER2 Signaling Inhibition by this compound

HER2 forms dimers (especially with HER3), leading to activation of downstream pathways like PI3K/AKT and RAS/MAPK, which drive cancer cell proliferation and survival [4] [5]. This compound enters the cell and covalently binds to the C805 residue on the HER2 kinase domain, leading to sustained inhibition of the receptor and its downstream signaling cascade [2].

Comparison with Other HER2 Inhibitors

This compound was designed to have a differentiated profile from earlier HER2 inhibitors.

Therapy (Example) Class Mechanism Key Differentiator of this compound
Trastuzumab [6] [5] Monoclonal Antibody Binds HER2 ECD, inhibits signaling, induces ADCC Small molecule; inhibits kinase activity intracellularly
Lapatinib [6] [5] TKI (Reversible) Reversibly inhibits HER2 & EGFR kinases Irreversible, covalent binding for sustained inhibition
Neratinib [5] TKI (Irreversible) Irreversibly inhibits HER2 & EGFR Preclinical data suggests high selectivity for HER2 over wild-type EGFR, potentially avoiding EGFR-related toxicities (e.g., severe rash/diarrhea) [7]
T-DM1 [6] [5] Antibody-Drug Conjugate (ADC) Trastuzumab delivers cytotoxic agent (DM1) Direct kinase inhibitor; showed efficacy in T-DM1 resistant models [3]

Analysis of Clinical Development Termination

The Phase I trial (NCT03410927) was terminated because the overall risk-benefit ratio no longer favored continued testing [7] [8]. Key reasons were:

  • Unmanageable Toxicity: The occurrence of Grade 3 diarrhea as a DLT across multiple dose levels indicated a significant and difficult-to-manage toxicity profile [7] [8].
  • Fatal Serious Adverse Event: The fatal cardiac arrest in one patient, with a temporal association to this compound dosing, was a critical safety signal that could not be ruled out as drug-related [7] [8].
  • Undetermined MTD: The study was stopped before a Maximum Tolerated Dose (MTD) could be established [7] [8].

References

Clinical and Preclinical Profile of TAS0728

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key findings from the first-in-human phase I study of TAS0728 and supporting preclinical data [1] [2] [3].

Aspect Details
Clinical Trial Identifier NCT03410927 (Phase 1/2) [1] [4]
Study Status Terminated (during dose-escalation phase) [1] [4]
Primary Reason Unacceptable toxicity; overall risk-benefit profile was unfavorable [1] [5]
Patient Population Adults with advanced solid tumors with HER2/HER3 overexpression, amplification, or mutation (failed standard therapy) [1]
Dosing Escalating from 50 mg to 200 mg, twice daily (BID) [1]

| Key Efficacy Findings | - Partial Response (PR): 2 out of 14 evaluable patients [1].

  • Preclinical Evidence: Showed tumor regression in xenograft models, including models with acquired resistance to trastuzumab/pertuzumab and T-DM1 [2] [3]. | | Key Safety Findings | - Dose-Limiting Toxicities (DLTs): Grade 3 diarrhea (at 150 mg and 200 mg BID) [1].
  • Serious Adverse Event (SAE): One fatal cardiac arrest at 150 mg BID; a causal relationship to this compound could not be ruled out [1]. | | Maximum Tolerated Dose (MTD) | Not determined [1]. |

This compound's Mechanism and Key Preclinical Experiments

This compound was designed as an oral, covalent-binding (irreversible), and highly selective HER2 kinase inhibitor. Its mechanism and key experiments are outlined below.

g1_her2_pathway HER2 HER2 Dimerization Dimerization HER2->Dimerization HER3 HER3 HER3->Dimerization Phosphorylation Phosphorylation Dimerization->Phosphorylation Leads to Downstream Signals\n(PI3K/AKT, MAPK) Downstream Signals (PI3K/AKT, MAPK) Cell Proliferation\n& Survival Cell Proliferation & Survival Downstream Signals\n(PI3K/AKT, MAPK)->Cell Proliferation\n& Survival Phosphorylation->Downstream Signals\n(PI3K/AKT, MAPK) Activates This compound This compound This compound->HER2 Covalently binds to C805

Detailed Experimental Protocols

The robust preclinical efficacy of this compound was demonstrated through the following key experiments [2] [3]:

  • In Vitro Kinase Assay

    • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against HER2 and a panel of other kinases, establishing its potency and selectivity.
    • Methodology: A biochemical assay measured this compound's ability to inhibit HER2 kinase activity by quantifying the phosphorylation of a peptide substrate. Kinase profiling against 386 other kinases was performed to assess selectivity. Assays were conducted with 10 μmol/L ATP to confirm activity was unaffected by high ATP concentrations [3] [6].
    • Key Findings: this compound potently inhibited HER2 with an IC₅₀ of 13-36 nM and demonstrated high specificity for HER2 over wild-type EGFR (IC₅₀ = 65 nM) [7] [3].
  • Cellular Pharmacodynamics Assay

    • Objective: To evaluate the inhibitory effect of this compound on HER2/HER3 signaling and downstream pathways in cancer cells.
    • Methodology: HER2-amplified cancer cells (e.g., SK-BR-3, NCI-N87) were treated with this compound for various durations. Cell lysates were then analyzed by Western blotting using specific antibodies to detect levels of phosphorylated and total HER2, HER3, AKT, and MAPK [2] [6].
    • Key Findings: this compound robustly and sustainably inhibited the phosphorylation of HER2, HER3, AKT, and MAPK, leading to the induction of apoptosis [3].
  • In Vivo Xenograft Models

    • Objective: To assess the anti-tumor efficacy of this compound in live animal models, including models of treatment-resistant cancer.
    • Methodology:
      • Mice were implanted with HER2-driven cancer cells (cell-line-derived xenografts) or patient-derived tumor tissue (PDX models).
      • This compound was administered orally at doses of 7.5 to 60 mg/kg.
      • Tumor volume and animal body weight were measured regularly.
      • To model resistance, some tumors were first treated long-term with trastuzumab/pertuzumab or T-DM1 until they relapsed. The treatment was then switched to this compound to evaluate its efficacy [2].
    • Key Findings: this compound induced tumor regression in HER2-dependent models and showed a significant anti-tumor effect in tumors with acquired resistance to trastuzumab/pertuzumab and T-DM1, without evident toxicity in these preclinical models [2] [3].

Comparison with Other HER2 Inhibitor Classes

This compound represents a distinct class of HER2 inhibitor. The table below contrasts its profile with other major classes of HER2-targeted therapies [8] [2].

Therapy Class / Example(s) Mechanism of Action Key Efficacy Strengths Key Safety Concerns

| Covalent HER2-Selective TKI (e.g., this compound) | Covalently binds & inhibits HER2 kinase; highly selective over EGFR [1] [3]. | Preclinical activity in tumors resistant to antibodies and ADCs [2]. | Grade 3 diarrhea; unexplained fatal cardiac arrest (phase I) [1]. | | Monoclonal Antibodies (e.g., Trastuzumab, Pertuzumab) | Bind extracellular domain; inhibit dimerization, induce internalization, and engage immune system (ADCC) [8] [2]. | Cornerstone of treatment; improves survival in early & metastatic disease [8]. | Cardiotoxicity (e.g., cardiomyopathy); infusion reactions [8]. | | Antibody-Drug Conjugates (ADCs) (e.g., T-DM1, T-DXd) | Antibody delivers potent cytotoxic drug directly to HER2+ cells [8]. | Effective in metastatic and treatment-resistant settings [8] [2]. | Toxicity from payload (e.g., thrombocytopenia for T-DM1; interstitial lung disease for T-DXd). | | Reversible EGFR/HER2 TKIs (e.g., Lapatinib, Neratinib) | Reversibly inhibit kinase activity of both HER2 and EGFR [2]. | Oral administration; brain penetrance (some agents) [8]. | EGFR-related toxicities: diarrhea, rash, hepatotoxicity [1] [8]. |

Conclusion for Drug Development Professionals

The available data suggests that while this compound possessed a compelling preclinical rationale based on its selective, covalent mechanism and activity in resistant models, its clinical development was halted due to safety concerns observed in the first-in-human trial.

The efficacy signal (2 partial responses in 14 patients) indicates the compound was biologically active, but the overall risk-benefit profile did not favor continued development at the tested doses. This highlights the critical challenge of translating a favorable preclinical profile into a safe and effective human therapeutic, even for a highly targeted agent.

References

TAS0728 biomarker validation

Author: Smolecule Technical Support Team. Date: February 2026

TAS0728 Overview and Status

This compound is an orally available, covalent-binding inhibitor that is highly selective for HER2 (Human Epidermal Growth Factor Receptor 2) [1] [2]. Its primary mechanism involves irreversibly binding to a specific cysteine residue (C805) on the HER2 kinase domain, leading to sustained inhibition of HER2 and HER3 signaling and downstream pathways like AKT and MAPK, which can induce apoptosis in HER2-driven cancer cells [3] [2].

A key differentiator highlighted in preclinical studies is its high specificity for HER2 over wild-type EGFR, a profile intended to reduce the severe skin rash and diarrhea associated with pan-ErbB inhibitors [4].

Important Note on Development Status: The first-in-human Phase I clinical trial (NCT03410927) for this compound was terminated [5] [6]. The study was stopped during the dose-escalation phase due to unacceptable toxicity, including cases of severe diarrhea and one fatal cardiac event. The maximum tolerated dose (MTD) was not established [7] [4] [8]. Therefore, its clinical development appears to be halted.

Preclinical Biomarker and Efficacy Data

The tables below summarize quantitative data from preclinical studies, which form the basis for the proposed biomarkers for this compound.

Table 1: Biochemical Profiling of this compound (IC50 Values) This data shows the potency and selectivity of this compound against a panel of kinases [3].

Target Kinase IC50 (nM)
BMX 4.9
HER4 8.5
HER2 13
BLK 31
JAK3 33
SLK 25
EGFR 65
LOK 86

Table 2: In Vivo Efficacy in Preclinical Xenograft Models These studies suggest potential efficacy in settings of acquired resistance to existing HER2 therapies [9].

Cancer Model Resistance Profile Treatment Effect of this compound
NCI-N87 (Gastric) Acquired resistance to Trastuzumab + Pertuzumab Significant anti-tumor effect
NCI-N87 (Gastric) Acquired resistance to T-DM1 Significant anti-tumor effect
Patient-Derived Xenograft (Breast) Refractory to Trastuzumab/Pertuzumab and T-DM1 Potent anti-tumor effect

Experimental Protocols from Preclinical Research

For fellow researchers, here are the key methodologies referenced in the studies:

  • In Vitro Kinase Assay: The IC50 values for HER2 were determined using cell-free kinase profiling. The inhibitory activity was measured based on in vitro peptide substrate phosphorylation by HER2. Assays were typically conducted in duplicate or triplicate [3].
  • Cellular Western Blot Analysis: To assess target engagement and pathway modulation, cell lines (e.g., SK-BR-3, NCI-N87) were seeded in culture plates and treated with this compound at various concentrations (e.g., 40 nM, 10-1000 nM) for a set period (e.g., 3 hours). Cells were then harvested and lysed for Western blot analysis using antibodies against phospho-HER2, phospho-HER3, phospho-AKT, and phospho-MAPK [9] [3].
  • In Vivo Efficacy Studies: The anti-tumor efficacy of this compound was evaluated in mouse xenograft models (e.g., 6-week-old male nude mice). After implanting tumor cells subcutaneously, this compound was administered daily via oral gavage at doses ranging from 7.5 to 60 mg/kg. Tumor volume and body weight were monitored regularly. Statistical analyses like the Dunnett test were used to compare tumor volumes between treatment and control groups [9] [3].

Clinical Trial Snapshot and Safety

The following diagram summarizes the design and outcomes of the Phase I clinical trial, which was ultimately terminated.

Start Phase I Trial (NCT03410927) Design Open-label, dose-escalation study Advanced solid tumors with HER2/HER3 aberrations Start->Design Dosing Dosing: 21-day cycles Started at 50 mg BID Escalation planned to 800 mg BID Design->Dosing Patient Patients Enrolled: 19 Dosing->Patient Toxicity Key Safety Findings Patient->Toxicity Gr3Diarrhea Dose-Limiting Toxicities (DLTs): Grade 3 diarrhea at 150 mg & 200 mg BID Toxicity->Gr3Diarrhea SAE Serious Adverse Event (SAE): 1 fatal cardiac arrest at 150 mg BID Gr3Diarrhea->SAE Outcome Study Outcome: Terminated MTD not established Risk-benefit ratio unfavorable SAE->Outcome Efficacy Efficacy Signal (n=14 evaluable): 2 Partial Responses observed

Limitations for a Comprehensive Guide

Compiling a full comparison guide with other HER2 inhibitors is currently not possible due to several data limitations:

  • Lack of Direct Comparative Data: The available sources do not contain head-to-head experimental data comparing this compound's biomarker validation or performance directly with other HER2 inhibitors like neratinib, afatinib, or tucatinib.
  • Absence of Clinical Biomarker Validation: While preclinical models suggested efficacy in HER2/HER3 aberrant tumors, the clinical trial was terminated early. There is no robust data on validated predictive biomarkers of response or resistance from a clinical setting.
  • Incomplete Safety and Efficacy Profile: The safety profile is defined by serious adverse events that halted development, and the efficacy signal (2 partial responses) is based on a very small number of patients, making any comparison with established drugs inappropriate.

References

TAS0728 Phase I Clinical Trial Outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Parameter Results & Findings
Trial Identifier NCT03410927 [1]
Patient Population 19 patients with advanced solid tumors with HER2 or HER3 overexpression, amplification, or mutation [1]
Study Design Open-label, dose-escalation Phase I study [2]
Dosing Escalating doses from 50 mg to 200 mg, twice daily (BID), in 21-day cycles [1]
Primary Objective Investigate safety, dose-limiting toxicity (DLT), and determine Maximum Tolerated Dose (MTD) [2]
Efficacy Outcome Partial responses (PR) were observed in 2 out of 14 patients evaluable for treatment response [1] [3].

| Key Safety Findings | - DLTs: Grade 3 diarrhea (at 200 mg and 150 mg BID) [1] [2].

  • Serious Adverse Event (SAE): One fatal cardiac arrest at 150 mg BID; causal relationship to TAS0728 could not be excluded [1].
  • Study Status: The study was stopped early due to unacceptable toxicity, and the MTD was not determined [1]. |

Preclinical Rationale and Mechanism of Action

Before the clinical trial, preclinical studies suggested this compound could be effective in treating cancers resistant to existing HER2-targeted therapies. The diagram below illustrates its proposed selective action mechanism.

G cluster_legend Key: this compound Selective Inhibition Mechanism leg • Pan-ErbB Inhibitors (e.g., Afatinib, Neratinib) block both HER2 and EGFR, leading to side effects like severe diarrhea and rash.• this compound is designed to be a HER2-selective inhibitor, sparing EGFR to potentially improve the therapeutic window. HER2 HER2 Dimer Dimerization & Signal Activation HER2->Dimer HER3 HER3 HER3->Dimer EGFR EGFR EGFR->Dimer TumorGrowth Cancer Cell Proliferation & Survival Dimer->TumorGrowth PanInhibitor Pan-ErbB Inhibitors (e.g., Afatinib, Neratinib) PanInhibitor->HER2 PanInhibitor->EGFR Inhibition causes dose-limiting toxicity TAS0728_Inhib This compound (HER2-Selective Inhibitor) TAS0728_Inhib->HER2 Selective inhibition spares EGFR

The diagram highlights the key preclinical rationale for this compound's development. Unlike earlier irreversible inhibitors that are pan-ErbB (blocking HER2, HER3, and EGFR), this compound was designed to be a HER2-selective covalent inhibitor with high specificity for HER2 over wild-type EGFR [2] [3]. Inhibition of EGFR is known to cause dose-limiting toxicities like severe diarrhea and skin rash [2]. This selectivity was hypothesized to overcome resistance while offering a better safety profile [2].

Evidence from Preclinical Resistance Models

Preclinical studies provided a strong rationale for testing this compound in cancers resistant to standard HER2 therapies. The workflow below summarizes the key in vivo experiment.

G cluster_legend Preclinical Study Workflow: Evaluating this compound in Resistant Models leg This in vivo model demonstrated that tumors resistant to antibody-based HER2 therapies remained dependent on HER2-HER3 signaling and were sensitive to this compound. Start Establish Tumor (NCI-N87 Xenograft) Step1 Induce Resistance (Long-term treatment with Trastuzumab + Pertuzumab or T-DM1) Start->Step1 Step2 Confirm Resistance (Tumor regrowth during treatment) Step1->Step2 Step3 Analyze Pathway (Retained HER2-HER3 phosphorylation) Step2->Step3 Step4 Switch Therapy (Administer this compound) Step3->Step4 Result Outcome: Significant Anti-Tumor Effect Step4->Result

  • Experimental Finding: In xenograft models, tumors with acquired resistance to trastuzumab/pertuzumab or to T-DM1 (trastuzumab emtansine) retained HER2-HER3 phosphorylation. Switching treatment to this compound resulted in a significant anti-tumor effect associated with the inhibition of this signaling pathway [4].
  • Conclusion: This indicated that the resistant tumors remained dependent on the HER2-HER3 axis, making them vulnerable to this compound's mechanism of action, and provided the rationale for its clinical evaluation [4].

Interpretation of the Available Data

The clinical data indicates that while this compound showed promising preclinical efficacy and some anti-tumor activity in a subset of patients (2 partial responses out of 14 evaluable), its development was halted in this trial due to significant safety concerns, including severe diarrhea and a fatal cardiac event [1]. The risk-benefit profile was deemed unfavorable at the tested dose levels [1].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.7

Exact Mass

504.2597

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Irie H, Ito K, Fujioka Y, Oguchi K, Fujioka A, Hashimoto A, Ohsawa H, Tanaka

Explore Compound Types